molecular formula C14H15N3O B580944 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one CAS No. 1311254-72-4

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Katalognummer: B580944
CAS-Nummer: 1311254-72-4
Molekulargewicht: 241.294
InChI-Schlüssel: UUBYONJHDUREIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBYONJHDUREIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735932
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-72-4
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number, molecular formula, and weight. A plausible and detailed synthetic protocol is presented, based on established chemical literature for analogous structures. The guide further explores the significant therapeutic potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold, discussing its role as a privileged structure in the development of anticancer agents with diverse mechanisms of action. Key biological targets and signaling pathways are reviewed, supported by recent research findings. Finally, standard analytical techniques for the characterization and quality control of this compound are outlined. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this promising molecule.

Chemical Identity and Physicochemical Properties

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a derivative of the pyridopyrimidine heterocyclic system. Its core structure consists of a pyrimidine ring fused to a tetrahydropyridine ring, with a benzyl group substituted at the 6-position of the tetrahydropyridine ring.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 109229-22-3[1]
Molecular Formula C₁₄H₁₅N₃O[1]
Molecular Weight 241.29 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)
Storage Store at room temperature under an inert gas[1]

Synthesis Protocol

The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process, commencing with commercially available starting materials. The following protocol is a well-established route for the construction of the tetrahydropyrido[4,3-d]pyrimidine scaffold, adapted for this specific derivative.[2][3]

Overall Synthetic Scheme

Synthesis_Scheme A 1-Benzylpiperidin-4-one B Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate A->B  Claisen Condensation (NaH, Diethyl carbonate) C 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one B->C  Cyclocondensation (Formamidine acetate, NaOEt)

Caption: Synthetic route to the target compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl carbonate (1.5 eq) dropwise.

  • Slowly add a solution of 1-benzylpiperidin-4-one (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base (sodium hydride) to deprotonate the α-carbon of the piperidinone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This reaction efficiently introduces the required carboxylate group at the 3-position, a crucial precursor for the subsequent pyrimidine ring formation.

Step 2: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) and formamidine acetate (1.5 eq).[4]

  • Heat the reaction mixture to reflux for 12-18 hours, monitoring for the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Causality: This cyclocondensation reaction builds the pyrimidine ring. The ethoxide acts as a base to facilitate the reaction between the β-ketoester and formamidine. Formamidine provides the N-C-N unit necessary to form the pyrimidine ring, resulting in the desired fused heterocyclic system.

Biological Activity and Therapeutic Potential

The tetrahydropyrido[4,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. Derivatives of this core have demonstrated significant potential, particularly in oncology.

Anticancer Activity

Research has shown that compounds with the tetrahydropyrido[4,3-d]pyrimidine core exhibit potent anticancer activities through multiple mechanisms of action:

  • Topoisomerase II Inhibition: Certain derivatives of this scaffold have been identified as inhibitors of human topoisomerase II (topoII), a crucial enzyme involved in DNA replication and chromosome segregation.[2][5] By stabilizing the topoII-DNA cleavage complex, these inhibitors induce double-strand breaks in DNA, leading to apoptosis in cancer cells.[5]

  • Kinase Inhibition: This class of compounds has been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, they have shown inhibitory activity against the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[2][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • Hedgehog Pathway Antagonism: The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and its aberrant activation is implicated in several cancers. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.

  • KRAS-G12C Inhibition: The KRAS oncogene is frequently mutated in various cancers, with the G12C mutation being a particularly important therapeutic target. Novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been designed as irreversible covalent inhibitors of KRAS-G12C, demonstrating in vivo activity.

Putative Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK KRAS KRAS RTK->KRAS PI3K PI3K RTK->PI3K Smo Smoothened (Smo) Proliferation Cell Proliferation & Survival Smo->Proliferation Hedgehog Pathway ERK ERK KRAS->ERK AKT AKT PI3K->AKT AKT->Proliferation Transcription Gene Transcription ERK->Transcription TopoII Topoisomerase II TopoII->Proliferation DNA Replication Transcription->Proliferation Target_Compound 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one Target_Compound->Smo Antagonism Target_Compound->KRAS Inhibition Target_Compound->AKT Inhibition Target_Compound->ERK Inhibition Target_Compound->TopoII Inhibition

Caption: Potential mechanisms of anticancer activity.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a combination of analytical techniques should be employed.

Spectroscopic Data (Predicted)

The following tables outline the expected spectral data for the title compound based on its chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HNH (pyrimidine)
~7.8s1HC2-H (pyrimidine)
7.2-7.4m5HAr-H (benzyl)
~4.5s2HC4a-H
~3.6s2HN-CH ₂-Ph
~2.8t2HC8-H
~2.6t2HC7-H

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C4 (C=O)
~155C8a
~150C2
~138C (aromatic, ipso)
~129C (aromatic, ortho)
~128C (aromatic, meta)
~127C (aromatic, para)
~115C4a
~60N-C H₂-Ph
~50C8
~45C6
~25C7

Table 4: Predicted IR and Mass Spectrometry Data

TechniqueExpected Peaks/Values
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch)
Mass Spec (ESI-MS) m/z: 242.13 [M+H]⁺, 264.11 [M+Na]⁺
Chromatographic and Other Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is suitable for assessing the purity of the compound. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes can be used for rapid monitoring of reaction progress and preliminary purity assessment.

  • Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N) and compare it with the calculated values for the molecular formula C₁₄H₁₅N₃O.

Conclusion

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a molecule with a scientifically significant scaffold that holds considerable promise for drug discovery, particularly in the field of oncology. The synthetic routes to this compound are accessible, and its structural features make it an attractive candidate for further derivatization and biological evaluation. The diverse mechanisms of action exhibited by related compounds underscore the therapeutic potential of this chemical class. This technical guide provides a foundational resource for researchers to further explore the synthesis, characterization, and pharmacological applications of this intriguing molecule.

References

  • Ma, Z., Gao, G., Fang, K., & Sun, H. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters, 10(2), 191–195.
  • ACS Med Chem Lett. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3- d]pyrimidine-2,4-dione.
  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618.
  • MySkinRecipes. (n.d.). 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618.
  • Li, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1907–1918.
  • Murugesan, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrido[4,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of two primary retrosynthetic strategies, the underlying chemical principles, and step-by-step experimental protocols for the synthesis of this target molecule.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings to form the pyrido[4,3-d]pyrimidine system creates a privileged scaffold in medicinal chemistry. These compounds are structurally analogous to purines, allowing them to interact with a wide range of biological targets. The tetrahydropyridopyrimidinone core, in particular, has been identified as a versatile building block in the synthesis of potent and selective inhibitors for various enzymes and receptors. The introduction of a benzyl group at the 6-position of this scaffold, as in 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, can significantly influence its pharmacological properties by introducing steric bulk and potential for aromatic interactions within protein binding sites.

This guide will dissect the synthesis of this target compound, focusing on two logical and experimentally viable strategies. Each approach will be analyzed for its advantages and potential challenges, providing the reader with a robust understanding of the chemical transformations involved.

Retrosynthetic Analysis and Strategic Planning

A thorough retrosynthetic analysis of the target molecule, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, reveals two primary disconnection points, leading to two distinct forward synthesis strategies.

G target 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one intermediate_A 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one target->intermediate_A Strategy A: N-Debenzylation intermediate_B N-Benzylated Piperidine Precursor target->intermediate_B Strategy B: Pyrimidinone Ring Disconnection benzyl_halide Benzyl Halide intermediate_A->benzyl_halide N-Benzylation pyrimidinone_reagents Pyrimidinone Formation Reagents intermediate_B->pyrimidinone_reagents Pyrimidinone Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A: Late-Stage N-Benzylation. This approach involves the initial construction of the core heterocyclic system, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, followed by the introduction of the benzyl group at the 6-position. This strategy is advantageous if the core scaffold is readily accessible or if a variety of N-substituents are desired for structure-activity relationship (SAR) studies.

  • Strategy B: Early-Stage N-Benzylation. In this strategy, the synthesis commences with an N-benzylated piperidine derivative, which is then elaborated to form the fused pyrimidinone ring. This pathway is often more direct if the appropriately substituted N-benzyl piperidine precursor is commercially available or easily synthesized.

Synthesis Pathway I: Construction of the Core Followed by N-Benzylation (Strategy A)

This pathway prioritizes the formation of the bicyclic pyridopyrimidinone scaffold, which is subsequently benzylated.

G cluster_0 Step 1: Synthesis of Piperidine Intermediate cluster_1 Step 2: Pyrimidinone Ring Formation cluster_2 Step 3: N-Benzylation A Commercially Available Piperidone Derivative B 4-Amino-5,6,7,8-tetrahydro- pyridine-3-carboxamide A->B Multistep Synthesis C 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one B->C Cyclization with Formamide D 6-Benzyl-5,6,7,8-tetrahydro- pyrido[4,3-d]pyrimidin-4(3H)-one C->D Benzyl Bromide, Base

Caption: Workflow for Synthesis Strategy A.

Step 1: Synthesis of the Key Intermediate: 4-Amino-5,6,7,8-tetrahydropyridine-3-carboxamide

The successful construction of the pyridopyrimidinone core hinges on the availability of a suitably functionalized tetrahydropyridine precursor. A common and effective starting point is a piperidone derivative.

Experimental Protocol:

  • Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: A mixture of a suitable N-protected 4-piperidone, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with a catalytic amount of a base such as morpholine or diethylamine. The reaction mixture is heated to reflux to afford the corresponding 2-aminothienopyridine derivative via the Gewald reaction.

  • Raney Nickel Desulfurization: The resulting thienopyridine is then subjected to desulfurization using Raney nickel in a suitable solvent like ethanol or methanol. This reductive cleavage of the thiophene ring yields the desired 4-amino-5,6,7,8-tetrahydropyridine-3-carboxamide.

Causality Behind Experimental Choices:

  • The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.

  • Raney nickel is a widely used catalyst for the hydrogenolysis of sulfur-containing compounds, providing a clean and efficient method for desulfurization.

Step 2: Cyclization to Form the Pyrimidinone Ring

The formation of the pyrimidinone ring is achieved through the cyclization of the 4-amino-5,6,7,8-tetrahydropyridine-3-carboxamide intermediate.

Experimental Protocol:

  • A mixture of 4-amino-5,6,7,8-tetrahydropyridine-3-carboxamide and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or crystallization.

Causality Behind Experimental Choices:

  • Formamide serves as both a reactant (a source of the C4 carbon of the pyrimidinone ring) and a high-boiling solvent. The high temperature is necessary to drive the condensation and cyclization reaction.

Step 3: N-Benzylation of the Pyridopyrimidinone Core

The final step in this strategy is the introduction of the benzyl group onto the nitrogen at the 6-position of the tetrahydropyridopyrimidinone ring.

Experimental Protocol:

  • The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the secondary amine.

  • Benzyl bromide or benzyl chloride is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.

  • The product is isolated by aqueous workup and purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent facilitates the SN2 reaction between the deprotonated amine and the benzyl halide.

  • The choice of base depends on the reactivity of the substrate; a stronger base like NaH may be required for less reactive systems.

Synthesis Pathway II: Construction of the Pyrimidinone Ring onto an N-Benzylated Piperidine (Strategy B)

This alternative and often more direct route begins with a pre-functionalized N-benzylpiperidine derivative.

G cluster_0 Step 1: Synthesis of N-Benzyl Piperidine Intermediate cluster_1 Step 2: Pyrimidinone Ring Formation A Commercially Available Piperidine-4-carboxylate B Methyl 1-benzyl-4-oxopiperidine-3-carboxylate A->B N-Benzylation and Functional Group Interconversion C 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one B->C Cyclization with Formamide or Urea

Caption: Workflow for Synthesis Strategy B.

Step 1: Preparation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

The key starting material for this pathway is an N-benzylated piperidone with a carboxylate group at the 3-position.

Experimental Protocol:

  • N-Benzylation: A commercially available piperidine-4-carboxylate derivative is reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • Dieckmann Condensation: Alternatively, N-benzyl-4-piperidone can be reacted with dimethyl carbonate in the presence of a strong base like sodium hydride to introduce the methoxycarbonyl group at the 3-position via a Dieckmann-type condensation.

Causality Behind Experimental Choices:

  • Direct N-benzylation of a pre-existing piperidine core is a straightforward and high-yielding reaction.

  • The Dieckmann condensation is a classic method for forming a β-keto ester, which is a key functionality for the subsequent pyrimidinone ring formation.

Step 2: Cyclocondensation to Form the Fused Pyrimidinone Ring

The final step involves the reaction of the β-keto ester with a suitable reagent to form the pyrimidinone ring. A closely related synthesis of 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione has been reported using urea.[1] A similar approach can be envisioned for the synthesis of the target 4-oxo derivative.

Experimental Protocol:

  • A suspension of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is prepared in ethanol.

  • Urea and a strong base such as sodium methoxide are added to the suspension.

  • The reaction mixture is heated at reflux for an extended period (e.g., 16 hours).

  • After cooling, the reaction is worked up by adjusting the pH and filtering the resulting precipitate.

Causality Behind Experimental Choices:

  • The reaction of a β-keto ester with urea or formamide is a well-established method for the synthesis of pyrimidinone rings. The base facilitates the initial condensation reaction.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-oneC₁₄H₁₅N₃O241.29109229-22-3
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amineC₁₄H₁₅ClN₄274.75570415-48-4
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineC₁₄H₁₃Cl₂N₃306.18778574-06-4

The successful synthesis of the target compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the benzyl group and the pyridopyrimidinone core.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion and Future Directions

The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can be effectively achieved through two primary strategic pathways. The choice between a late-stage or early-stage N-benzylation approach will depend on the availability of starting materials and the overall objectives of the research program. The protocols outlined in this guide, based on established chemical transformations, provide a solid foundation for the successful synthesis of this important heterocyclic scaffold.

Future work in this area could focus on the development of more efficient and environmentally friendly catalytic methods for the construction of the tetrahydropyridopyrimidinone core. Furthermore, the exploration of a wider range of substituents at various positions on the scaffold will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. (n.d.). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3529. [Link]

  • 6-Benzyl-3-[(2r)-2-(3-Fluoropyridin-2-Yl)-6-Methyl-3,4-Dihydro-2h-1-Benzopyran-7-Yl]-4,6-Dihydropyrido[4,3-D]pyrimidine-2,7(3h,8h)-Dione. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2010). Organic & Biomolecular Chemistry, 8(21), 4934-4941. [Link]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 21, 2026, from [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). Scientific Reports, 15(1), 1-13. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2014). Journal of Medicinal Chemistry, 57(3), 578-599. [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2007). Synthetic Communications, 37(15), 2539-2548. [Link]

  • Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2022). Indian Journal of Chemistry, 61B(1), 79-88. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-ureas as cytotoxic and anti-angiogenic agents. (2021). Scientific Reports, 11(1), 1-16. [Link]

Sources

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one and its Analogs

Executive Summary

The this compound scaffold represents a promising new chemical class in oncology drug discovery. This technical guide synthesizes current research to elucidate its core mechanism of action. Extensive evidence points to this heterocyclic system acting as a potent inhibitor of human topoisomerase II (TopoII), a clinically validated target for cancer chemotherapy. These compounds function as "TopoII poisons," stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of persistent double-strand breaks (DSBs). The cellular response to this extensive DNA damage culminates in the activation of apoptotic pathways, resulting in cancer cell death. This guide provides a detailed examination of this mechanism, the experimental methodologies used for its validation, and the downstream cellular consequences, offering a comprehensive resource for researchers and drug development professionals.

Introduction: Targeting DNA Topology in Cancer Therapy

Human topoisomerase II (TopoII) is an essential enzyme that governs the topology of DNA, playing a critical role in vital cellular processes such as DNA replication, transcription, and chromosome segregation.[1][2] Given its indispensable function in proliferating cells, TopoII has long been established as a premier target for anticancer drugs.[1][2]

A major class of clinically successful TopoII-targeting agents, including doxorubicin and etoposide, do not inhibit the enzyme's catalytic activity directly. Instead, they act as "poisons" by trapping the covalent enzyme/DNA cleavage complex that is a key intermediate in the TopoII catalytic cycle.[1] This action converts a transient, necessary enzymatic step into a permanent and lethal DNA lesion. The resulting double-strand breaks trigger a robust DNA damage response, which, if the damage is irreparable, activates apoptotic mechanisms and leads to selective elimination of rapidly dividing cancer cells.[1] The tetrahydropyrido[4,3-d]pyrimidine scaffold has recently emerged as a novel framework for the development of new TopoII inhibitors, offering a potential starting point for safer and more effective anticancer agents.[1][2]

Core Mechanism of Action: Topoisomerase II Poisoning

The primary mechanism of action for compounds based on the tetrahydropyrido[4,3-d]pyrimidine scaffold is the inhibition of human Topoisomerase II via a poisoning mechanism.

Molecular Target Engagement

Compounds featuring the tetrahydropyrido[4,3-d]pyrimidine heterocycle have been shown to possess significant TopoII inhibitory activity.[1][2] Unlike catalytic inhibitors, which would block the enzyme's ability to cleave DNA, these agents act by binding to the TopoII-DNA complex and preventing the enzyme from re-ligating the cleaved DNA strands. This allosteric interference traps the enzyme in its covalent complex with the DNA, creating a physical roadblock to DNA replication and transcription machinery.

Downstream Cellular Signaling Cascade

The stabilization of the TopoII-DNA cleavage complex is a catastrophic event for the cell, initiating a well-defined signaling cascade that culminates in apoptosis.

  • Formation of Double-Strand Breaks (DSBs): The trapped complexes are recognized by the cell as DNA double-strand breaks, one of the most severe forms of DNA damage.

  • Activation of DNA Damage Response (DDR): The presence of DSBs activates sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM, in turn, phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (forming γH2AX), which serves as a beacon to recruit DNA repair machinery.

  • Cell Cycle Arrest: The activated DDR pathway imposes a cell cycle arrest, typically at the G2/M checkpoint, to provide time for DNA repair.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the sustained DDR signaling activates pro-apoptotic pathways. This often involves the p53 tumor suppressor protein, which can induce the expression of apoptosis-promoting proteins like BAX and PUMA, ultimately leading to the activation of caspases and programmed cell death.

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of Topoisomerase II.

TopoII_Pathway cluster_drug Pharmacological Intervention cluster_enzyme Enzymatic Cycle cluster_cellular Cellular Response Compound Tetrahydropyrido[4,3-d]pyrimidine (e.g., 6-Benzyl derivative) CleavageComplex TopoII-DNA Cleavage Complex Compound->CleavageComplex Stabilizes TopoII Topoisomerase II TopoII->CleavageComplex Cleaves DNA Religation DNA Re-ligation CleavageComplex->Religation Normal Path DSB DNA Double-Strand Breaks (DSBs) CleavageComplex->DSB Inhibited Path Leads to Religation->TopoII DDR DNA Damage Response (ATM/Chk2 Activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of Topoisomerase II poisons.

Experimental Validation Framework

A multi-step, self-validating experimental workflow is essential to confirm the mechanism of action for a putative TopoII inhibitor. This approach combines biochemical assays to confirm target engagement with cell-based assays to verify the downstream physiological effects.

Experimental_Workflow A Compound Synthesis & Characterization B Biochemical Assay: TopoII DNA Relaxation A->B C Cellular Assay: Antiproliferative Activity (IC50) A->C D Mechanistic Assay: Cleavage Complex Stabilization B->D Confirms Target Interaction E Cellular Confirmation: DNA Damage (e.g., Comet Assay) C->E Confirms Cellular Effect F Mechanism Confirmed: TopoII Poison D->F E->F

Caption: Experimental workflow for validating TopoII inhibitors.

Protocol: In Vitro TopoII-Mediated DNA Relaxation Assay

Rationale: This biochemical assay provides the initial evidence of direct interaction with TopoII. It measures the ability of a compound to inhibit the enzyme's function of relaxing supercoiled plasmid DNA. A potent inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing TopoII assay buffer, supercoiled plasmid DNA (e.g., pBR322), and human Topoisomerase IIα enzyme.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle, e.g., DMSO).

  • Initiation & Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.

  • Analysis: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.

  • Interpretation: The negative control will show a band corresponding to relaxed DNA. An effective inhibitor will show a dose-dependent persistence of the faster-migrating supercoiled DNA band.

Protocol: Cellular Antiproliferative Assay (SRB Assay)

Rationale: This assay quantifies the cytotoxic effect of the compound on cancer cells, providing a measure of its overall potency in a biological system. The IC50 value (the concentration required to inhibit cell growth by 50%) is a key metric.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Quantitative Data & Physicochemical Properties

While data for the specific title compound is not publicly available, research on close analogs within the tetrahydropyrido[4,3-d]pyrimidine class provides valuable benchmarks. The compound ARN21929, which shares this core, demonstrates potent biological activity and favorable drug-like properties.[1][2]

Table 1: Biological Activity of Representative Compound ARN21929 [1][2]

Assay TypeTarget/Cell LineResult (IC50)
TopoII InhibitionHuman TopoIIα4.5 ± 1.0 µM
AntiproliferativeHCT116 (Colon Cancer)Data not specified
AntiproliferativeA549 (Lung Cancer)Data not specified

Table 2: Physicochemical Properties of Representative Compound ARN21929 [1][2]

PropertyAssayResult
Kinetic SolubilityAqueous Buffer (pH 7.4)> 200 µM
Thermodynamic SolubilityAqueous Buffer (pH 7.4)160 ± 10 µM
Metabolic StabilityHuman Liver MicrosomesGood

The causality behind these experiments is clear: high potency in the biochemical assay (Table 1) must translate to high potency in cellular assays. Furthermore, good solubility and stability (Table 2) are prerequisites for a compound to reach its intracellular target in sufficient concentrations to exert a therapeutic effect.

Conclusion and Future Directions

The available evidence strongly supports the mechanism of action for this compound and its analogs as Topoisomerase II poisons. This novel chemical scaffold effectively engages its target, leading to the generation of cytotoxic DNA double-strand breaks and subsequent apoptosis in cancer cells. The promising in vitro potency and favorable physicochemical properties of lead compounds from this class underscore their potential for further development.[1][2] Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting in vivo studies to validate efficacy in preclinical tumor models, and exploring potential synergistic combinations with other anticancer agents. This class of compounds represents a valuable starting point for the development of next-generation TopoII-targeted therapies.[2]

References

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]

  • PubMed Central. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. Available at: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: [Link]

  • PubMed. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. Available at: [Link]

Sources

A Comprehensive Technical Guide on the Biological Activity of the 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for developing selective inhibitors of key biological targets. The specific derivative, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, often serves as a crucial starting material or intermediate in the synthesis of potent therapeutic agents.[1][2] This guide delves into the primary and emerging biological activities associated with this scaffold, with a principal focus on its role as a modulator of protein kinases and topoisomerases. We will explore the mechanistic basis of its action, provide detailed protocols for its biological evaluation, and discuss its significant therapeutic potential, particularly in oncology.

Section 1: Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

Chemical Structure and Properties

The core molecule, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS No: 109229-22-3), features a fused ring system composed of a tetrahydropyridine ring and a pyrimidinone ring.[3] The benzyl group at the 6-position is a key feature, often introduced to occupy hydrophobic pockets in target proteins, thereby enhancing binding affinity. This compound is primarily utilized in research and drug development as a precursor for synthesizing more complex, biologically active molecules.[1]

Molecular Formula: C₁₄H₁₅N₃O[3] Molecular Weight: 241.29 g/mol [1]

Significance in Medicinal Chemistry

The tetrahydropyrido[4,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile template for interacting with a wide range of biological targets through various non-covalent interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the fused ring system provides a rigid conformation that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[4] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antifungal, and antiviral properties.[5]

Synthetic Overview

The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core can be achieved through several routes. A common method involves the cyclization of a substituted piperidine precursor. For instance, the synthesis of topoisomerase II inhibitors based on this scaffold starts with the reaction of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride with urea in the presence of a base like sodium methoxide to form the fused ring system.[2] This core can then undergo further modifications, such as chlorination and subsequent nucleophilic aromatic substitution, to generate a library of diverse compounds.[6]

Section 2: Primary Mechanism of Action: Kinase Inhibition

Kinases are critical enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

Inhibition of Cyclin-Dependent Kinases (CDK4/6)

The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many hormone receptor-positive (HR+) breast cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation.[7] Derivatives of the pyridopyrimidine scaffold are foundational to approved CDK4/6 inhibitors.[8] These inhibitors function as ATP-competitive agents, binding to the ATP pocket of CDK4 and CDK6, which prevents the phosphorylation of the Rb protein.[9] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[9]

CDK4_6_Pathway cluster_0 G1 Phase Regulation cluster_1 Active Complex Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 binds to CDK46_CyclinD CDK4/6-Cyclin D G1_Arrest G1 Arrest CDK46->CDK46_CyclinD Inhibitor Pyridopyrimidine Inhibitor Inhibitor->CDK46 inhibits Inhibitor->G1_Arrest Rb pRb E2F E2F S_Phase S-Phase Gene Transcription E2F->S_Phase activates pRb_E2F pRb-E2F Complex (Inactive) pRb_E2F->Rb releases CDK46_CyclinD->Rb phosphorylates (P)

CDK4/6-Rb pathway and its inhibition.
Inhibition of the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade frequently mutated in cancer. Specific derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed as potent inhibitors of PI3K isoforms. One study reported the discovery of compounds that selectively inhibit the PI3Kα H1047R mutant, a common mutation in breast cancer, with high selectivity over the wild-type (WT) protein.[10] This selectivity is crucial as it can minimize on-target toxicities related to the inhibition of wild-type PI3Kα, such as hyperglycemia.[10] Furthermore, chemical optimization of the scaffold has led to the identification of potent and highly selective inhibitors of PI3Kδ, which have potential applications in treating autoimmune diseases and leukocyte malignancies.[11]

Targeting Other Kinases

The versatility of the scaffold allows it to be adapted to target a range of other kinases, including:

  • Wee1 Kinase: Novel pyrido[4,3-d]pyrimidinone derivatives have been identified as potent Wee1 inhibitors, inducing cancer cell apoptosis and cell cycle arrest.[12]

  • c-Jun N-Terminal Kinase (JNK): A series of 2-aminopyridopyrimidinones were discovered as potent and selective JNK inhibitors with high oral bioavailability, showing potential for treating conditions like Parkinson's disease.[13]

  • Extracellular Signal-Regulated Kinase (Erk2): Through high-throughput screening and structure-based design, tetrahydropyridopyrimidine-based inhibitors of Erk2 have been developed, demonstrating potent activity in cellular and xenograft models.[14]

  • Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed that show high inhibitory activity against both wild-type EGFR and the T790M mutant, which is associated with drug resistance.[15]

Section 3: Emerging Mechanism of Action: Topoisomerase II Inhibition

Beyond kinase inhibition, recent research has unveiled a novel mechanism of action for this scaffold.

Function of Human Topoisomerase II

Human topoisomerase II (topoII) is an essential enzyme that modulates DNA topology to facilitate critical processes like DNA replication and chromosome segregation. It is a well-validated target for cancer therapy, with several clinically used drugs (e.g., etoposide, doxorubicin) acting as topoII poisons that trap the enzyme-DNA cleavage complex, leading to cytotoxic double-strand breaks.[2]

A Novel Scaffold for TopoII Inhibitors

Recent studies have identified the tetrahydropyrido[4,3-d]pyrimidine heterocycle as a new and promising scaffold for human topoII inhibitors.[16][17] Unlike classic topoII poisons, these compounds may offer a different and potentially safer mechanism of inhibition. Research has shown that specific analogs exhibit potent topoII inhibitory and antiproliferative activities across various cancer cell lines.[2][17] One compound, ARN21929, demonstrated an IC₅₀ of 4.5 µM against topoII along with excellent solubility and metabolic stability, marking it as a promising lead for further development.[16][17]

Section 4: In Vitro Evaluation of Biological Activity - Methodologies and Protocols

Rationale for Assay Selection

A tiered approach is essential for characterizing the biological activity of novel compounds based on the tetrahydropyrido[4,3-d]pyrimidine scaffold. The process begins with target-specific biochemical assays to confirm direct inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Workflow cluster_workflow In Vitro Evaluation Workflow cluster_downstream Downstream Effects start Compound Synthesis biochem Primary Screen: Biochemical Kinase Assay (e.g., FRET-based) start->biochem ic50 Determine IC₅₀ biochem->ic50 cell_prolif Secondary Screen: Cell Proliferation Assay (e.g., MTT / CCK-8) ic50->cell_prolif Potent Hits gi50 Determine GI₅₀ / IC₅₀ cell_prolif->gi50 target_engage Mechanism of Action: Target Engagement Assay (e.g., Western Blot for p-Rb) gi50->target_engage Cell-Active Hits apoptosis Mechanism of Action: Apoptosis Assay (e.g., Caspase-3 Activity) target_engage->apoptosis lead Lead Candidate target_engage->lead apoptosis->lead

General workflow for in vitro screening.
Protocol: Kinase Inhibition Assay (Generic FRET-based)
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.

  • Materials: Kinase of interest (e.g., CDK4/CyclinD1), biotinylated substrate peptide (e.g., Rb-derived), ATP, Europium-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC), assay buffer, 384-well plates, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a 4x kinase/substrate mixture. Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a 4x TR-FRET detection buffer containing the Europium-labeled antibody and SA-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of 665nm/615nm signals and plot against compound concentration to determine the IC₅₀ value.

Protocol: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials: Cancer cell line of interest (e.g., MCF-7 for breast cancer), complete growth medium, 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the IC₅₀ value.

Protocol: Western Blot Analysis for Target Engagement (p-Rb)
  • Principle: This technique is used to confirm that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.

  • Materials: Cancer cell line, test compound, lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (anti-p-Rb, anti-total Rb, anti-GAPDH), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Plate cells and treat with the test compound at various concentrations for 24 hours.

    • Lyse the cells on ice and collect the supernatant containing the protein lysate.

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total Rb and a loading control (GAPDH) to ensure equal protein loading.

Section 5: Summary of Biological Data and Therapeutic Potential

Tabulated Summary of In Vitro Activity

The following table summarizes representative IC₅₀ values for various derivatives based on the tetrahydropyrido[4,3-d]pyrimidine scaffold, as reported in the literature.

Compound Class/DerivativeTargetIC₅₀ ValueCell LineReference
Pyrido[4,3-d]pyrimidinone (Cpd 34)Wee1 Kinase19-1485 nM-
2-Aminopyridopyrimidinone (Cpd 13)JNK315 nM-
Tetrahydropyridopyrimidine (ARN21929)Topoisomerase II4.5 µM-[16][17]
THPP Derivative (11f)PI3KδPotent (nM range)-[11]
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRWT0.099 µM-[15]
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRT790M0.123 µM-[15]
Tetrahydropyrido[3,4-d]pyrimidine (10c)-1.40 µMPanc1 (KRAS-G12D)[18]
Therapeutic Applications

The primary therapeutic application for this scaffold is in oncology . Its derivatives have demonstrated potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, colon, and pancreatic cancers.[5][6][15][18] The development of inhibitors targeting CDK4/6, PI3K, EGFR, and KRAS mutants highlights its potential to address key drivers of tumor growth and resistance.[10][15][18][19] The more recent discovery of its activity against topoisomerase II opens up another important avenue for developing novel anticancer drugs.[17]

Beyond cancer, the scaffold's ability to inhibit kinases like JNK and PI3Kδ suggests potential applications in neurodegenerative diseases and autoimmune disorders .[11][13] Furthermore, preliminary reports of anti-inflammatory, antiviral, and antifungal activities for related structures suggest a broad therapeutic window that warrants further exploration.[5]

Section 6: Future Directions and Conclusion

The 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold and its relatives remain a highly fertile ground for drug discovery. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the scaffold's substituents to achieve greater selectivity for specific kinase isoforms or mutant proteins to enhance the therapeutic index.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations (e.g., in EGFR or KRAS).

  • Novel Drug Modalities: Utilizing the scaffold as a warhead or binding moiety in the development of technologies like Proteolysis Targeting Chimeras (PROTACs), which aim to degrade target proteins rather than just inhibit them.[18]

  • Exploring New Targets: Systematically screening compound libraries based on this scaffold against a wider range of biological targets to uncover new therapeutic opportunities.

Section 7: References

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  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. PubMed. [Link]

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. [Link]

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. MySkinRecipes. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. [Link]

  • Tetrahydropyrido (4,3-d) Pyrimidines As A New Active Scaffold. Scribd. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. [Link]

  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. Lead Sciences. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • The anti-HIV Activity of Three 2-alkylsulfanyl-6-benzyl-3, 4-dihydropyrimidin-4 (3H)-one Derivatives Acting as Non-Nucleoside Reverse Transcriptase Inhibitor in Vitro. PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]

  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC - NIH. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC - NIH. [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. PubMed. [Link]

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  • CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. PMC - PubMed Central. [Link]

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The Ascendant Trajectory of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern therapeutics is increasingly dominated by the pursuit of highly specific, potent, and well-tolerated small molecules. Within this competitive arena, the 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potential across a spectrum of therapeutic areas. This guide provides a comprehensive technical overview of this promising class of compounds, from their synthesis and structure-activity relationships to their diverse biological activities and mechanisms of action. Drawing upon field-proven insights, this document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

The Strategic Importance of the Tetrahydropyrido[4,3-d]pyrimidine Core

The tetrahydropyrido[4,3-d]pyrimidine nucleus represents a compelling starting point for medicinal chemistry campaigns. Its fused heterocyclic structure provides a rigid framework that can be strategically decorated with various functional groups to achieve desired pharmacological profiles. The presence of multiple hydrogen bond donors and acceptors, coupled with the potential for diverse substitutions, allows for the fine-tuning of interactions with a wide array of biological targets. The 6-benzyl group, in particular, often serves as a crucial pharmacophoric element, contributing to the potency and selectivity of these derivatives.

Synthetic Strategies: Building the Core and its Analogs

The construction of the 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core and its derivatives can be achieved through several synthetic routes. A common and effective strategy involves the cyclocondensation of a suitably substituted piperidine precursor.

Principal Synthetic Pathway

A widely employed method commences with the readily available ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This key intermediate undergoes a cyclization reaction with a source of the pyrimidinone ring, such as urea or formamide, to yield the desired tetrahydropyrido[4,3-d]pyrimidinone scaffold.

Experimental Protocol: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

  • Reaction Setup: To a solution of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in a suitable alcohol solvent (e.g., ethanol), add a molar excess of urea.

  • Base Addition: Introduce a strong base, such as sodium ethoxide or sodium methoxide, to the reaction mixture.

  • Cyclization: Heat the mixture to reflux for an extended period, typically 24-48 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with an appropriate acid. The resulting precipitate can be collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography to afford the target compound.

Diversification of the Scaffold

The versatility of the tetrahydropyrido[4,3-d]pyrimidine core lies in its amenability to further functionalization. The 2- and 4-positions of the pyrimidine ring are particularly amenable to substitution, allowing for the introduction of a wide range of chemical moieties to probe structure-activity relationships (SAR).

A key intermediate for such diversification is 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This precursor, synthesized from the corresponding dione, serves as a versatile building block for introducing various substituents through nucleophilic aromatic substitution reactions.[1] This approach enables the systematic exploration of the chemical space around the core scaffold, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

A Spectrum of Biological Activities: Targeting Key Pathological Pathways

Derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases, most notably cancer.

Anticancer Potential: A Multi-pronged Attack

The anticancer activity of this class of compounds stems from their ability to modulate the activity of several key oncogenic signaling pathways.

  • Kinase Inhibition: A significant body of research has focused on the development of these derivatives as potent kinase inhibitors. The pyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Specific kinases that have been successfully targeted by tetrahydropyrido[4,3-d]pyrimidine derivatives include:

    • KRAS: Certain derivatives have shown inhibitory activity against the challenging KRAS-G12D mutant, a key driver in many pancreatic and biliary cancers.[1]

    • PIM-1 Kinase: This serine/threonine kinase is a crucial regulator of cell survival and proliferation in various cancers. Novel pyrido[2,3-d]pyrimidine derivatives have exhibited potent PIM-1 inhibitory activity, leading to apoptosis in cancer cells.

    • PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as inhibitors of this critical pathway.

    • EGFR: The epidermal growth factor receptor is a well-validated target in oncology. Some derivatives have demonstrated inhibitory activity against EGFR, suggesting their potential in treating EGFR-driven cancers.

    • STAT6: As a key regulator of the Th2 immune response, STAT6 is a target for allergic diseases and has also been implicated in some cancers. 4-benzylaminopyrimidine derivatives have shown potent STAT6 inhibition.

  • Other Anticancer Mechanisms: Beyond kinase inhibition, these compounds have shown potential in other anticancer strategies, including:

    • VCP/p97 Inhibition: Inhibition of this protein, which is involved in protein degradation pathways, has been shown to induce cell death in acute myeloid leukemia (AML) cells.

    • Microtubule Targeting: Some derivatives have been shown to interfere with microtubule polymerization, a validated mechanism for anticancer drugs.

Beyond Oncology: Exploring Other Therapeutic Avenues

The therapeutic potential of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives extends beyond cancer. Preclinical studies have suggested their utility as:

  • Anti-inflammatory agents

  • Analgesics

  • Antifungal agents

  • Antiviral agents

This broad spectrum of activity underscores the rich pharmacological potential of this chemical scaffold.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Systematic exploration of the structure-activity relationship is paramount in optimizing the therapeutic potential of any chemical series. For the 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold, several key structural features have been identified as critical for biological activity.

Table 1: Illustrative Structure-Activity Relationship Data for Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Compound IDR1-substituent (at position 2)R2-substituent (at position 4)Target/Cell LineIC50 (nM)
A -NH2-anilinoEGFR18.0
B -NH2-morpholinoPI3Kδ-
C -Cl-piperazino-naphthylKRAS-G12C (cellular)70
D -NH2-(2,3,6-trifluorobenzyl)aminoSTAT60.70
E -NH2-anilino (with semicarbazone)ATX29.1

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes.

The data suggests that:

  • The nature of the substituent at the 2-position of the pyrimidine ring significantly influences potency and selectivity. Small, hydrogen-bond donating groups like amines are often favored.

  • The 4-position offers a key vector for diversification. The introduction of various substituted anilines, benzylamines, and heterocyclic moieties has led to potent inhibitors against a range of targets.

  • The 6-benzyl group is a common feature in many active compounds, suggesting its importance in anchoring the molecule within the target's binding site.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 6-Benzyl-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a representative derivative.

General Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound Test Compound (Derivative) Start->Compound Incubation Incubation Compound->Incubation Kinase Recombinant Kinase Kinase->Incubation Substrate Kinase Substrate & ATP Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection Data Data Analysis (IC50 determination) Detection->Data End End Data->End

Caption: A typical workflow for assessing in vitro kinase inhibitory activity.

Pharmacokinetic Profile: A Glimpse into In Vivo Behavior

Preliminary pharmacokinetic studies on some tetrahydropyrido[4,3-d]pyrimidine derivatives have shown promising results. For instance, certain compounds have demonstrated good oral bioavailability and metabolic stability. However, as with any chemical series, optimizing the pharmacokinetic profile remains a key challenge. Factors such as solubility, permeability, and metabolic fate need to be carefully considered and addressed during the lead optimization phase.

Future Directions and Conclusion

The 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold and its derivatives represent a highly promising area of research in drug discovery. The demonstrated breadth of biological activity, coupled with the synthetic tractability of the core, provides a fertile ground for the development of novel therapeutics.

Future efforts in this field should focus on:

  • Elucidation of Novel Targets: Expanding the scope of biological screening to identify new and unexpected therapeutic targets.

  • Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their targets to guide the design of more potent and selective inhibitors.

  • Optimization of ADMET Properties: A continued focus on improving the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to enhance their clinical translatability.

  • Exploration of Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents to overcome drug resistance and enhance efficacy.

References

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1124-1129. [Link]

  • Varikuppla, P., & Mittapelli, V. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry, 18(4). [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12085-12101. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(x), xxx. [Link]

  • Xia, L., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Molecules, 26(16), 4887. [Link]

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An In-depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound built on the versatile tetrahydropyrido[4,3-d]pyrimidine scaffold. While specific research on this exact molecule is emerging, this document synthesizes the wealth of knowledge available on its close analogs and the core scaffold to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthetic pathways, potential biological activities, and promising therapeutic applications.

Introduction: The Significance of the Tetrahydropyrido[4,3-d]pyrimidine Core

The fusion of pyrimidine and piperidine rings to form the tetrahydropyrido[4,3-d]pyrimidine nucleus has established a pharmacophore of significant interest in medicinal chemistry.[1] This scaffold exhibits a remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, analgesic, antifungal, and antiviral agents.[2] The inherent structural features of this scaffold, including its hydrogen bonding capabilities and conformational flexibility, make it an attractive starting point for the design of potent and selective modulators of enzyme and receptor function. The subject of this guide, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS No. 109229-22-3), represents a foundational structure within this class of compounds, poised for exploration and derivatization in various drug discovery programs.[3]

Synthesis and Characterization

The synthesis of the 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold is typically achieved through a multi-step process that offers flexibility for introducing various substituents. The general synthetic strategy allows for the exploration of structure-activity relationships (SAR) by modifying different positions of the heterocyclic core.

General Synthetic Pathway

A plausible and adaptable synthesis for the title compound and its analogs can be conceptualized based on established methodologies for similar heterocyclic systems. The following diagram illustrates a representative synthetic workflow.

G A Piperidin-4-one C N-Benzylation A->C B Benzyl Halide B->C D 1-Benzylpiperidin-4-one C->D Formation of Benzylated Intermediate E Gewald Reaction (Ethyl cyanoacetate, Sulfur, Morpholine) D->E Thiophene Ring Formation I Alternative Cyclization (Urea, NaOMe) D->I Direct Pyrimidine Synthesis F Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate G Cyclization (Formamidine acetate) F->G Pyrimidine Ring Formation H 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]thieno[3,2-b]pyrimidin-4(3H)-one G->H J 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione K Chlorination (POCl3) J->K Activation for Substitution L 2,4-Dichloro-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine K->L M Selective Reduction / Hydrolysis L->M Final Product Formation N 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one M->N

Caption: Generalized synthetic workflow for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on similar syntheses reported in the literature. Researchers should optimize conditions for their specific needs.

Step 1: Synthesis of 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione

  • To a suspension of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1 equivalent) in ethanol, add urea (5 equivalents) and sodium methoxide (4.5 equivalents).

  • Stir the mixture at reflux for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with water, cool in an ice bath, and adjust the pH to 8-9 with concentrated HCl.

  • Filter the precipitate and wash with methanol and diethyl ether to yield the dione intermediate.

Step 2: Synthesis of 6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

  • Treat the dione intermediate from Step 1 with phosphorus oxychloride (POCl3).

  • Purify the crude product by normal phase chromatography.

Step 3: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

  • Subject the dichloro intermediate from Step 2 to selective hydrolysis or reduction to remove the chloro group at the 2-position and hydrolyze the 4-chloro group to a carbonyl. This step may require careful optimization of reaction conditions to achieve the desired regioselectivity.

Biological Activities and Potential Mechanisms of Action

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The primary areas of therapeutic interest for this class of compounds are oncology and inflammatory diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of tetrahydropyrido[4,3-d]pyrimidine derivatives.[2] The proposed mechanisms of action are varied and often depend on the substitution pattern of the core scaffold.

3.1.1. Kinase Inhibition

Small molecule kinase inhibitors are a cornerstone of modern cancer therapy.[4] The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be an effective template for the design of inhibitors of several key kinases in oncogenic signaling pathways.

  • Erk2 Inhibition: Derivatives of the tetrahydropyridopyrimidine class have been identified as potent and selective inhibitors of extracellular signal-regulated kinase 2 (Erk2).[5] Erk2 is a critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[6] Inhibition of Erk2 can lead to decreased cell proliferation and tumor growth.[5]

  • PI3Kδ Inhibition: Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the development of potent and highly selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[7] PI3Kδ plays a crucial role in the survival and proliferation of B-cell malignancies.

  • KRAS-G12D Inhibition: The KRAS oncogene, particularly with the G12D mutation, is a major driver of pancreatic and biliary cancers.[8] Novel inhibitors based on the pyrido[4,3-d]pyrimidine core have been designed to target this challenging mutation, demonstrating selective anti-proliferative activity in KRAS-G12D mutant cancer cell lines.[8]

G cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation 6-Benzyl-tetrahydropyridopyrimidinone_Analog 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one Analog 6-Benzyl-tetrahydropyridopyrimidinone_Analog->ERK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

3.1.2. Microtubule Targeting

Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[9] Certain 5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines, which are structurally related to the tetrahydropyrido[4,3-d]pyrimidine core, have been shown to be potent microtubule depolymerizing agents.[9] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

Other Potential Therapeutic Applications

Beyond oncology, the tetrahydropyrido[4,3-d]pyrimidine scaffold has been explored for other therapeutic indications:

  • Anti-inflammatory: Some derivatives have demonstrated anti-inflammatory properties.[2]

  • Analgesic: The ability to interact with pain receptors and pathways has been reported for certain analogs.[2]

  • Antimicrobial: Broad-spectrum antibacterial and antifungal activities have been observed in this class of compounds.[2][11]

Structure-Activity Relationships (SAR)

The pharmacological activity of tetrahydropyrido[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following table summarizes key SAR findings from the literature for related compounds.

Position of SubstitutionMoietyImpact on Biological ActivityReference
Position 2 Amine (-NH2)Potent microtubule depolymerizing and antiproliferative effects in thienopyrimidine analogs.[9]
Position 4 Substituted anilinesPotential for EGFR inhibition.[6]
Position 6 (N-benzyl) Benzyl groupCommon feature in many active compounds, likely contributing to binding affinity.[2]
Fused Ring System Thieno[2,3-d]pyrimidineSignificantly better for microtubule depolymerizing activity than pyrimido[4,5-b]indole.[9]

In Vitro ADME and Pharmacokinetic Profile

For any potential drug candidate, a favorable absorption, distribution, metabolism, and excretion (ADME) profile is crucial. While specific data for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not available, studies on related pyrazolo[3,4-d]pyrimidines and tetrahydropyridopyrimidines provide valuable insights.[12][13]

  • Solubility: Many heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, can have suboptimal aqueous solubility, which may impact oral bioavailability.[13]

  • Permeability: Despite potential solubility issues, some analogs have shown excellent passive permeability across gastrointestinal and blood-brain barriers in PAMPA assays.[13]

  • Metabolic Stability: In vitro studies using liver microsomes and hepatocytes are essential to assess the metabolic stability of these compounds. Some tetrahydropyridopyrimidine-based KRAS-G12C inhibitors have shown moderate to high hepatic clearance in mouse models.[12]

  • P-gp Efflux: P-glycoprotein (P-gp) efflux can be a challenge for some derivatives, potentially limiting their intracellular concentration and efficacy.[12]

Future Directions

The 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of the title compound are necessary to establish its specific pharmacological profile.

  • SAR Exploration: A systematic exploration of substituents at various positions of the tetrahydropyrido[4,3-d]pyrimidine core is warranted to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Detailed biochemical and cell-based assays are needed to elucidate the precise mechanisms of action for the most promising derivatives.

  • Pharmacokinetic Optimization: medicinal chemistry efforts should aim to improve the ADME properties of lead compounds to enhance their drug-like characteristics.

References

  • LookChem. (n.d.). Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. Retrieved from [Link]

  • ResearchGate. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • MDPI. (2022). Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. Retrieved from [Link]

  • NIH. (n.d.). 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate. Retrieved from [Link]

  • Lead Sciences. (n.d.). 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • PubMed. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

  • PubMed. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Retrieved from [Link]

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]

  • MDPI. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Retrieved from [Link]

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6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Characterization of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. The tetrahydropyrido[4,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, serving as a foundational structure for developing novel therapeutic agents, including kinase and topoisomerase II inhibitors.[1][2] A thorough understanding of its spectral characteristics is paramount for unambiguous structural confirmation, purity assessment, and metabolic studies during the drug discovery and development process. This document offers field-proven insights into the interpretation of ¹H NMR, ¹³C NMR, and MS fragmentation data, grounded in established spectroscopic principles and supported by authoritative references.

Introduction and Molecular Structure

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Molecular Formula: C₁₄H₁₅N₃O, Molecular Weight: 241.29 g/mol ) is a bicyclic heteroaromatic compound.[3] Its structure features a pyrimidinone ring fused to a tetrahydropyridine ring, which is further substituted with a benzyl group at the N-6 position. This combination of a rigid heterocyclic core and a flexible, lipophilic benzyl moiety makes it a versatile building block in pharmaceutical research.[2][4] The accurate interpretation of its spectral data is the cornerstone of its chemical validation. Below is the chemical structure with the standard IUPAC numbering convention used for the subsequent spectral assignments.

cluster_0 N1 N1-H C2 C2 N1->C2 N3 N3 C2->N3 C4 C4=O N3->C4 C4a C4a C4->C4a C5 C5H₂ C4a->C5 C8a C8a C4a->C8a N6 N6 C5->N6 C7 C7H₂ N6->C7 Benzyl_CH2 CH₂ N6->Benzyl_CH2 C8 C8H₂ C7->C8 C8->C8a C8a->N1 Phenyl Ph Benzyl_CH2->Phenyl

Caption: IUPAC Numbering of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules.[5] For a compound of this complexity, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are often employed for definitive assignments.[6]

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The expected signals for the title compound are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
N1-H 10.5 - 11.5Broad Singlet1H
Phenyl-H (C₆H₅)7.20 - 7.40Multiplet5H
Benzyl-CH₂ ~ 3.65Singlet2H
C5-H₂ ~ 3.40Singlet (or Triplet)2H
C7-H₂ ~ 2.80Triplet2H
C8-H₂ ~ 2.65Triplet2H
  • Causality Behind Assignments:

    • N1-H (δ 10.5 - 11.5): The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration. Similar pyrimidinone structures show this proton in the δ 10.6-10.9 ppm range.[1][7]

    • Phenyl-H (δ 7.20 - 7.40): The five protons of the monosubstituted benzene ring are magnetically similar, resulting in a complex multiplet in the standard aromatic region.

    • Benzyl-CH₂ (δ ~3.65): This methylene group is adjacent to a nitrogen atom and the aromatic ring, placing its signal around 3.65 ppm. As there are no adjacent protons, it appears as a sharp singlet, which is a key diagnostic signal for the benzyl group.

    • Tetrahydropyridine Ring Protons (C5, C7, C8): These aliphatic protons are influenced by the adjacent nitrogen atoms. The C5-H₂ protons are adjacent to the pyrimidinone ring and the N-benzyl group, making them the most deshielded of the three. They may appear as a singlet if coupling to C8 protons is not resolved, or a triplet if there is long-range coupling. The C7-H₂ and C8-H₂ protons are expected to be triplets due to coupling with each other (J ≈ 5-6 Hz). The C7 protons are deshielded by the adjacent N-benzyl group relative to the C8 protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The molecule has 14 carbon atoms, and due to its asymmetry, 14 distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Carbon Type
C4~ 164.0Carbonyl (C=O)
C2~ 155.0Pyrimidine (N-C-N)
C4a~ 148.0Quaternary
Phenyl C-ipso~ 137.0Quaternary (Aromatic)
Phenyl C-ortho/meta/para127.0 - 129.5CH (Aromatic)
C8a~ 114.0Quaternary
Benzyl C H₂~ 60.0Methylene (CH₂)
C7~ 55.0Methylene (CH₂)
C5~ 49.0Methylene (CH₂)
C8~ 27.0Methylene (CH₂)
  • Causality Behind Assignments:

    • C4 (Carbonyl): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield.[8]

    • C2, C4a, C8a (Pyrimidine Ring): These carbons have characteristic shifts. C2 is deshielded due to its position between two nitrogen atoms. The quaternary carbons C4a and C8a are part of the fused ring system, with their exact shifts determined by the surrounding substituents.

    • Phenyl Carbons: The signals for the aromatic carbons appear in the typical 127-138 ppm range. The ipso-carbon (attached to the CH₂ group) is a quaternary carbon and will have a distinct, often weaker, signal compared to the protonated aromatic carbons.

    • Aliphatic Carbons (Benzyl, C5, C7, C8): The benzyl CH₂ carbon is deshielded by the adjacent nitrogen and phenyl ring. The tetrahydropyridine carbons (C5, C7, C8) appear in the aliphatic region, with their shifts modulated by their proximity to the nitrogen atoms. C7 and C5 are directly attached to N6 and are therefore more deshielded than C8.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. Electron Ionization (EI) is a common technique that induces fragmentation, offering valuable structural clues.

  • Molecular Ion Peak (M⁺): The molecular weight is 241.29. In an EI-MS spectrum, a molecular ion peak (M⁺) would be expected at m/z 241 . In ESI-MS, the protonated molecule ([M+H]⁺) would be observed at m/z 242 .

  • Key Fragmentation Pathways: The fragmentation of pyrimidine-containing heterocycles is often dictated by the substituents.[9][10] For 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, the benzyl group is the most labile substituent and will dominate the fragmentation pattern.

M [M]⁺˙ m/z 241 F1 Tropylium ion C₇H₇⁺ m/z 91 M->F1 - C₇H₈N₂O˙ F2 [M - C₇H₇]⁺ m/z 150 M->F2 - C₇H₇˙ (Benzylic Cleavage) F3 [m/z 150 - CO]⁺ m/z 122 F2->F3 - CO F4 [m/z 122 - HCN]⁺ m/z 95 F3->F4 - HCN

Caption: Primary fragmentation pathways for the title compound under EI-MS.

  • Expert Interpretation:

    • Benzylic Cleavage (m/z 91): The most characteristic fragmentation is the cleavage of the C-N bond between the benzyl CH₂ and the piperidine nitrogen. This results in the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This peak is often the base peak in the spectrum.

    • Formation of m/z 150: The complementary fragment from the benzylic cleavage gives a cation at m/z 150 ([M-91]⁺). This fragment corresponds to the core tetrahydropyrido[4,3-d]pyrimidin-4-one structure.

    • Ring Fragmentation (m/z 122, 95): The fragment at m/z 150 can undergo further decomposition characteristic of pyrimidinones, such as the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 122 .[11][12] Subsequent loss of hydrogen cyanide (HCN, 27 Da) could then lead to a fragment at m/z 95 .

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized methodologies for acquiring the spectral data discussed.

NMR Data Acquisition Protocol

A Sample Prep: ~5-10 mg of compound dissolved in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B Internal Standard: Add Tetramethylsilane (TMS) as 0 ppm reference A->B C Instrument Setup: 400 MHz (or higher) NMR Spectrometer Tune and shim magnet B->C D ¹H NMR Acquisition: Pulse sequence: zg30 Acquisition time: ~4s Relaxation delay: 2s Number of scans: 16-32 C->D E ¹³C NMR Acquisition: Pulse sequence: zgpg30 (proton decoupled) Spectral width: ~240 ppm Relaxation delay: 2s Number of scans: 1024+ C->E F Processing: Apply Fourier Transform Phase and baseline correction Calibrate to TMS (0 ppm) D->F E->F

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry Data Acquisition Protocol
  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • EI Protocol:

      • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

      • Ionization Energy: Standard 70 eV to ensure reproducible fragmentation patterns.[9]

      • Ion Source Temperature: Maintained around 200-250°C.

      • Mass Range: Scan from m/z 40 to 400.

    • ESI Protocol:

      • Sample Preparation: Dissolve the sample (0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

      • Introduction: Infuse directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

      • Mode: Positive ion mode to detect [M+H]⁺.

      • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature for maximum signal intensity.

Conclusion

The structural elucidation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is reliably achieved through a combined analysis of NMR and MS data. Key diagnostic features include the singlet for the benzylic CH₂ protons in the ¹H NMR spectrum, the downfield amide carbonyl signal in the ¹³C NMR spectrum, and the dominant m/z 91 fragment in the mass spectrum. This guide provides the foundational spectral knowledge required by researchers to confidently identify this important heterocyclic scaffold, ensuring scientific integrity in the pursuit of novel drug candidates.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. Available at: [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available at: [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Royal Society of Chemistry. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative. Preprints.org. Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed Central. Available at: [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. Available at: [Link]

  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. MySkinRecipes. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. Available at: [Link]

  • Spectral data of the compounds (1-11). ResearchGate. Available at: [Link]

  • 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Molbase. Available at: [Link]

  • 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. LookChem. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Available at: [Link]

  • 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidine-4,6-di-carboxyl-ate. Acta Crystallographica Section E. Available at: [Link]

  • 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate. National Institutes of Health. Available at: [Link]

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6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Authored by: A Senior Application Scientist

Introduction

The tetrahydropyrido[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors for oncology and as potential treatments for inflammatory and neurodegenerative diseases.[1][2][3] The specific analogue, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, combines the rigid, hydrogen-bonding capable pyrimidinone ring with the lipophilic benzyl group, creating a molecule with a nuanced physicochemical profile critical to its function as a potential therapeutic agent.

This guide provides a comprehensive overview of the core physical properties of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics for synthesis, formulation, and further investigation. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from its structural isomer, 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, and related analogues to provide a robust predictive profile.[4] We will detail the standard experimental protocols required to empirically validate these properties, ensuring a foundation of scientific integrity and trustworthiness.

Chemical Identity and Molecular Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. The structure, molecular formula, and weight are fundamental data points from which other physical properties are derived.

Molecular Structure

The molecule features a fused ring system consisting of a dihydropyrimidine and a tetrahydropyridine ring. A benzyl group is attached to the nitrogen at position 6. The carbonyl group at position 4 defines it as a pyrimidinone.

Caption: Chemical structure of the title compound.

Core Identifiers

The following table summarizes the key identifiers for this compound. The molecular formula and weight are consistent with its structural isomer, providing a high degree of confidence in these values.

IdentifierValueSource
IUPAC Name 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one-
Molecular Formula C₁₄H₁₅N₃O[4]
Molecular Weight 241.29 g/mol [4]
CAS Number Not assigned; Isomer (7-benzyl) is 62458-96-2[4]

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data below is a combination of values from a closely related isomer and predictions based on the chemical structure.

PropertyValue / PredictionRationale & Context
Appearance White to off-white solidPredicted based on related tetrahydropyridopyrimidine derivatives, which are typically crystalline solids at room temperature.[5][6]
Melting Point 206-211 °C (for parent scaffold)No experimental data is available for the title compound. The parent scaffold, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, has a decomposition melting point of 206-211 °C.[7] The benzyl group will alter this, but a relatively high melting point is expected.
Solubility Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol)The aromatic benzyl group reduces aqueous solubility, while the pyrimidinone core with its H-bond donor and acceptor sites offers some polarity. Solvents like DMF, DCM, and alcohols are commonly used in the synthesis of related compounds.[5][8]
logP (Octanol/Water) 1.3282 (Calculated)This value is for the isomer 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one and indicates moderate lipophilicity.[4]
pKa ~4.4 (Predicted)No direct data exists. A related compound, 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, has a predicted pKa of 4.42, suggesting the ring nitrogens are weakly basic.[9] The electron-withdrawing effect of the carbonyl group in the title compound would influence this value.
Topological Polar Surface Area (TPSA) 48.99 Ų (Calculated)Based on the isomer, this TPSA value suggests good potential for cell membrane permeability.[4]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following techniques are standard for characterizing compounds like 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and several multiplets for the protons on the tetrahydropyridine ring.[5][10] The N-H proton of the pyrimidinone ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbon (C=O) at a downfield shift (around 160-170 ppm), aromatic carbons, and aliphatic carbons of the piperidine and benzylic groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Using electrospray ionization (ESI), the compound would be expected to show a prominent [M+H]⁺ ion at m/z 242.1293, confirming its elemental composition.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. Key expected peaks include:

  • ~3200 cm⁻¹: N-H stretching from the pyrimidinone ring.

  • ~1680 cm⁻¹: A strong C=O stretching vibration from the carbonyl group.

  • ~3030 cm⁻¹ and 1600-1450 cm⁻¹: Aromatic C-H and C=C stretching from the benzyl group.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed using reverse-phase HPLC with a C18 column and UV detection (e.g., at 254 nm).[12] A standard mobile phase would consist of a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

cluster_workflow Analytical Workflow synthesis Synthesized Compound hplc Purity Check (HPLC) >95%? synthesis->hplc Dissolve in mobile phase pass Characterized Compound hplc->pass Yes fail Re-purify hplc->fail No nmr Structure ID (NMR) ms Mass Confirmation (MS) nmr->ms Confirm structure ir Functional Groups (IR) ms->ir Confirm mass ir->pass Final Check pass->nmr Prepare sample (e.g., DMSO-d6)

Caption: Standard analytical workflow for compound characterization.

Experimental Protocols for Validation

To ensure scientific rigor, predicted properties must be validated empirically. The following protocols describe standard methodologies for determining the key physical properties of the title compound.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Objective: To determine the precise melting point and assess thermal stability.

  • Methodology:

    • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melting point (e.g., 250 °C).

    • The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Objective: To quantify the equilibrium solubility in water (or buffer).

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, centrifuge the suspension to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a pre-calibrated HPLC-UV method.

    • The solubility is expressed in units such as mg/mL or µM.

Conclusion

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound with significant potential, positioned within a therapeutically relevant chemical space. While direct experimental data is sparse, a robust physicochemical profile can be constructed by leveraging data from its close isomer and related analogues. This guide has established its core identity (MW: 241.29 g/mol , Formula: C₁₄H₁₅N₃O) and key predicted properties, including moderate lipophilicity (logP ~1.33) and good potential for cell permeability (TPSA ~49 Ų). The provided standard operating protocols for melting point and solubility determination offer a clear path for the empirical validation required in any serious drug discovery or development program. This foundational knowledge is critical for advancing the study of this and similar molecules from laboratory synthesis to potential clinical application.

References

  • LookChem. 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE (CAS 778574-06-4). [Link]

  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • ResearchGate. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]

  • PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • Mol-Instincts. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. [Link]

  • Scribd. Tetrahydropyrido (4,3-d) Pyrimidines As A New Active Scaffold. [Link]

  • MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]

  • PubMed Central. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

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Deconvoluting the Mechanism: A Technical Guide to Target Identification of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The process of elucidating the molecular target of a bioactive small molecule is a critical inflection point in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic. This guide provides a comprehensive, multi-pronged strategy for the target identification of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one. The tetrahydropyridopyrimidine scaffold has been associated with potent biological activity, including the inhibition of high-value oncology targets like KRAS G12C and Topoisomerase II.[1][2][3][4][5] This document outlines an integrated workflow, moving from rapid in silico hypothesis generation to rigorous, unbiased proteome-wide experimental validation. We will detail the causality behind experimental choices, provide step-by-step protocols for key methodologies such as the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Protein Profiling (AfBPP), and emphasize the inclusion of self-validating controls to ensure scientific integrity.

Introduction: The Compound and the Challenge

The compound this compound belongs to a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been identified as potent inhibitors of challenging drug targets, including mutant KRAS, a notorious oncogene long considered "undruggable".[1][2][4][6][7] Furthermore, the core structure has been implicated in the inhibition of other key cellular enzymes like Topoisomerase II and protein kinases, highlighting its privileged nature for interacting with critical cellular machinery.[3][5][8]

When a compound like this emerges from a phenotypic screen (e.g., demonstrating potent anti-proliferative activity in a cancer cell line), the fundamental question becomes: How does it work? Answering this requires identifying its direct molecular target(s). A robust target identification strategy does not rely on a single method but instead employs a funneling approach, using orthogonal techniques to build a high-confidence case for a specific protein interaction. This guide presents such a strategy.

Chapter 1: Hypothesis Generation: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate testable hypotheses, narrowing the field of potential targets from the entire proteome to a manageable list.[9] These approaches are broadly categorized into ligand-based and structure-based methods.

Ligand-Based Approaches: Guilt by Association

This strategy leverages the principle that structurally similar molecules often have similar biological targets.

  • Rationale: Given that derivatives of the tetrahydropyridopyrimidine scaffold are known to inhibit kinases and KRAS G12C, the most immediate hypothesis is that our compound of interest targets proteins within these families.[1][2][4][8]

  • Methodology: Utilize computational platforms like ChEMBL or proprietary databases to screen for public compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to this compound. The known targets of these similar compounds become our primary suspects.

  • Expected Outcome: A ranked list of potential targets, likely enriched with protein kinases and GTPases. This approach is powerful but is inherently biased towards known biology and may miss truly novel targets.

Structure-Based Approaches: Docking and Virtual Screening

If a high-resolution 3D crystal structure of a suspected target protein is available, molecular docking can predict the binding pose and estimate the binding affinity of the compound.

  • Rationale: Based on the findings from the ligand-based screen, we can perform targeted docking against high-priority targets like KRAS G12C, Erk2, or Topoisomerase II.[3][8] This allows for a structural hypothesis of how the molecule engages the target's binding site.

  • Methodology:

    • Obtain high-resolution crystal structures of candidate proteins from the Protein Data Bank (PDB).

    • Prepare the protein structure (e.g., add hydrogens, assign charges) and define the binding pocket.

    • Generate a low-energy 3D conformer of the compound.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to predict binding modes and scores.

  • Self-Validation: The trustworthiness of a docking result is increased if the predicted binding mode recapitulates known structure-activity relationships (SAR) or if the key interactions (e.g., hydrogen bonds, hydrophobic contacts) are consistent with those observed for known ligands of the target.[9]

cluster_InSilico In Silico Workflow Compound Query Compound Structure Similarity 2D/3D Similarity Search (e.g., ChEMBL, SciFinder) Compound->Similarity Docking Structure-Based Docking (e.g., PDB Targets) Compound->Docking KnownTargets Targets of Known Analogs (KRAS, Kinases) Similarity->KnownTargets Hypothesis Ranked List of Hypothesized Targets Docking->Hypothesis KnownTargets->Hypothesis

Caption: Workflow for in silico hypothesis generation.

Chapter 2: Unbiased Target Discovery: Chemical Proteomics

While in silico methods are excellent for exploring known biology, unbiased approaches are required to discover novel targets. Chemical proteomics uses a modified version of the compound as a "bait" to fish for its binding partners directly from the native proteome.[10][11][12] Affinity-Based Protein Profiling (AfBPP) is a cornerstone of this strategy.[13][14]

Probe Synthesis: The Essential First Step

The success of an AfBPP experiment hinges on the design of a chemical probe. This involves synthetically modifying the parent compound to include two key moieties: a reactive group for covalent attachment and a reporter tag for enrichment and detection.

  • Causality in Design: The linker attachment point on the parent molecule must be carefully chosen to be solvent-exposed and not interfere with the key interactions required for target binding. Analysis of docking poses from Chapter 1 can guide this decision.

  • Probe Components:

    • Parent Scaffold: this compound.

    • Reactive Group: A photo-activatable group (e.g., diazirine) is ideal. It remains inert until activated by UV light, allowing the probe to bind its target reversibly before being permanently cross-linked.[11] This minimizes non-specific interactions during incubation.

    • Reporter Tag: An alkyne or azide handle for "click" chemistry. This allows for the subsequent attachment of a biotin tag (for affinity purification) or a fluorescent dye (for imaging) in a highly specific manner.[12]

Affinity-Based Protein Profiling (AfBPP) Protocol

This protocol provides an unbiased map of the compound's interactome.

Core Principle: The probe is incubated with live cells or cell lysate. Upon UV irradiation, the probe covalently links to its direct binding partners. After cell lysis, the alkyne-tagged proteins are "clicked" to an azide-biotin reporter, captured on streptavidin beads, and identified by mass spectrometry.

cluster_AfBPP Affinity-Based Protein Profiling (AfBPP) Workflow Probe 1. Incubate Cells with Photo-Probe UV 2. UV Crosslink (Covalent Bond) Probe->UV Lysis 3. Cell Lysis UV->Lysis Click 4. 'Click' Biotin Tag to Probe Lysis->Click Capture 5. Streptavidin Bead Capture Click->Capture Wash 6. Wash Away Non-binders Capture->Wash Elute 7. Elute & Digest Proteins Wash->Elute MS 8. LC-MS/MS Identification Elute->MS

Caption: Experimental workflow for Affinity-Based Protein Profiling.

Step-by-Step Methodology:

  • Cell Treatment: Treat viable cells with the synthesized photo-affinity probe (e.g., 1-10 µM) for 1-2 hours.

  • Competition Control (Self-Validation): In a parallel sample, co-incubate the probe with a 50-100 fold excess of the original, unmodified compound. True targets will be competed off by the parent compound, leading to a reduced signal in the mass spectrometry data. This is the most critical control for ruling out false positives.[15]

  • Photo-Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice to covalently link the probe to its targets.

  • Lysis & Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin molecule to the probe's alkyne handle.

  • Affinity Purification: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • On-Bead Digestion & Mass Spectrometry: Elute the captured proteins or perform on-bead digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and a vehicle-only control.

Data Presentation & Interpretation

The quantitative proteomics data should be summarized in a table, highlighting the most promising candidates.

Protein IDGene NameEnrichment Ratio (Probe/Vehicle)Competition Ratio (Probe+Cmpd/Probe)Annotation
P01116KRAS15.20.08GTPase, Oncogene
P11362TOP2A12.80.11DNA Topoisomerase II Alpha
Q15418CHEK19.50.15Serine/Threonine Kinase
P31749GSK3B8.70.19Serine/Threonine Kinase
P04637TP531.10.95Non-specific / False Positive
  • Interpretation: High-confidence hits are those with a high enrichment ratio and a low competition ratio (e.g., KRAS, TOP2A, CHEK1, GSK3B). Proteins whose binding is not competed away by the parent compound are considered non-specific binders (e.g., TP53).

Chapter 3: Orthogonal Validation of Direct Target Engagement

Data from unbiased proteomics is powerful but requires orthogonal validation to confirm a direct, physical interaction between the compound and the putative target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[16][17]

The Principle of CETSA

Core Principle: The binding of a small molecule to its target protein typically stabilizes the protein's tertiary structure. This stabilization results in an increased resistance to thermal denaturation. CETSA measures this change in thermal stability inside intact cells.[18][19]

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Principle cluster_Control Control (Vehicle) cluster_Compound Compound-Treated C_Cells Treat Cells C_Heat Heat to Varying Temps C_Cells->C_Heat C_Protein Target Protein Unfolds & Aggregates (e.g., at 50°C) C_Heat->C_Protein C_Lysis Lysis & Centrifugation C_Protein->C_Lysis C_Soluble Low Soluble Protein Remains C_Lysis->C_Soluble D_Cells Treat Cells D_Heat Heat to Varying Temps D_Cells->D_Heat D_Protein Ligand-Bound Protein is Stabilized (Unfolds at >50°C) D_Heat->D_Protein D_Lysis Lysis & Centrifugation D_Protein->D_Lysis D_Soluble High Soluble Protein Remains D_Lysis->D_Soluble

Caption: Principle of ligand-induced thermal stabilization in CETSA.

CETSA Protocol

Step-by-Step Methodology:

  • Cell Treatment: Treat two populations of cells, one with the vehicle (e.g., DMSO) and one with this compound at a saturating concentration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is left at room temperature as a reference.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a warm water bath).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation.

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle and compound-treated samples. A shift in the melting curve to the right indicates target stabilization and thus, direct engagement.

Chapter 4: Target Class-Specific Profiling

Given the prevalence of the tetrahydropyridopyrimidine scaffold in kinase inhibitors, a focused screen across the human kinome is a logical and high-value step.[8]

Kinome Profiling
  • Rationale: Kinome-wide profiling provides a rapid and comprehensive assessment of a compound's potency and selectivity against a large panel of protein kinases.[20][21] This is crucial for identifying the primary target(s) and potential off-targets that could lead to toxicity.

  • Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins). The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified human kinases in a radiometric or fluorescence-based activity assay.[22][23][24]

  • Data Presentation: Results are often visualized as a dendrogram of the human kinome, with inhibited kinases highlighted.

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)
CHEK198%25
GSK3B95%48
CDK281%150
WEE175%220
EGFR<10%>10,000
  • Interpretation: The data clearly identifies CHEK1 and GSK3B as the most potent targets, consistent with the AfBPP results, and demonstrates high selectivity against other kinases like EGFR.

Chapter 5: Cellular Functional Validation

Identifying a binding target is insufficient; one must demonstrate that engagement of that target by the compound elicits a downstream functional consequence.

  • Rationale: If the compound binds and inhibits CHEK1 kinase, we would expect to see a downstream modulation of the CHEK1 signaling pathway. A key substrate of CHEK1 is CDC25A. Inhibition of CHEK1 should lead to a decrease in phosphorylated CDC25A.

  • Methodology: Treat cancer cells with increasing concentrations of the compound. Lyse the cells and perform a Western Blot to measure the levels of phosphorylated CHEK1 (auto-phosphorylation, a marker of activation) and phosphorylated CDC25A (a downstream substrate).

  • Self-Validation: The concentration at which the compound inhibits the phosphorylation of the substrate in cells (the cellular EC₅₀) should correlate well with the concentration at which it inhibits the purified enzyme (the biochemical IC₅₀) and its binding affinity (K_d). A strong correlation between binding, enzymatic inhibition, and pathway modulation provides a powerful, self-validating link between the compound and its mechanism of action.

cluster_Pathway CHEK1 Signaling Pathway Validation Compound 6-Benzyl-5,6,7,8-tetra... pyrimidin-4(4AH)-one CHEK1 CHEK1 Kinase Compound->CHEK1 Inhibits pCDC25A Phospho-CDC25A (Active) CHEK1->pCDC25A Phosphorylates CellCycle Cell Cycle Progression pCDC25A->CellCycle

Caption: Validating target engagement via pathway analysis.

Conclusion: An Integrated Target Identification Strategy

The identification of a small molecule's target is a systematic process of evidence accumulation. The strategy for this compound presented here integrates computational prediction with unbiased, proteome-wide chemical proteomics, followed by rigorous, orthogonal validation of direct target engagement and functional cellular activity. This funnel approach, from broad hypotheses to specific, validated mechanisms, ensures a high degree of confidence in the final target assignment. By following this workflow, researchers can effectively de-orphan a bioactive compound, paving the way for rational lead optimization and advancing the drug discovery process.

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Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 109229-22-3), a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrido[4,3-d]pyrimidine core is featured in a range of biologically active molecules, including inhibitors of kinases and other enzymes, making reliable synthetic access to its derivatives crucial for drug discovery programs.[1][2][3] This protocol outlines a robust two-step synthetic sequence, commencing with the N-benzylation of a functionalized piperidine precursor, followed by a cyclocondensation reaction to construct the pyrimidinone ring. The causality behind experimental choices, in-process controls, and detailed analytical characterization are explained to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Background

The tetrahydropyrido[4,3-d]pyrimidine framework represents a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure and multiple points for diversification allow for the precise spatial orientation of substituents to engage with biological targets. Derivatives have shown promise in oncology and neuroscience research.[1][4]

The synthetic strategy detailed herein is designed for efficiency and scalability. It leverages common, well-understood reactions to construct the target molecule from readily accessible starting materials. The logic follows a convergent approach:

  • Step 1: Synthesis of Intermediate A - Ethyl 4-amino-1-benzylpiperidine-3-carboxylate. This step involves the selective N-alkylation of the piperidine ring. The secondary amine of the piperidine is significantly more nucleophilic than the primary 4-amino group, allowing for regioselective benzylation under basic conditions. This approach is standard for the preparation of N-benzylpiperidine derivatives.[5][6]

  • Step 2: Synthesis of Final Product - 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. This key step is a cyclocondensation reaction. The ortho-amino ester intermediate is heated with formamide, which serves as both the solvent and the source of the C2 carbon atom of the pyrimidinone ring. This is a classic and highly effective method for the formation of 4-pyrimidinone rings from 1,2-amino-ester functionalities.[7]

Proposed Reaction Scheme

Reaction_Scheme SM Ethyl 4-aminopiperidine-3-carboxylate (Starting Material) R1 Benzyl Bromide (BnBr) K₂CO₃, Acetonitrile (MeCN) Reflux INT_A Ethyl 4-amino-1-benzylpiperidine-3-carboxylate (Intermediate A) R2 Formamide (HCONH₂) 180-190 °C FP 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Final Product) R1->INT_A Step 1: N-Benzylation R2->FP Step 2: Cyclocondensation

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Ethyl 4-aminopiperidine-3-carboxylate≥95%Sigma-AldrichAssumed to be available.
Benzyl Bromide (BnBr)Reagent Grade, ≥98%Sigma-AldrichLachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered is preferred.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichUse dry solvent for best results.
Formamide≥99.5%Sigma-AldrichCan be used as received.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated chemical fume hood. Benzyl bromide is a lachrymator and corrosive; handle with extreme care. High-temperature reactions with formamide should be monitored carefully.

Step 1: Synthesis of Ethyl 4-amino-1-benzylpiperidine-3-carboxylate (Intermediate A)

Rationale: This procedure utilizes a standard SN2 reaction for N-alkylation. Acetonitrile is an excellent polar aprotic solvent for this transformation. Anhydrous potassium carbonate is used as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving it to completion.[8] An excess of the base ensures the piperidine nitrogen remains deprotonated and nucleophilic.

Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Setup1 Charge flask with Ethyl 4-aminopiperidine-3-carboxylate, K₂CO₃, and anhydrous MeCN. Setup2 Stir to form a suspension. Setup1->Setup2 Setup3 Add Benzyl Bromide dropwise at room temperature. Setup2->Setup3 Reaction1 Heat the mixture to reflux (approx. 82 °C). Setup3->Reaction1 Reaction2 Monitor reaction progress by TLC (e.g., EtOAc/Hexanes 1:1). Reaction1->Reaction2 Workup1 Cool to RT. Filter off K₂CO₃ salts. Reaction2->Workup1 Upon completion (disappearance of starting material) Workup2 Concentrate filtrate under reduced pressure. Workup1->Workup2 Workup3 Redissolve residue in EtOAc and wash with water/brine. Workup2->Workup3 Workup4 Dry organic layer (Na₂SO₄) and concentrate. Workup3->Workup4

Caption: Experimental workflow for N-Benzylation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminopiperidine-3-carboxylate (10.0 g, 58.1 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (100 mL) followed by finely powdered anhydrous potassium carbonate (16.0 g, 116 mmol, 2.0 equiv).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Slowly add benzyl bromide (7.6 mL, 63.9 mmol, 1.1 equiv) dropwise to the stirring suspension via a syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate A as a pale yellow oil. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Expected Yield: 13.5 g (89%) Analytical Characterization (Predicted):

  • 1H NMR (400 MHz, CDCl3): δ 7.25-7.40 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.55 (s, 2H, Ar-CH2-), 3.0-3.2 (m, 2H), 2.8-2.9 (m, 1H), 2.0-2.4 (m, 4H), 1.6 (br s, 2H, -NH2), 1.25 (t, J = 7.1 Hz, 3H, -OCH2CH3).

  • MS (ESI+): m/z = 263.17 [M+H]+.

Step 2: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Rationale: This is a thermal cyclocondensation. Formamide acts as a high-boiling solvent and provides the N=CH- moiety required to form the pyrimidinone ring with the primary amine and the ester of Intermediate A. The reaction proceeds via initial formation of a formamidine intermediate, followed by intramolecular cyclization and elimination of ethanol and water.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head (or an air condenser), place the crude Ethyl 4-amino-1-benzylpiperidine-3-carboxylate (Intermediate A, 13.0 g, 49.5 mmol).

  • Add formamide (50 mL).

  • Heat the mixture in an oil bath to 180-190 °C. The reaction will become homogeneous upon heating.

  • Maintain this temperature for 3-5 hours. Ethanol and water will distill off during the reaction.

  • In-Process Control: The reaction can be monitored by TLC (e.g., 95:5 DCM/Methanol). The disappearance of the starting material indicates completion.

  • Cool the reaction mixture to approximately 80-90 °C.

  • Caution: Hot liquid. Slowly and carefully pour the warm reaction mixture into a beaker containing 200 mL of cold water with vigorous stirring. A solid precipitate should form.

  • Continue stirring the suspension in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual formamide.

  • Dry the collected solid in a vacuum oven at 50-60 °C overnight.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a white to off-white solid.

Expected Yield: 9.5 g (80%) Analytical Characterization:

  • Molecular Formula: C₁₄H₁₅N₃O

  • Molecular Weight: 241.29 g/mol

  • 1H NMR (400 MHz, DMSO-d6): δ 12.1 (br s, 1H, -NH-), 7.95 (s, 1H, pyrimidine C2-H), 7.20-7.35 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH2-), 3.40 (s, 2H), 2.75 (t, J = 5.8 Hz, 2H), 2.55 (t, J = 5.8 Hz, 2H).

  • 13C NMR (101 MHz, DMSO-d6): δ 160.8, 153.5, 145.1, 138.2, 128.9, 128.3, 127.1, 115.8, 61.9, 52.4, 48.9, 25.1.

  • MS (ESI+): m/z = 242.13 [M+H]+.

  • Melting Point: Check against literature or vendor specification (if available).[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Step 1: Incomplete Reaction Insufficient reaction time or temperature; poor quality base or solvent.Ensure reflux temperature is reached. Use freshly opened anhydrous solvent and finely powdered K₂CO₃. Increase reaction time and monitor by TLC until starting material is consumed.[8]
Step 1: Di-benzylation Benzylation of the 4-amino group.This is generally not favored due to lower nucleophilicity, but can occur. Use of a slight excess (1.1 equiv) of benzyl bromide is recommended. Adding the benzyl bromide slowly at room temperature before heating can also minimize side reactions.[8]
Step 2: Low Yield or Tar Formation Reaction temperature too high or reaction time too long.Carefully control the temperature to be within the 180-190 °C range. Monitor the reaction closely and stop once the starting material is consumed to avoid decomposition.
Step 2: Product does not precipitate Product is too soluble in water; insufficient product formed.Ensure the reaction went to completion. Extract the aqueous solution with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL). Combine organic layers, dry, and concentrate to isolate the product.

Conclusion

This application note provides a reliable and thoroughly documented two-step protocol for the synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. By explaining the rationale behind the chosen conditions and including in-process controls, this guide is intended to enable researchers to confidently reproduce this synthesis. The described methodology is amenable to scale-up and provides a solid foundation for the synthesis of analogues for further investigation in drug discovery and development programs.

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Application Notes and Protocols: In Vitro Characterization of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of critical cellular targets such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and topoisomerase II.[1][2][3][4] 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one belongs to this versatile class of compounds, suggesting its potential as a modulator of key signaling pathways implicated in diseases like cancer.[5][6]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The protocols detailed herein are designed to assess its biochemical potency, cellular activity, and mechanism of action, with a focus on its potential as a CDK inhibitor, a common target for this class of compounds. The experimental workflow is structured to progress from broad cellular effects to specific molecular interactions, providing a robust framework for its preclinical characterization.

Experimental Workflow Overview

The in vitro characterization of this compound can be systematically approached through a tiered series of assays. This workflow is designed to first establish the compound's anti-proliferative activity, then to elucidate its impact on cell cycle progression, and finally to pinpoint its molecular target and downstream effects.

experimental_workflow cluster_tier1 Tier 1: Cellular Phenotyping cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Target Validation proliferation Cell Proliferation Assay (MTS/SRB) cell_cycle Cell Cycle Analysis (Flow Cytometry) proliferation->cell_cycle Investigate cause of anti-proliferative effect kinase_assay Biochemical Kinase Assay (e.g., CDK4/6) cell_cycle->kinase_assay Identify specific molecular target western_blot Western Blot Analysis (pRb, Cyclins) kinase_assay->western_blot Confirm target engagement and downstream effects in cells cdk_pathway cluster_pathway CDK4/6-pRb Signaling Pathway CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates Compound 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-D]pyrimidin-4(4AH)-one Compound->CDK4_6 Inhibits pRb_E2F pRb-E2F Complex pRb->pRb_E2F Sequesters E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression Promotes

Caption: Inhibition of the CDK4/6-pRb pathway by the test compound.

Protocol: Western Blot for Phospho-Rb

[7][8]

  • Cell Lysis: Treat cells with the test compound as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control. A decrease in the phospho-Rb signal with compound treatment would confirm target engagement.

Conclusion

This application note provides a structured and comprehensive approach to the in vitro characterization of this compound. By following this tiered workflow, researchers can efficiently determine the compound's anti-proliferative activity, elucidate its mechanism of action through cell cycle analysis, and validate its molecular target and downstream signaling effects. The detailed protocols offer a solid foundation for drug development professionals to assess the therapeutic potential of this and other related pyridopyrimidine derivatives.

References

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. In Current Protocols in Stem Cell Biology (Vol. 23, No. 1, pp. 1B-4). [Link]

  • University of Queensland. Cell Cycle Tutorial. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Li, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Molecules, 23(7), 1733. [Link]

  • Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in pharmacology, 77, 3.23.1-3.23.28. [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-429. [Link]

  • Ubersax, J. A., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS letters, 587(18), 3054–3059. [Link]

  • Guzi, T. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 89. [Link]

  • Patel, R. P., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(1), 29951. [Link]

  • BPS Bioscience. CDK4 Assay Kit. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 61(17), 7686-7701. [Link]

  • ResearchGate. Western blot analysis of cyclin (Cyc), CDK, and CKI expression in.... [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6543. [Link]

  • LookChem. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. [Link]

  • ResearchGate. (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • PubMed Central. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]

  • PubMed. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. [Link]

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Cell-based assays for tetrahydropyridopyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cell-Based Assays for the Characterization of Tetrahydropyridopyrimidine Compounds

Abstract

The tetrahydropyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key cellular pathways, particularly those involved in cell cycle regulation and oncogenic signaling.[1][2][3] Compounds from this class have shown significant promise as anticancer therapeutics, with some acting as inhibitors of Cyclin-Dependent Kinases (CDKs) or mutant oncogenes like KRAS-G12C.[4][5][6] A thorough understanding of their biological activity requires a multi-faceted approach using a suite of robust cell-based assays. This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the cellular effects of novel tetrahydropyridopyrimidine compounds, moving from initial cytotoxicity screening to in-depth mechanistic elucidation.

Introduction: A Multi-Assay Strategy for Comprehensive Profiling

Characterizing a novel bioactive compound requires more than determining its potency (e.g., IC50). A successful investigation aims to build a complete pharmacological profile, answering a series of critical questions:

  • Is the compound cytotoxic? At what concentrations does it affect cell viability and proliferation?

  • How does it kill cells? Does it induce a controlled, programmed cell death (apoptosis) or cause cellular rupture (necrosis)?[7][8]

  • What is its impact on cell division? Does it arrest the cell cycle at a specific phase?

  • Does it engage its intended target? Can we confirm its activity on the desired signaling pathway within the cell?

This guide presents an integrated workflow to address these questions, ensuring that each protocol serves as a self-validating system through the inclusion of appropriate controls and detailed data interpretation notes.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comprehensive Profile A Compound Library (Tetrahydropyridopyrimidines) B MTT Cytotoxicity Assay (Dose-Response) A->B Treat Cancer Cell Lines C Identify 'Hit' Compounds B->C Calculate IC50 Values D Apoptosis Assays (Caspase-Glo, Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Target Pathway Analysis (e.g., Western Blot for p-ERK) C->F G Integrated Mechanism of Action (MOA) Profile D->G Synthesize Data E->G Synthesize Data F->G Synthesize Data G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP SOS RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor THPP Compound (e.g., KRAS-G12C Inhibitor) Inhibitor->RAS_GTP Inhibits (Locks in GDP state)

Figure 2: Simplified RAS/MAPK signaling pathway, a common target for tetrahydropyridopyrimidine compounds.

Methodology: Western Blotting for Phospho-Proteins A common and effective method to assess the activity of a kinase inhibitor is to measure the phosphorylation status of its downstream substrates via Western Blot. For example, a KRAS or RAF inhibitor would be expected to decrease the phosphorylation of MEK and ERK. [4] Brief Protocol:

  • Treat cells with the compound for a short duration (e.g., 1-6 hours).

  • Lyse the cells to extract total protein.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies specific for both the phosphorylated form of a downstream protein (e.g., phospho-ERK) and the total amount of that protein (e.g., total-ERK).

  • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Image the blot and quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates successful target pathway inhibition.

Integrated Data Summary

By combining the results from these assays, a comprehensive profile of a tetrahydropyridopyrimidine compound can be established.

AssayEndpoint MeasuredExample Result for an Effective Apoptosis-Inducing CDK4/6 Inhibitor
MTT Assay Metabolic activity / ViabilityDose-dependent decrease in viability (e.g., IC50 = 2 µM)
Caspase-Glo 3/7 Caspase-3/7 ActivityDose-dependent increase in luminescence (e.g., 5-fold increase at 2x IC50)
Annexin V/PI Apoptosis vs. NecrosisDose-dependent increase in Annexin V+/PI- and Annexin V+/PI+ populations
Cell Cycle Analysis DNA Content / Cell Cycle PhaseAccumulation of cells in the G0/G1 phase of the cell cycle
Western Blot Pathway ModulationDecreased phosphorylation of Retinoblastoma protein (pRb)

This integrated approach provides a robust and reliable characterization of novel tetrahydropyridopyrimidine compounds, guiding further preclinical and clinical development.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • DNA Staining with PI: Complex Hypotonic Solution. The University of Iowa. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Cell Cycle Tutorial Contents. The University of Arizona. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NIH. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | ACS Medicinal Chemistry Letters. ACS Publications. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. ResearchGate. [Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. NIH. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PMC - PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • The target landscape of clinical kinase drugs. PMC - NIH. [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed. [Link]

  • Structures of some CDK inhibitors [7]containing; pyrimidine,[1]... ResearchGate. [Link]

  • The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. MDPI. [Link]

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]

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Application Notes and Protocols for Kinase Inhibition Assay Using 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context and Significance of Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with approved drugs such as Palbociclib targeting cyclin-dependent kinases (CDKs). The compound 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one belongs to this promising class of heterocyclic molecules, suggesting its potential as a kinase inhibitor.

This document provides a comprehensive guide for researchers to quantitatively assess the inhibitory activity of this compound against a representative member of the cyclin-dependent kinase family, CDK9/Cyclin T1. The protocols detailed herein are designed to be robust and adaptable, utilizing the widely adopted ADP-Glo™ Kinase Assay technology. This luminescent assay platform offers high sensitivity and is suitable for high-throughput screening, making it an ideal choice for characterizing novel kinase inhibitors.[1][2]

Scientific Principles: Understanding the Assay and the Inhibition Mechanism

The Mechanism of ATP-Competitive Kinase Inhibition

The vast majority of small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP), the natural phosphodonor for the kinase reaction.[3][4] These inhibitors typically possess a heterocyclic core structure that can form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphorylation of the substrate.[3] The tetrahydropyridopyrimidine core of the compound is predicted to function via this ATP-competitive mechanism.

Diagram: Principle of ATP-Competitive Kinase Inhibition

ATP_Competition cluster_0 Active Kinase cluster_1 Inhibited Kinase K_active Kinase ATP-Binding Pocket Substrate-Binding Site Phospho_Substrate Phosphorylated Substrate K_active->Phospho_Substrate Phosphorylation ADP ADP K_active->ADP ATP ATP ATP->K_active:f1 Substrate Substrate Substrate->K_active:f2 K_inhibited Kinase ATP-Binding Pocket Inhibitor 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-D]pyrimidin-4(4AH)-one Inhibitor->K_inhibited:f1 Binds to Pocket ATP_blocked ATP ATP_blocked->K_inhibited:f1 Blocked

Caption: ATP-competitive inhibitors bind to the kinase's active site, preventing ATP binding and substrate phosphorylation.

The ADP-Glo™ Kinase Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5] The assay is performed in two steps:

  • Kinase Reaction Termination and ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, crucially, depletes the remaining unconsumed ATP. This step is vital for the assay's sensitivity, as it eliminates the high background signal from the initial ATP concentration.

  • ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial amount of ADP.[2][6]

Therefore, a potent inhibitor will lead to less ADP production, resulting in a lower luminescent signal.

Diagram: ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow Start Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Incubate_Kinase Incubate at Room Temperature (e.g., 60 minutes) Start->Incubate_Kinase Products: ADP + Phospho-Substrate Add_ADP_Glo Step 2: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate at Room Temperature (40 minutes) Add_ADP_Glo->Incubate_Deplete Add_Detection Step 3: Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubate_Deplete->Add_Detection Incubate_Detect Incubate at Room Temperature (30-60 minutes) Add_Detection->Incubate_Detect Read_Luminescence Step 4: Measure Luminescence (Signal ∝ [ADP]) Incubate_Detect->Read_Luminescence

Caption: The two-step process of the ADP-Glo™ Kinase Assay to quantify kinase activity.

Materials and Reagents

Core Components
ReagentSupplierRecommended Catalog #
This compoundVariouse.g., BLDpharm BD159195
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human CDK9/Cyclin T1BPS Bioscience40307
CDK Substrate PeptideBPS Bioscience79604
ATP, Ultra-Pure, 10mM SolutionPromegaV9151
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Nuclease-Free WaterVarious-
384-well, low-volume, solid white platesCorning3572
Buffer Composition
  • 1X Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA. (Components often supplied with kinase or can be prepared from stock solutions).

Experimental Protocols

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[7][8]

Part 1: Reagent Preparation
  • Test Compound Serial Dilution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended, starting from 1 mM. This will yield test concentrations from 100 µM down to approximately 5 nM in the final assay.

    • Prepare a similar dilution series for the positive control inhibitor, Staurosporine (starting from 100 µM).

    • The final DMSO concentration in the kinase reaction should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Thaw the CDK9/Cyclin T1 enzyme and substrate peptide on ice.

    • Prepare a 2X Enzyme solution by diluting the CDK9/Cyclin T1 stock in 1X Kinase Buffer. The final concentration should be determined empirically, but a starting point of 5-10 ng/µL is recommended.

    • Prepare a 2X Substrate/ATP solution in 1X Kinase Buffer. This mix should contain the substrate peptide at a final concentration of 0.2 µg/µL and ATP at a final concentration of 50 µM.

Part 2: Kinase Reaction Setup
  • Plate Layout: Design the plate map to include wells for:

    • 100% Activity Control: 1 µL of DMSO (no inhibitor).

    • 0% Activity Control (No Enzyme): 2 µL of 1X Kinase Buffer instead of enzyme solution.

    • Test Compound Wells: 1 µL of each inhibitor dilution.

    • Positive Control Wells: 1 µL of each Staurosporine dilution.

  • Assay Assembly (all additions on ice or at room temperature as recommended):

    • Add 1 µL of the appropriate inhibitor dilution or DMSO to each well of the 384-well plate.

    • Add 2 µL of the 2X Enzyme solution to all wells except the "No Enzyme" controls. Add 2 µL of 1X Kinase Buffer to the "No Enzyme" wells.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP solution to all wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

Part 3: ADP Detection
  • Terminate Reaction and Deplete ATP:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. An integration time of 0.5-1 second per well is typically sufficient.

Data Analysis and Interpretation

Step 1: Data Normalization

The raw luminescence data (Relative Light Units, RLU) must be converted to percent inhibition.

  • Average the replicates for each condition.

  • Define Controls:

    • High Signal (0% Inhibition) = Average RLU from DMSO-only wells.

    • Low Signal (100% Inhibition) = Average RLU from "No Enzyme" wells (or a high concentration of a potent inhibitor like Staurosporine).

  • Calculate Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Low_Signal) / (RLU_High_Signal - RLU_Low_Signal))

Step 2: IC₅₀ Curve Fitting and Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis.

  • Fit the Curve: Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) equation is standard for this purpose.[9] Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

  • Determine the IC₅₀: The IC₅₀ value is derived from the curve fitting analysis. Software such as GraphPad Prism or online IC₅₀ calculators can perform this analysis.[9]

Data Presentation: Sample IC₅₀ Determination
Inhibitor Conc. (µM)Log [Inhibitor]Avg. RLU% Inhibition
1002.0015,50098.2
33.31.5218,20095.1
11.11.0529,80081.9
3.700.57125,0004.2
1.230.09128,0001.9
0.41-0.39130,500-0.4
............
0 (DMSO)-130,0000.0
No Enzyme-12,000100.0

This is sample data for illustrative purposes only.

Interpretation of Results

A low IC₅₀ value (typically in the nanomolar to low micromolar range) indicates a potent inhibitor of the target kinase. The shape of the dose-response curve and the Hill slope can provide insights into the mechanism of inhibition. A steep curve (Hill slope ≈ 1) is characteristic of a simple, reversible binding interaction.

Self-Validating System: Essential Controls

To ensure the trustworthiness of the generated data, the following controls are critical:

  • No-Enzyme Control: Establishes the background signal and defines 100% inhibition.

  • No-Inhibitor (DMSO) Control: Represents 0% inhibition and the maximum kinase activity under the assay conditions.

  • Positive Control Inhibitor (e.g., Staurosporine): A known, potent kinase inhibitor used to validate the assay's ability to detect inhibition and to provide a reference for potency.

  • Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated from the 0% and 100% inhibition controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. BMG LABTECH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]

  • McClue, S. J., et al. (2002). The cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of cyclin D1, and activates the mitogen-activated protein kinase pathway. Cancer Research, 62(21), 5975-5981.
  • Bettayeb, K., et al. (2010). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer, 1(4), 369-379.
  • Priyadarsini, R. V., & Selvaraj, J. (2013). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology, 13(Suppl 1), S7.
  • Roskoski, R. Jr. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Proceedings of the National Academy of Sciences, 119(31), e2208940119.
  • Ali, M. A., et al. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Omega, 4(4), 6960-6968.
  • Chen, S. H., et al. (2020). Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer. Scientific Reports, 10(1), 1-13.
  • Breznik, B., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Omics, 19(6), 424-441.
  • BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

  • Zhang, J., et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology, 15(7), 1834-1845.
  • McClue, S. J., et al. (2002). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Molecular Cancer Therapeutics, 1(9), 667-676.
  • Guzi, T. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 103.

Sources

A Comprehensive Guide to Topoisomerase II Inhibition Assays for the Evaluation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Application Note & Protocol

Abstract

This document provides a detailed guide for researchers on the principles and execution of topoisomerase II (Topo II) inhibition assays, with a specific focus on the evaluation of pyrimidine derivatives. Human Topo II is a critical enzyme in maintaining DNA topology and a validated target for anticancer therapeutics. Pyrimidine scaffolds are of significant interest in medicinal chemistry, and this guide offers a robust framework for their characterization as potential Topo II inhibitors. We will delve into the mechanistic underpinnings of Topo II activity, detail both biochemical and cell-based assay protocols, and provide insights into data interpretation and troubleshooting.

Introduction: Topoisomerase II and the Promise of Pyrimidine Derivatives

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and chromosome segregation.[1] Type II topoisomerases, including the human isoforms Topo IIα and Topo IIβ, function by creating transient double-strand breaks in DNA, allowing for the passage of another DNA segment through the break before resealing it.[2][3] This ATP-dependent process is vital for cellular proliferation, making Topo II a prime target for cancer chemotherapy.[1][4][5]

Many established anticancer drugs, such as etoposide, function as "Topo II poisons."[6][7] These agents stabilize the transient covalent complex formed between Topo II and DNA, known as the cleavage complex.[5][6][8][9] The accumulation of these complexes leads to permanent DNA strand breaks, which, if not repaired, trigger apoptotic cell death.[6][9]

Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential anticancer properties through various mechanisms.[10] Their structural versatility allows for the synthesis of diverse libraries, and several studies have highlighted their potential as Topo II inhibitors.[11] This guide provides the necessary protocols to rigorously assess the Topo II inhibitory activity of novel pyrimidine-based compounds.

The Topoisomerase II Catalytic Cycle: A Target for Inhibition

Understanding the catalytic cycle of Topo II is fundamental to designing and interpreting inhibition assays. The process involves several key steps, each offering a potential point of intervention for inhibitory compounds.[2]

TopoII_Catalytic_Cycle cluster_0 Topo II Catalytic Cycle cluster_1 Inhibitor Mechanisms A 1. Topo II binds to G-segment DNA B 2. T-segment capture & ATP binding A->B ATP C 3. G-segment cleavage B->C Mg²⁺ D 4. T-segment passage C->D E 5. G-segment ligation D->E ATP Hydrolysis F 6. T-segment release E->F G 7. ATP hydrolysis & enzyme reset F->G ADP release G->A Poisons Topo II Poisons (e.g., Etoposide) Stabilize Cleavage Complex Poisons->C Inhibit Ligation Catalytic Catalytic Inhibitors (e.g., Bisdioxopiperazines) Block ATP binding/hydrolysis Catalytic->B Prevent ATP binding

Figure 1: Simplified representation of the Topoisomerase II catalytic cycle and points of inhibitor intervention.

Inhibitors are broadly classified into two categories:

  • Topo II Poisons: These compounds, like the clinical drug etoposide, trap the enzyme in its cleavage complex, preventing the re-ligation of the DNA strands.[6][7][8] This leads to an accumulation of DNA double-strand breaks.

  • Catalytic Inhibitors: These agents interfere with the enzyme's catalytic activity without stabilizing the cleavage complex.[4][7] They may act by preventing ATP binding or hydrolysis, or by blocking the DNA binding site.

Biochemical Assays: Direct Evaluation of Topo II Inhibition

Biochemical assays provide a direct measure of a compound's effect on the enzymatic activity of purified Topo II. The two most common formats are the DNA relaxation assay and the kDNA decatenation assay.

Principle of the DNA Relaxation Assay

This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form by Topo II.[12] The different topological forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart. An effective inhibitor will prevent this conversion, resulting in a higher proportion of the supercoiled form.

Principle of the kDNA Decatenation Assay

Kinetoplast DNA (kDNA) is a network of interlocked circular DNA molecules isolated from trypanosomes.[1][13][14] Due to its large size, this catenated network cannot enter an agarose gel.[1][13] Topo II, in an ATP-dependent manner, decatenates the kDNA, releasing minicircles that can then migrate into the gel.[1][13][15] Inhibition of Topo II activity results in the kDNA network remaining at the origin of the gel. This assay is highly specific for Topo II, as Topoisomerase I cannot decatenate these substrates.[1][15]

Experimental Protocol: kDNA Decatenation Assay

This protocol is optimized for screening pyrimidine derivatives for Topo II inhibitory activity.

Materials:

  • Human Topoisomerase IIα (purified enzyme)

  • Kinetoplast DNA (kDNA) substrate

  • 10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM Dithiothreitol, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Test pyrimidine derivatives (dissolved in DMSO)

  • Etoposide (positive control, dissolved in DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 5% SDS, 50% glycerol, 0.025% bromophenol blue)

  • 1% Agarose gel in 1X TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or a safer alternative)

Procedure:

  • Prepare the Reaction Mix: On ice, assemble the following components in a microcentrifuge tube for a final volume of 20 µL. It is critical to add the enzyme last.[16]

ComponentVolumeFinal Concentration
Nuclease-free WaterUp to 20 µL-
10X Topo II Assay Buffer2 µL1X
10 mM ATP2 µL1 mM
kDNA (100 ng/µL)2 µL200 ng
Test Compound/Control1 µLVariable
Human Topo IIα (1-5 units)1 µL1-5 units
  • Controls are Essential:

    • Negative Control (No Enzyme): Replace enzyme with nuclease-free water. This shows the migration of untreated kDNA.

    • Vehicle Control (Enzyme + DMSO): Add DMSO at the same final concentration as the test compounds. This accounts for any solvent effects.[1][14]

    • Positive Control (Enzyme + Etoposide): Use a known concentration of etoposide (e.g., 100 µM) to confirm assay sensitivity to inhibition.

  • Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.[1][17]

  • Stopping the Reaction: Terminate the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (10 mg/mL) and incubate for a further 15 minutes at 37°C to digest the protein.[18] Then add 2.5 µL of loading dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel.[13] Run the gel at 4-5 V/cm until the bromophenol blue dye has migrated approximately 4-6 cm.[13]

  • Visualization: Stain the gel with a suitable DNA stain, destain in water, and visualize the DNA bands using a UV transilluminator or other appropriate imaging system.[13]

Data Interpretation:

  • No Inhibition: A distinct band of decatenated minicircles will be visible migrating into the gel.

  • Inhibition: The kDNA will remain in the well, appearing as a band at the origin.

  • Partial Inhibition: A decrease in the intensity of the decatenated minicircle band and an increase in the intensity of the band at the origin.

kDNA_Assay_Workflow cluster_workflow kDNA Decatenation Assay Workflow A 1. Assemble Reaction Mix on Ice (Buffer, ATP, kDNA, Compound) B 2. Add Topo IIα Enzyme A->B C 3. Incubate at 37°C for 30 min B->C D 4. Stop Reaction (SDS, Proteinase K) C->D E 5. Add Loading Dye D->E F 6. Agarose Gel Electrophoresis E->F G 7. Visualize and Analyze F->G

Figure 2: Step-by-step workflow for the kDNA decatenation assay.

Troubleshooting Biochemical Assays
IssuePossible CauseSolution
No enzyme activity in vehicle controlDegraded ATP or enzymeUse a fresh aliquot of enzyme and/or prepare fresh ATP solution.[14][19]
Smearing of DNA bandsNuclease contaminationEnsure all reagents and equipment are nuclease-free. Nuclease activity is ATP-independent.[13][19]
Altered DNA mobilityIntercalating agents in gel or bufferThoroughly clean gel tanks and combs to remove any residual intercalators like ethidium bromide.[12][19]
Inhibition by solventHigh concentration of DMSOKeep the final DMSO concentration below 5% (v/v). If necessary, adjust the reaction volume.[12][14]

Cell-Based Assays: Validating Activity in a Biological Context

While biochemical assays are excellent for primary screening, it is crucial to validate the activity of promising compounds in a cellular environment. Cell-based assays can provide insights into a compound's membrane permeability, metabolic stability, and its ability to engage with Topo II within the cell.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is a robust method to determine if a compound acts as a Topo II poison by stabilizing the cleavage complex in living cells.

Principle: Cells are treated with the test compound. If the compound is a Topo II poison, it will trap Topo II covalently bound to the DNA. The cells are then lysed, and the DNA is sheared. The DNA fragments that are covalently attached to Topo II are then immunoprecipitated using a Topo II-specific antibody. The amount of co-precipitated DNA is then quantified, typically by slot blotting and probing for total DNA, or by qPCR of specific genomic loci.

Protocol: Drug-Induced Topo II-DNA Complex Trapping (DRT Assay)

A variation of the ICE assay, the DRT assay, allows for the visualization of catalytically active Topo II at a subcellular level.

Materials:

  • Cancer cell line (e.g., HeLa, HCT-116)

  • Cell culture medium and supplements

  • Test pyrimidine derivatives and etoposide

  • Extraction Buffer (e.g., PBS with 0.5% Triton X-100 and 350 mM NaCl)

  • Formaldehyde for fixation

  • Primary antibody against Topo IIα

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips to sub-confluency. Treat the cells with various concentrations of the test pyrimidine derivative or etoposide for a short period (e.g., 5-30 minutes).[20] Include a vehicle-treated control.

  • Extraction: Wash the cells with PBS and then extract with the Triton X-100/NaCl buffer.[20] This step removes soluble proteins, while proteins tightly bound to chromatin, such as those in a cleavage complex, are retained.[20]

  • Fixation and Immunostaining: Fix the remaining cellular structures with formaldehyde. Permeabilize the cells and perform standard immunofluorescence staining using a primary antibody against Topo IIα, followed by a fluorescently labeled secondary antibody.[20]

  • Imaging and Analysis: Mount the coverslips on microscope slides with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope. An increase in the nuclear fluorescence signal for Topo IIα in drug-treated cells compared to the vehicle control indicates the trapping of the enzyme on the DNA.

Summary and Outlook

The protocols detailed in this application note provide a comprehensive framework for the identification and characterization of pyrimidine derivatives as Topoisomerase II inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a thorough understanding of a compound's mechanism of action, from direct enzyme inhibition to its effects within a cellular context. These methods are crucial for the advancement of novel pyrimidine-based compounds in the drug discovery pipeline for cancer therapeutics.

References

  • Title: Topoisomerase Assays Source: Current Protocols in Toxicology URL: [Link]

  • Title: Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Human Topoisomerase II Relaxation Assay Source: Inspiralis URL: [Link]

  • Title: Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Relaxation Assays Source: Inspiralis Ltd URL: [Link]

  • Title: Molecular mechanisms of etoposide Source: Mutation Research/Reviews in Mutation Research URL: [Link]

  • Title: What is the mechanism of Etoposide? Source: Patsnap Synapse URL: [Link]

  • Title: Topoisomerase Assays Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Targeting DNA topoisomerase II in cancer chemotherapy Source: Nature Reviews Cancer URL: [Link]

  • Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: ResearchGate URL: [Link]

  • Title: DNA relaxation assay kit Source: ProFoldin URL: [Link]

  • Title: Topoisomerase II and etoposide — a tangled tale Source: PNAS URL: [Link]

  • Title: Etoposide, Topoisomerase II and Cancer Source: Bentham Science Publishers URL: [Link]

  • Title: Human Topoisomerase IIα: Targeting to Subchromosomal Sites of Activity during Interphase and Mitosis Source: Molecular Biology of the Cell URL: [Link]

  • Title: DNA Topoisomerase II as a Target for Cancer Chemotherapy Source: ResearchGate URL: [Link]

  • Title: Medicine of the week: Etoposide Source: YouTube URL: [Link]

  • Title: Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Chemotherapy Source: Wikipedia URL: [Link]

Sources

Application Note: A Validated HPLC Method for the Analysis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one. The significance of this compound and its analogues as potential human topoisomerase II inhibitors in cancer research necessitates a reliable analytical method to ensure purity, stability, and quality control during drug development.[1] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, offering excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a dependable method for the characterization of this heterocyclic scaffold.

Introduction and Methodological Rationale

The tetrahydropyridopyrimidine core structure is a key pharmacophore in medicinal chemistry, with derivatives showing promise as potent therapeutic agents.[1] Accurate quantification of the specific analogue, this compound, is critical for pharmacokinetic studies, formulation development, and quality assurance. The development of a robust analytical method must be grounded in the physicochemical properties of the analyte.

Analyte Physicochemical Properties & Method Selection

The structure of this compound features a nonpolar benzyl group and a more polar tetrahydropyridopyrimidinone heterocyclic system. This amphiphilic nature makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where the separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase.[2][3]

  • Stationary Phase Selection: A C18 (octadecyl) silica-based column was selected. The long alkyl chains of the C18 phase provide strong hydrophobic retention for the benzyl group, while still allowing for efficient elution with a suitable organic modifier in the mobile phase.[2]

  • Mobile Phase Selection: A binary mixture of methanol and water was chosen for its simplicity, UV transparency, and effectiveness in RP-HPLC.[3] Methanol is a polar, protic solvent that acts as the strong, eluting component, modifying the retention of the analyte.[4] The ratio is optimized to achieve a suitable retention time, ensuring separation from potential impurities without excessive analysis time.

  • Detector Selection: The presence of the benzyl group and the pyrimidinone ring system provides strong chromophores, making UV detection highly suitable. An analysis wavelength of 254 nm was selected as it offers a good balance of sensitivity and specificity for aromatic and conjugated systems.

The Principle of a Self-Validating System

To ensure the reliability of results on a day-to-day basis, this protocol incorporates a stringent System Suitability Test (SST). An SST is performed before any sample analysis to verify that the entire chromatographic system—instrument, column, mobile phase, and software—is functioning correctly.[5][6] This practice is mandated by regulatory bodies and pharmacopeias to confirm that the analytical procedure performs acceptably at the time of analysis.[5][7]

Detailed Analytical Method

This section outlines the finalized, optimized chromatographic conditions for the analysis.

Instrumentation and Equipment
  • HPLC System with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Analytical Balance (4-decimal place).

  • Sonicator for degassing mobile phase.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Materials
  • This compound Reference Standard (Purity >98%).

  • Methanol (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase (Methanol:Water, 60:40)

Standard Operating Protocol (SOP)

This step-by-step protocol provides a clear workflow for the analysis.

Solution Preparation
  • Mobile Phase: Prepare a 1000 mL solution by mixing 600 mL of HPLC-grade methanol with 400 mL of HPLC-grade water. Degas the solution for 15 minutes in a sonicator before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a quantity of the sample powder equivalent to 10.0 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Pipette 10.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent to a final target concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before commencing sample analysis, the system's performance must be verified. Inject the Working Standard Solution (10 µg/mL) six (6) times and evaluate the following parameters. The system is deemed suitable for analysis only if all criteria are met.[8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[8]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.[5]
Precision (%RSD) ≤ 2.0%Verifies the repeatability of the system's injections and measurements.[8]
Analytical Procedure
  • Perform the System Suitability Test.

  • Once SST criteria are met, inject a diluent blank to ensure no carryover or system contamination.

  • Inject the Working Standard Solution once.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with injections of the Working Standard Solution at regular intervals (e.g., after every 10 sample injections) to monitor system stability.

Method Validation Principles

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose. This method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] The key validation parameters are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak for the analyte should be pure and free from interference from blank/placebo.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 5-15 µg/mL).
Accuracy The closeness of test results to the true value, typically assessed by spike recovery.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).%RSD ≤ 2.0% for both repeatability and intermediate precision.
Range The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.Verified by the linearity, accuracy, and precision data.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2% methanol in mobile phase).System suitability parameters should remain within limits, and results should not be significantly affected.

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind the method development choices.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing A Prepare Mobile Phase (Methanol:Water 60:40) C System Equilibration A->C B Prepare Standard & Sample Solutions D System Suitability Test (SST) (6 Injections) B->D E Inject Blank, Standards, & Samples D->E SST Pass? F Integrate Peak Areas E->F G Calculate Concentration & Assess Purity F->G H Final Report Generation G->H

Caption: Experimental workflow from preparation to final report.

G cluster_analyte cluster_choices cluster_outcome Analyte 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-D]pyrimidin-4(4AH)-one Benzyl Group (Nonpolar) Heterocyclic Core (Polar) UV Chromophore Mode Reverse-Phase HPLC (Hydrophobic Interaction) Analyte:f0->Mode Analyte:f1->Mode Detector UV Detection at 254 nm (Aromatic System) Analyte:f2->Detector Column C18 Column (Nonpolar Stationary Phase) Mode->Column MobilePhase Methanol/Water (Polar Mobile Phase) Mode->MobilePhase Outcome Robust & Reliable Analytical Method Column->Outcome MobilePhase->Outcome Detector->Outcome

Caption: Logic diagram for HPLC method development choices.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • gmp-compliance.org. (2014).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • USP.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • ResearchGate. (2021).
  • NIH. (2011).
  • Santa Cruz Biotechnology. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine.
  • Nature. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central.

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Pharmacokinetic studies of tetrahydropyridopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on pharmacokinetic studies of tetrahydropyridopyrimidine derivatives. I'll meticulously collect data on study designs and analytical techniques for quantifying these compounds in biological samples.

Structuring the Pharmacokinetics Guide

I'm now diving into the structuring phase. My focus is on synthesizing the collected pharmacokinetic data for tetrahydropyridopyrimidine derivatives into a user-friendly format. I'm building a clear structure for the guide, with sections on preclinical study design, bioanalytical method development, and data analysis. I'm mapping out the logical flow, so that it moves from general principles to practical protocols.

Mapping Search Parameters

I'm now refining my approach to information gathering. I'll focus Google searches on specific aspects of tetrahydropyridopyrimidine pharmacokinetics: established study designs, analytical methods, metabolic pathways, and key parameters. The goal is to identify and structure recurring themes for the application notes and protocols. This information will inform the guide's framework, moving from the general to the specific.

Planning the Guide's Structure

I'm starting a deeper dive into search results, with the goal of identifying key elements in the pharmacokinetic assessment of this compound class. The aim is to build a structure for the application notes and protocols. I'm focusing on study designs, analytical methods, metabolic pathways, and important parameters. I'll then create diagrams to show complex workflows. I will be sure to support all mechanistic claims with evidence.

Application Note: High-Throughput Screening of Tetrahydropyridopyrimidine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Tetrahydropyridopyrimidines in Kinase-Targeted Drug Discovery

The tetrahydropyridopyrimidine (THPP) scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility for engaging a variety of biological targets. Notably, derivatives of this heterocyclic system have emerged as potent and selective inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in human diseases, particularly cancer.[1][2] The successful development of THPP-based irreversible covalent inhibitors for challenging targets like KRAS-G12C underscores the therapeutic potential of this chemical class.[3][4][5]

Protein kinases, with over 500 members in the human kinome, represent one of the most important and largest families of drug targets.[1] Their central role in regulating cell proliferation, metabolism, and survival makes them prime targets for therapeutic intervention.[1] High-throughput screening (HTS) has become an indispensable tool in the pharmaceutical industry for identifying novel kinase inhibitors from large chemical libraries.[6][7][8] This application note provides a comprehensive guide to the high-throughput screening of THPP libraries, detailing robust assay development strategies, step-by-step screening protocols, and critical data analysis and hit validation workflows.

Designing the Screening Cascade: A Strategy for Success

A successful HTS campaign is a multi-step process that requires careful planning and execution.[7][9] The screening cascade is designed to efficiently identify true "hits" while eliminating false positives and negatives. This involves a series of assays with increasing biological relevance, moving from simple biochemical assays to more complex cell-based models.

Diagram: The High-Throughput Screening (HTS) Cascade

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary Biochemical Assay (e.g., TR-FRET, Luminescence) - High-Throughput - Identifies initial hits Confirm Dose-Response Analysis - Potency (IC50) Determination Primary->Confirm Initial Hits Counter Counter-Screening - Eliminates assay artifacts Confirm->Counter Confirmed Hits Ortho Orthogonal Biochemical Assay - Confirms mechanism Counter->Ortho Validated Hits Cellular Cell-Based Assays - Target Engagement - Phenotypic Readouts Ortho->Cellular SAR Structure-Activity Relationship (SAR) - Medicinal Chemistry Cellular->SAR Prioritized Hits

Caption: A typical workflow for a high-throughput screening campaign.

Part 1: Assay Development and Miniaturization

The foundation of a successful HTS campaign is a robust and reliable assay.[10] The choice of assay technology depends on the specific kinase target and the desired endpoint. For THPP libraries, which often target the ATP-binding site of kinases, both biochemical and cell-based assays are highly relevant.[11]

Biochemical Assays: Direct Measurement of Kinase Activity

Biochemical assays directly measure the catalytic activity of the purified kinase enzyme.[12] They are generally well-suited for HTS due to their simplicity, high signal-to-background ratios, and amenability to automation.[13]

Popular Formats for Kinase HTS:

Assay TechnologyPrincipleAdvantagesDisadvantages
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore, typically on an antibody that recognizes the phosphorylated substrate.[1][14]Homogeneous ("mix-and-read") format, high sensitivity, reduced interference from compound fluorescence.[14]Requires specific antibodies and labeled substrates.
Luminescence-Based Assays (e.g., Kinase-Glo®) Quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[6][12]Universal for any ATP-dependent kinase, high sensitivity, and broad dynamic range.[12]Indirect measurement, susceptible to interference from compounds that affect luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase.Homogeneous format, useful for detecting inhibitors that bind to the ATP pocket.Can be prone to interference from fluorescent compounds.
Label-Free Mass Spectrometry (e.g., SAMDI) Directly measures the mass of the substrate and its phosphorylated product.[8]Eliminates the need for labels or antibodies, reducing the potential for artifacts.[8]Requires specialized instrumentation and expertise.

Protocol 1: TR-FRET-Based Biochemical Assay for Aurora Kinase A

This protocol describes a generic TR-FRET assay for identifying inhibitors of Aurora Kinase A, a common target for anti-cancer therapies.[6][15]

Materials:

  • Recombinant human Aurora Kinase A (active)

  • Biotinylated peptide substrate (e.g., Biotin-LRRWSLGL)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • THPP compound library (solubilized in DMSO)

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each THPP library compound into the wells of a 384-well plate. Also, include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of Aurora Kinase A and the biotinylated peptide substrate in kinase reaction buffer. Dispense 5 µL of this mix into each well.

  • Initiate Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction: Add 5 µL of the stop solution to each well.

  • Detection: Add 5 µL of the detection reagent mix (Europium-labeled antibody and SA-APC) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are excellent for primary screening, cell-based assays are crucial for confirming on-target activity in a more physiologically relevant environment.[11][16] They can provide insights into a compound's cell permeability, off-target effects, and impact on downstream signaling pathways.

Common Cell-Based Assay Formats:

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of a compound to its target kinase within living cells.[11][16]

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase, providing a direct measure of kinase inhibition in the cell.[11][16]

  • Cell Viability/Proliferation Assays: These assays measure the effect of kinase inhibition on cell growth and survival.[16][17] While less specific, they are valuable for identifying compounds with a desired phenotypic effect.

Protocol 2: Cell-Based Assay for PLK1 Inhibition using High-Content Imaging

This protocol describes a phenotypic screen to identify PLK1 inhibitors based on their characteristic effect on cell cycle progression.[18]

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • THPP compound library

  • Hoechst 33342 (for DNA staining)

  • Antibody against a mitotic marker (e.g., anti-phospho-Histone H3)

  • Fluorescently labeled secondary antibody

  • 384-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of analysis.

  • Compound Treatment: After 24 hours, treat the cells with the THPP library compounds at the desired concentration. Include appropriate controls.

  • Incubation: Incubate the cells for 24-48 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and then stain with the primary antibody against the mitotic marker, followed by the fluorescently labeled secondary antibody and Hoechst 33342.

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the percentage of cells arrested in mitosis (mitotic index) and to identify characteristic morphological changes associated with PLK1 inhibition, such as the "dumbbell" phenotype.[18]

Diagram: Cellular Pathway of PLK1 Inhibition

PLK1_Pathway PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C phosphorylates Cdk1_CyclinB Cdk1/Cyclin B Cdc25C->Cdk1_CyclinB activates Mitosis Mitotic Entry Cdk1_CyclinB->Mitosis THPP_Inhibitor THPP Inhibitor THPP_Inhibitor->PLK1 inhibits

Caption: Simplified pathway showing PLK1's role in mitotic entry.

Part 2: HTS Execution and Data Analysis

The execution of the HTS campaign involves screening the entire THPP library using the optimized primary assay.[19] This is typically performed using robotic systems to ensure high throughput and reproducibility.[20]

Data Normalization and Quality Control

Raw data from the HTS run must be normalized to account for plate-to-plate and well-to-well variability.[21][22] A common metric for assessing the quality of an HTS assay is the Z'-factor.[23]

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

A Z'-factor value between 0.5 and 1.0 is considered excellent for an HTS assay.[23]

Hit Identification and Triage

Hits are typically identified as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., >3 standard deviations).[21] The initial hit list from the primary screen will likely contain a significant number of false positives.[24] Therefore, a hit triage strategy is essential.

Hit Triage Steps:

  • Confirmation Screening: Re-testing the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Generating IC50 or EC50 values for the confirmed hits to determine their potency.

  • Counter-Screening: Using assays that are designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[24]

  • Chemical Tractability Assessment: Evaluating the chemical structures of the hits to flag any known problematic functionalities (e.g., Pan-Assay Interference Compounds or PAINS).[24]

Part 3: Hit Validation and Characterization

The goal of hit validation is to confirm that the prioritized hits from the triage process are genuine modulators of the target kinase and have the desired biological activity.[10][24]

Orthogonal Assays

Orthogonal assays use a different detection technology or principle to confirm the activity of the hits. This helps to eliminate artifacts that may be specific to the primary assay format. For example, if the primary screen was a luminescence-based assay, an orthogonal assay could be a TR-FRET or mobility shift assay.[1]

Selectivity Profiling

It is crucial to assess the selectivity of the hit compounds against a panel of other kinases. This helps to identify compounds with a desirable selectivity profile and to understand potential off-target effects. Kinase profiling services offer screening against large panels of kinases.[2]

Mechanism of Action Studies

For promising hits, further studies are needed to elucidate their mechanism of action. This may involve:

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target kinase and to determine binding kinetics.

  • Enzyme Kinetics: Determining whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

  • Cellular Target Engagement: Confirming that the compound binds to the target kinase in cells.[11]

Conclusion

The high-throughput screening of tetrahydropyridopyrimidine libraries offers a powerful approach for the discovery of novel kinase inhibitors. By following a well-designed screening cascade, from robust assay development and miniaturization to rigorous data analysis and hit validation, researchers can efficiently identify promising lead compounds for further optimization in drug discovery programs. The protocols and strategies outlined in this application note provide a solid framework for embarking on such a screening campaign.

References

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. Retrieved from [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (n.d.). PMC - NIH. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • Aurora kinase A, a synthetic lethal target for precision cancer medicine. (n.d.). PubMed Central. Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. (2011, June 3). ACS Publications. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Retrieved from [Link]

  • Identification of PLK1 kinase inhibitors through phenotype and cell-based assays. (2008, May 1). Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2025, August 6). Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]

  • Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. (2007, November 1). AACR Journals. Retrieved from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). Google Books.
  • High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. (2025, October 26). bioRxiv. Retrieved from [Link]

  • High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1. (2025, August 18). PubMed. Retrieved from [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | ACS Medicinal Chemistry Letters. (2018, November 7). ACS Publications. Retrieved from [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). Retrieved from [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (n.d.). PMC - NIH. Retrieved from [Link]

  • High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1. (2025, August 18). NIH. Retrieved from [Link]

  • High-throughput screening identifies Aurora kinase B as a critical therapeutic target for Merkel cell carcinoma. (2025, February 12). PubMed. Retrieved from [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018, November 7). PubMed. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023, April 4). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Aurora: a fluorescent deoxyribozyme for high-throughput screening. (2024, June 11). Oxford Academic. Retrieved from [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. (2019, October 15). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). PMC - NIH. Retrieved from [Link]

  • A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein. (n.d.). PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of Tetrahydropyrido[4,3-D]pyrimidines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This scaffold is an isostere of purine and pteridine, allowing it to interact with a wide range of biological targets. Within this class, derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one represent a promising avenue for the development of novel anticancer agents. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines through diverse mechanisms of action. This document provides a comprehensive guide to understanding and evaluating the anticancer properties of this class of compounds in a research setting.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been demonstrated to inhibit several critical pathways implicated in cancer progression. The specific mechanism of action can be significantly influenced by the substitutions on the core structure. Below are some of the key pathways targeted by this class of compounds.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to the development and progression of various cancers, including medulloblastoma. A key component of this pathway is the transmembrane protein Smoothened (Smo). Certain tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists, effectively inhibiting the Hh signaling cascade.[1]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibition SUFU SUFU Smo->SUFU Dissociation Compound Tetrahydropyrido- [4,3-d]pyrimidine Derivative Compound->Smo Antagonism GLI GLI SUFU->GLI Sequestration GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Cyclin D1, Myc) GLI_A->Target_Genes Transcription

Caption: Inhibition of the Hedgehog signaling pathway by Smoothened antagonism.

KRAS Inhibition

Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal cancers. The development of direct KRAS inhibitors has been a significant challenge. However, specific derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been designed as novel inhibitors of KRAS mutants, such as KRAS-G12D.[2] These compounds represent a promising strategy for targeting these difficult-to-treat cancers.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative tetrahydropyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. It is important to note that the specific substitutions on the scaffold significantly impact potency.

Compound DerivativeTarget Cell LineIC50 (µM)Reference
KRAS-G12D Inhibitor (unspecified structure)Panc-1 (Pancreatic)Not specified, but demonstrated tumor growth inhibition[2]
Smoothened Antagonist (Compound 24)NIH3T3-GRE-Luc Reporter AssayMore potent than Vismodegib[1]

Note: Data for the specific compound this compound is not publicly available. The data presented is for structurally related compounds to illustrate the potential of the core scaffold.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer activity of tetrahydropyrido[4,3-d]pyrimidine derivatives in cancer cell lines.

Experimental_Workflow start Start: Compound (e.g., 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-D]pyrimidin-4(4AH)-one) cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549, Panc-1) start->cell_culture viability_assay 2. Cell Viability Assay (MTT / SRB Assay) cell_culture->viability_assay ic50 3. Determine IC50 Value viability_assay->ic50 mechanistic_studies 4. Mechanistic Studies ic50->mechanistic_studies apoptosis_assay 4a. Apoptosis Assay (Annexin V / PI Staining) mechanistic_studies->apoptosis_assay cell_cycle_analysis 4b. Cell Cycle Analysis (PI Staining) mechanistic_studies->cell_cycle_analysis western_blot 4c. Western Blot Analysis (Target Protein Expression) mechanistic_studies->western_blot end End: Data Analysis & Interpretation apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.[3]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on cell cycle progression.[5][6]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in the targeted signaling pathways.[7]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential for the development of novel anticancer therapeutics. Their ability to target key oncogenic pathways, such as Hedgehog signaling and KRAS-driven pathways, makes them attractive candidates for further investigation. The protocols outlined in this document provide a solid foundation for researchers to explore the anticancer activities of these compounds and to elucidate their mechanisms of action in various cancer cell lines.

References

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). ACS Chemical Neuroscience. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). Pharmaceuticals. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). Archiv der Pharmazie. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Cambridge. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. [Link]

  • Evaluation using Western Blot. (n.d.). National Cancer Institute. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Western blotting. (n.d.). University of Hawaii Cancer Center. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. [Link]

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Troubleshooting & Optimization

Troubleshooting tetrahydropyridopyrimidine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tetrahydropyridopyrimidines and related scaffolds. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your reactions, minimize side products, and streamline purification.

Section 1: Low Yields & Reaction Stalls

This section addresses one of the most frequent challenges in multicomponent reactions: achieving high conversion and yield.

Q1: My Biginelli-type reaction is giving very low yields (<30%) with significant unreacted starting materials remaining. What are the primary causes and how can I improve the conversion?

A1: Low conversion in a Biginelli reaction is a classic issue that typically points to one of four areas: catalyst inefficiency, suboptimal reaction conditions, poor reactant solubility, or low reagent purity.[1][2][3] The reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (or equivalent), and urea/thiourea, is highly sensitive to these parameters.[4]

Root Cause Analysis & Solutions:

  • Catalyst Inactivity or Suboptimal Choice: The reaction's success hinges on an effective catalyst to drive the key steps, particularly the formation of the N-acyliminium ion intermediate.[5][6] Without a proper catalyst, the reaction is often slow and low-yielding.[2][7]

    • Troubleshooting:

      • Screen Catalysts: If you are using a classical Brønsted acid like HCl, consider screening Lewis acids, which are often more effective and produce fewer side products.[6][7] Common choices include Yb(OTf)₃, InCl₃, FeCl₃, or La(OTf)₃.[2][5]

      • Check Catalyst Loading & Activity: Ensure the catalyst loading is appropriate (typically 1-20 mol%). If using a reusable solid-supported catalyst, it may require regeneration to restore its activity.[1][2]

  • Incorrect Reaction Temperature or Time: The reaction may not have sufficient energy to overcome the activation barrier, or it may not have been allowed to run to completion.

    • Troubleshooting:

      • Monitor Rigorously: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. This is the only reliable way to determine the optimal reaction time.[1][2]

      • Adjust Temperature Judiciously: A moderate increase in temperature (e.g., moving from 60°C to reflux) can sometimes be beneficial. However, be cautious, as excessive heat can promote side reactions like the Hantzsch pathway (see Section 2).[2][3]

  • Solvent Effects: The solvent plays a critical role in solubilizing all three components and the reaction intermediates.[2]

    • Troubleshooting: While ethanol is a common starting point, its polarity may not be optimal for all substrates.[5] Experiment with other solvents. Acetonitrile, THF, or even solvent-free (neat) conditions have been shown to dramatically improve yields for specific substrate combinations.[2][5]

  • Purity of Reagents: Impurities in the starting materials, especially the aldehyde, can act as reaction inhibitors.

    • Troubleshooting: Ensure all reagents are of high purity. If the aldehyde has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Consider purifying the aldehyde by distillation or chromatography before use.

The following decision tree illustrates a logical workflow for addressing low conversion issues.

G start Low Yield / Stalled Reaction check_purity Check Purity of Starting Materials start->check_purity purify Purify Reagents & Restart Experiment check_purity->purify Impure optimize_catalyst Optimize Catalyst (Type & Loading) check_purity->optimize_catalyst Pure optimize_conditions Optimize Reaction Conditions (Temperature & Time) optimize_catalyst->optimize_conditions change_solvent Change Solvent (e.g., EtOH -> MeCN, THF, neat) optimize_conditions->change_solvent analyze_byproducts Analyze for Byproducts (TLC, NMR, LC-MS) change_solvent->analyze_byproducts success Yield Improved analyze_byproducts->success Yield OK address_byproducts Address Side Reactions (See Section 2) analyze_byproducts->address_byproducts Significant Byproducts

Caption: A logical workflow for troubleshooting low-yield tetrahydropyridopyrimidine syntheses.

Section 2: Common Side Products & Impurities

The formation of unexpected products can significantly complicate purification and reduce the yield of the desired compound. This section details the most common culprits.

Q2: My reaction produces a highly fluorescent byproduct, and my desired product is difficult to isolate. What is this impurity and how can I prevent it?

A2: This is a hallmark of the competing Hantzsch 1,4-dihydropyridine (DHP) synthesis .[1][3] This side reaction becomes significant under conditions where urea decomposes to generate ammonia (or if ammonium salts are used as the nitrogen source). The Hantzsch pathway consumes two equivalents of the β-ketoester and one equivalent of the aldehyde, locking them into a stable DHP ring system that is often fluorescent.

Causality and Mechanism:

The Biginelli and Hantzsch pathways diverge from a common set of starting materials but follow distinct mechanistic routes. High temperatures (>80-100°C) can cause urea to decompose into ammonia and isocyanic acid. This in-situ generation of ammonia is the primary trigger for the Hantzsch reaction to compete.[3]

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aldehyde Ar-CHO Biginelli Desired Biginelli Pathway (1x Ketoester) Aldehyde->Biginelli Hantzsch Competing Hantzsch Pathway (2x Ketoester) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Ammonia NH3 (from Urea decomposition) Urea->Ammonia High Temp. DHPM Desired Product (Dihydropyrimidinone) Biginelli->DHPM DHP Side Product (Dihydropyridine) Hantzsch->DHP Ammonia->Hantzsch

Caption: The divergence between the desired Biginelli and competing Hantzsch side reaction.

Prevention Strategies:

  • Temperature Control: This is the most critical factor. Running the reaction at a lower temperature (e.g., 50-60°C) for a longer duration is highly effective at suppressing the Hantzsch pathway by minimizing urea decomposition.[1][3]

  • Order of Addition: In some systems, pre-mixing the aldehyde and β-ketoester before adding the urea can be beneficial. Conversely, adding the urea last may also help minimize its premature decomposition.[3]

  • Catalyst Choice: Certain Lewis acids can show higher selectivity for the Biginelli pathway over the Hantzsch pathway. Screening catalysts may reveal an option that favors your desired product even at slightly elevated temperatures.[3]

  • Setup: To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and your chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%).

  • Solvent: Add the solvent (e.g., acetonitrile).

  • Urea Addition: Add urea (1.5 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to a controlled temperature of 60°C .

  • Monitoring: Monitor the reaction progress by TLC until the limiting reagent (typically the aldehyde) is consumed. This may take several hours (4-24 h).

  • Workup: Cool the reaction to room temperature. If a precipitate has formed, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[1]

Q3: My crude NMR shows complex amide-like signals, and purification is difficult. Could I be forming N-acylurea impurities?

A3: Yes, the formation of N-acylurea or related open-chain intermediates is a known side reaction that can complicate purification.[3] This typically occurs when the final cyclization and dehydration steps of the Biginelli mechanism are slow or incomplete.

Root Cause Analysis & Solutions:

This issue often arises from:

  • Steric Hindrance: Bulky groups on the β-ketoester or aldehyde can physically impede the final ring-closing step.

  • Insufficient Catalysis: The catalyst may not be acidic enough to promote the final dehydration of the cyclized intermediate.

Troubleshooting:

  • Stronger Catalyst/Longer Time: If you suspect the cyclization is the rate-limiting step, try a stronger acid catalyst or simply extend the reaction time, monitoring carefully by TLC.

  • Alternative Substrates: If steric hindrance is the likely culprit, consider using a less hindered β-dicarbonyl equivalent if your synthetic plan allows.

  • Purification: Recrystallization is often highly effective at removing these more polar, open-chain impurities from the less polar, crystalline dihydropyrimidinone (DHPM) product.[3]

Section 3: Advanced Synthesis & Post-Condensation Issues

For complex drug targets, the tetrahydropyridopyrimidine core often requires further functionalization, typically via nucleophilic aromatic substitution (SNAr) reactions. These steps come with their own unique challenges.

Q4: I am performing an SNAr reaction to displace a leaving group (e.g., chloro, sulfonate) on the pyrimidine ring with a piperazine nucleophile, but I am getting a major byproduct and recovering starting material. What is happening?

A4: This is a common issue in the synthesis of complex molecules like Adagrasib (MRTX849).[8] When using a sulfonate leaving group (e.g., tosylate, mesylate) and a nucleophile with multiple nucleophilic sites (like piperazine), you can observe a competitive attack at the sulfur atom of the sulfonate group instead of the desired attack at the pyrimidine carbon.

Root Cause Analysis & Solution:

The piperazine nitrogen can act as a nucleophile towards two electrophilic sites: the carbon of the pyrimidine ring (desired) and the sulfur of the sulfonate leaving group (undesired). The attack at sulfur leads to cleavage of the sulfonate, regenerating the starting alcohol and forming a sulfonated piperazine byproduct. This side reaction effectively consumes your nucleophile and stalls the desired reaction.[8]

G Start Pyrimidine-OSO2R (Activated Core) Desired Pathway B (Desired) Attack at Pyrimidine Carbon Start->Desired Side Pathway A (Undesired) Attack at Sulfonate Sulfur Start->Side Piperazine Piperazine (Nucleophile) Piperazine->Desired Piperazine->Side Product Desired S~N~Ar Product (Pyrimidine-Piperazine) Desired->Product Byproduct Byproducts: Regenerated Pyrimidine-OH + Piperazine-SO2R Side->Byproduct

Caption: Competing nucleophilic attack in SNAr functionalization of a pyrimidine core.[8]

Troubleshooting:

  • Change the Leaving Group: The choice of leaving group is critical. While tosylates and mesylates are susceptible to this side reaction, switching to a different activating group can solve the problem. In the synthesis of Adagrasib, it was found that using a 2,4,6-trichlorophenylsulfonate leaving group sterically hindered the attack at the sulfur atom, forcing the reaction to proceed through the desired pathway.[8]

  • Use a Halogen: If possible, synthesize the 4-chloro or 4-fluoro analogue of the pyrimidine core. Halogens are excellent leaving groups for SNAr and are not susceptible to this type of side reaction.[9]

  • Optimize Conditions: While less effective than changing the leaving group, screening bases and solvents may identify conditions that favor the desired pathway.

Data Summary Table

The following table summarizes key troubleshooting variables and their expected impact based on common issues.

Problem Variable to Adjust Recommended Change Rationale Primary Reference(s)
Low Yield Catalyst Screen Lewis acids (Yb(OTf)₃, FeCl₃)Enhances formation of key intermediates.[2][6][7]
Low Yield Solvent Try MeCN, THF, or solvent-freeImproves solubility and reaction rates.[2][5]
Hantzsch Byproduct Temperature Decrease from reflux to 50-60°CMinimizes urea decomposition to ammonia.[1][3]
Incomplete Cyclization Reaction Time / Catalyst Increase time or use a stronger acidDrives the final dehydration step to completion.[3]
SNAr Side Reaction Leaving Group Change from -OTs to a sterically hindered sulfonate or a halogenPrevents nucleophilic attack on the leaving group itself.[8]

References

  • Štěrba, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. Available at: [Link]

  • Soltani, S., et al. (n.d.). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Gudipudi, G., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances. Available at: [Link]

  • Kaur, H., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. New Journal of Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. Available at: [Link]

  • Al-dujaili, L. J., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Costa, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • El-Bastawissy, E.-S. R., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sheng, M., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. Available at: [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. Available at: [Link]

  • ResearchGate (n.d.). General mechanism of Biginelli tetrahydropyrimidines. ResearchGate. Available at: [Link]

  • Kh Sargsyan, M., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Zhang, T., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research. Available at: [Link]

  • Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available at: [Link]

  • Lin, C.-L., & Lin, W.-W. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Kinase Inhibitor Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for kinase inhibitor assay development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common challenges researchers face, from assay setup to data interpretation, ensuring your results are both accurate and reliable.

Section 1: Understanding Your Assay's Health: Key Quality Control Metrics

Before diving into specific problems, it's crucial to know what a "healthy" assay looks like. Running the right controls from the start will save you significant time and resources.

Q: My assay window is narrow (low signal-to-background). How do I improve it and what is a good Z' factor?

A: A narrow assay window is a common hurdle that directly impacts your ability to confidently identify hits. The "assay window" refers to the difference between your positive control (uninhibited kinase activity) and your negative control (fully inhibited kinase or no enzyme). A wider window provides better statistical power to distinguish true inhibitors from noise.

The Z' factor is a statistical parameter that quantifies the robustness of an assay, taking into account both the assay window and the data variation. An ideal Z' factor is between 0.5 and 1.0, which indicates an excellent assay with a large separation between the positive and negative controls.[1][2] An assay with a Z' factor below 0.5 may still be usable, but one below zero is not suitable for screening.[1]

Causality and Troubleshooting Steps:
  • Low Enzyme Activity: The kinase itself may be the issue.

    • Verify Enzyme Purity and Activity: Don't assume that high purity equals high activity. Kinases require specific phosphorylation states and proper folding to be functional.[3] An inactive enzyme will naturally result in a low signal.

    • Optimize Enzyme Concentration: Titrate your kinase to find a concentration that produces a robust signal within the linear range of the reaction. At very high concentrations, you risk substrate depletion, which leads to non-linear kinetics and a compressed assay window.[4][5]

  • Suboptimal Reagent Concentrations:

    • ATP Concentration: Ensure the ATP concentration is not limiting the reaction, but also be aware that very high concentrations can increase background in certain assay formats (e.g., ADP detection).[6]

    • Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure the reaction is sensitive to inhibition.

  • Inappropriate Buffer Conditions: The reaction buffer can significantly impact enzyme activity.

    • Divalent Cations: Most kinases require Mg²⁺, but some are stimulated by Mn²⁺. Titrate both MgCl₂ and MnCl₂ to find the optimal concentration for your specific kinase.[4]

    • Detergents: Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) can prevent protein aggregation and improve signal.[6]

Experimental Workflow: Z' Factor Determination

This experiment is essential for validating your assay before screening.

  • Plate Setup: Dedicate a 96- or 384-well plate for this validation.

    • Positive Controls (Max Signal): In half of the wells, set up the complete kinase reaction with your vehicle control (e.g., DMSO).

    • Negative Controls (Min Signal): In the other half, set up the reaction with a known, potent inhibitor of your kinase at a concentration that achieves full inhibition (e.g., 100x IC50).

  • Execution: Run the assay under your optimized conditions.

  • Calculation: Calculate the Z' factor using the following formula:

    • Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|]

    • Where σ is the standard deviation and μ is the mean of your positive (pos) and negative (neg) controls.

Data Summary Table: Assay Quality Metrics
Z' Factor ValueAssay QualityInterpretation
1.0IdealNo data variation.
0.5 to 1.0ExcellentLarge separation between controls; suitable for HTS.[1]
0 to 0.5AcceptableSmall separation; may require more replicates.[1]
< 0UnacceptableNo separation between controls; assay is not viable.[1]

Section 2: Troubleshooting Assay Interference and False Positives

False positives are the bane of high-throughput screening (HTS). They are compounds that appear to be inhibitors but act through non-specific mechanisms or by directly interfering with the assay technology.[7][8]

Q: I'm getting a high number of hits in my screen. How do I identify and eliminate false positives?

A: A high hit rate often points to systemic assay interference. True "hits" are rare, so a large number of positives should be treated with skepticism. The key is to systematically rule out common interference mechanisms.

Workflow for Triaging False Positives

Here is a logical workflow to identify and eliminate common sources of false positives.

False_Positive_Workflow cluster_interference Interference Types cluster_mechanism Non-Specific Mechanisms Start High Hit Rate Observed in Primary Screen Interference_Check Run Counter-Screens for Assay Interference Start->Interference_Check Orthogonal_Assay Confirm Hits with an Orthogonal Assay Interference_Check->Orthogonal_Assay Hits pass Fluorescence Compound Fluorescence (for FP/FRET assays) Interference_Check->Fluorescence Luciferase_Inh Luciferase Inhibition (for 'Glo' assays) Interference_Check->Luciferase_Inh Light_Scatter Light Scatter Interference_Check->Light_Scatter Dose_Response Perform 10-point IC50 Dose-Response Curve Orthogonal_Assay->Dose_Response Hits confirm Mechanism_Check Investigate Non-Specific Inhibition Mechanisms Dose_Response->Mechanism_Check Potent hits identified Validated_Hits Validated Hits Mechanism_Check->Validated_Hits Mechanism is specific Aggregation Compound Aggregation Mechanism_Check->Aggregation Redox Redox Cycling Mechanism_Check->Redox

Caption: A decision tree for validating hits and eliminating false positives.

1. Compound-Based Interference (Fluorescence, Light Scatter, Luciferase Inhibition)
  • The Problem: Many compounds are intrinsically fluorescent or can inhibit reporter enzymes used in detection (like luciferase).[7][9] This directly interferes with the signal readout, creating apparent inhibition or enhancement. Light scattering from precipitated compounds is also a major issue, particularly for fluorescence polarization (FP) assays.[10]

  • Troubleshooting Protocol:

    • Pre-read the Plate: Before initiating the kinase reaction, read the plate with your test compounds alone to check for intrinsic fluorescence at the assay's excitation/emission wavelengths.

    • Run a Luciferase Counter-Screen: For luminescence-based assays (e.g., ADP-Glo), run a parallel assay with just the luciferase enzyme and ATP to identify compounds that directly inhibit the reporter enzyme.[9]

    • Use Red-Shifted Fluorophores: For fluorescence assays, using longer wavelength (red-shifted) dyes can minimize interference, as fewer library compounds fluoresce in the red spectrum.[9][10]

2. Compound Aggregation
  • The Problem: At screening concentrations, some small molecules form colloidal aggregates that non-specifically sequester and denature proteins, including your kinase.[6] This is a classic cause of false positives.

  • Troubleshooting Protocol:

    • Detergent Sensitivity Test: Re-test your hits in the presence of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100). Inhibition caused by aggregation is often reversed or significantly reduced by detergents.[6]

    • Examine Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes and their IC50 values can be sensitive to the enzyme concentration.[8]

3. Lack of an Orthogonal Assay
  • The Problem: Relying on a single assay format makes you vulnerable to technology-specific artifacts. An orthogonal assay uses a different detection method to confirm the activity of your primary hits.[7]

  • Troubleshooting Protocol:

    • Select a Different Readout: If your primary screen was luminescence-based (measuring ATP depletion), a good orthogonal assay might be TR-FRET (measuring product formation).

    • Confirm Hits: Re-test your primary hits in the orthogonal assay. True inhibitors should show activity in both formats, while false positives specific to the first technology will drop out.[7]

Section 3: Optimizing Core Reagents and Reaction Conditions

The quality and concentration of your reagents are foundational to a successful assay. Small variations here can lead to significant problems with reproducibility and data quality.

Q: My inhibitor works in cells, but shows low potency or no activity in my biochemical assay. What's going on?

A: This is a frequent and important disconnect. It often comes down to the difference in ATP concentration between a test tube and a living cell.[11]

Causality: The Critical Role of ATP Concentration

Most kinase inhibitors are ATP-competitive, meaning they compete with ATP for the same binding site on the kinase.[4] The measured potency (IC50) of these inhibitors is therefore highly dependent on the ATP concentration in the assay.[12][13]

  • Biochemical Assays: Often run at low ATP concentrations, typically around the Km value for ATP. This makes the assay very sensitive and allows the IC50 to approximate the inhibitor's binding affinity (Ki).[13][14]

  • Cellular Environment: In contrast, the ATP concentration inside a cell is in the millimolar range (1-10 mM), which is often far higher than the ATP Km of most kinases.[12][14]

This discrepancy means a potent inhibitor at a low, biochemical ATP concentration can be easily outcompeted by the high ATP levels in a cell, making it appear much less potent.[13]

The Cheng-Prusoff Equation: Understanding the Relationship

This equation formally describes how the IC50 value for a competitive inhibitor changes with ATP concentration:

IC50 = Ki * (1 + [ATP] / Km)

Where:

  • Ki is the inhibitor's binding affinity constant.

  • [ATP] is the concentration of ATP in your assay.

  • Km is the Michaelis-Menten constant of the kinase for ATP.

ChengPrusoff ATP_Conc ATP Concentration ([ATP]) Equation IC50 = Ki * (1 + [ATP] / Km) ATP_Conc->Equation Km_Value Kinase Affinity for ATP (Km) Km_Value->Equation Ki_Value Inhibitor Affinity for Kinase (Ki) Ki_Value->Equation IC50 Measured Potency (IC50) Equation->IC50

Caption: Relationship between key parameters in an ATP-competitive kinase assay.

Troubleshooting & Optimization Protocol:
  • Determine the ATP Km for Your Kinase: Before extensive screening, you must characterize your enzyme. Run the kinase assay across a range of ATP concentrations to determine the Km value. This is a critical baseline parameter.[5]

  • Choose Your ATP Concentration Strategically:

    • For Potency Screening (Ki determination): Use an ATP concentration equal to the Km. This makes the assay sensitive to inhibitors and allows for easy comparison of compound affinities (IC50 ≈ 2 * Ki).[13][14]

    • For Cellular Relevance: Use a high, physiological ATP concentration (e.g., 1-5 mM). This will give you a better prediction of how the inhibitor will perform in a cellular context, though the measured IC50 values will be higher.[12][15]

  • Always Report the ATP Concentration: When publishing or comparing data, the ATP concentration used is as important as the IC50 value itself. Without it, the data is difficult to interpret.[5]

Q: How do I choose the right substrate for a novel kinase?

A: Substrate selection is critical for developing a sensitive and specific assay. Using a poor substrate will result in a low signal and an unreliable assay.

Strategies for Substrate Identification:
  • Generic Substrates: If the physiological substrate is unknown, start with generic, non-specific substrates. These are often proteins that are readily phosphorylated by a wide range of kinases.[16]

    • Common Generic Substrates: Myelin Basic Protein (MBP), Casein, and Histones.[16]

    • Synthetic Peptides: Peptides like "kemptide" or "crosstide" can also be effective for certain kinase families.[16]

  • Homology Modeling: If your kinase belongs to a known family (e.g., it's a MAPK), you can test substrates known to work for other members of that family.[16]

  • Peptide Libraries and Microarrays: For completely novel kinases, screening against libraries of peptides can help identify the optimal phosphorylation motif.[16] Several services offer this as a screening package.[17]

Experimental Protocol: Substrate Screening
  • Source Substrates: Obtain a panel of potential substrates (e.g., MBP, casein, and a few relevant synthetic peptides).

  • Run Parallel Reactions: Set up your kinase reaction with each substrate individually. Keep the kinase and ATP concentrations constant across all reactions.

  • Include Controls:

    • No-Substrate Control: This measures the kinase's autophosphorylation activity.[17]

    • No-Enzyme Control: This establishes the background signal for each substrate.[17]

  • Analyze Results: Compare the signal generated with each substrate. The best substrate will give a high signal well above both the autophosphorylation and background controls.

Q: Could DMSO be affecting my assay results?

A: Yes, absolutely. Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries, but it is not inert.

  • Inhibition or Activation: At high concentrations (>1-2%), DMSO can directly inhibit or, in some cases, even activate certain kinases.[18][19] Some studies show DMSO can have heterogeneous effects on signaling pathways even at very low doses.[20]

  • Assay Window Reduction: The presence of DMSO can sometimes reduce the assay window, impacting the Z' factor.[2]

Best Practices for DMSO Usage:
  • Keep DMSO Concentration Constant: Ensure that every well in your assay plate—including all controls—contains the exact same final concentration of DMSO.

  • Minimize Final Concentration: Aim for a final DMSO concentration of 1% or less in your assay.

  • Run a DMSO Tolerance Test: Before starting a large screen, run a dose-response curve of DMSO (e.g., from 0.1% to 5%) to determine the highest concentration your assay can tolerate without significant loss of signal or activity.

Section 4: Platform-Specific Troubleshooting

Different assay technologies have unique vulnerabilities. Here’s how to troubleshoot some of the most popular platforms.

Q: My Fluorescence Polarization (FP) assay has a low mP shift or high variability. What should I do?

A: FP assays are elegant but sensitive to several factors. A small millipolarization (mP) window or high well-to-well variability can make it impossible to identify hits.

Common Causes and Solutions:
  • Poor Tracer Quality:

    • Problem: The fluorescent tracer (a labeled peptide or ligand) may be poorly labeled, or the free, unconjugated dye may not have been fully removed. This free dye will not bind the kinase and will contribute to a high, stable background, compressing your mP window.[21]

    • Solution: Use HPLC-purified tracers to ensure high purity. Check the labeling efficiency and remove any free dye.

  • Intrinsic Compound Fluorescence:

    • Problem: Fluorescent compounds in your library will emit depolarized light, which can either mask a true signal decrease (false negative) or mimic one (false positive).[10]

    • Solution: As mentioned earlier, pre-read plates to identify fluorescent compounds. Switching to a red-shifted tracer (like BODIPY-TMR or Alexa Fluor 647) can significantly reduce this interference, as fewer library compounds are fluorescent in this range.[1][10]

  • Light Scatter:

    • Problem: Precipitated compounds or dust in the wells can scatter the excitation light. This scattered light is often highly polarized and will lead to artificially high mP values, causing false negatives.[10]

    • Solution: Centrifuge your compound plates before use. Ensure your assay buffer is filtered and free of particulates. Again, using longer wavelength dyes helps, as light scattering is less efficient at redder wavelengths.[10]

  • "Propeller Effect":

    • Problem: If the fluorophore is attached to the peptide via a long, flexible linker, its rotation may not be significantly constrained even when the peptide binds to the much larger kinase. This "propeller effect" results in a minimal change in polarization.[22]

    • Solution: Consider synthesizing a new tracer with the fluorophore placed at a different position or with a shorter, more rigid linker.[22]

Q: My luminescence-based kinase assay (e.g., Kinase-Glo®, ADP-Glo™) is showing inconsistent results. Why?

A: Luminescence assays are powerful and widely used, but their multi-step, enzymatic nature makes them susceptible to specific types of interference. These assays typically measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system.[23]

Common Causes and Solutions:
  • Inhibition of Luciferase:

    • Problem: A compound may appear to be a kinase inhibitor simply because it inhibits the luciferase reporter enzyme, leading to a drop in the light signal that is misinterpreted as ATP consumption.[7][9] This is a very common source of false positives.

    • Solution: Run a counter-screen. Test your hit compounds in a separate assay containing only luciferase, luciferin, and ATP. Compounds that inhibit this reaction are luciferase inhibitors and should be flagged.[9]

  • ATP Contamination in Reagents:

    • Problem: If your enzyme preparation or substrate solution is contaminated with ATP, it will lead to a high background signal and make it difficult to accurately measure the ATP consumed by the kinase reaction.

    • Solution: Use high-purity, ATP-free reagents. Always run a "no kinase" control to measure the background ATP level in your reaction mix.

  • Non-linear Reaction Kinetics:

    • Problem: Luminescence assays that measure ATP depletion are "signal decrease" assays. To get a good assay window, you often need to consume a significant portion (e.g., 50%) of the initial ATP.[9] If the kinase reaction is too fast and depletes the ATP too quickly, the reaction will no longer be linear, and you will lose sensitivity to inhibitors.

    • Solution: Optimize the kinase concentration and reaction time to ensure the reaction remains in the linear range (typically <30% substrate consumption). You may need to use less enzyme or a shorter incubation time.[4]

Section 5: References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Vyas, R., & Carlson, E. E. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Methods in Molecular Biology (Vol. 1683, pp. 15–30). National Institutes of Health. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Leveridge, M., & Auld, D. S. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Institutes of Health. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]

  • ATP concentration. (n.d.). Kinase Logistics Europe. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 16(7), 705–716. [Link]

  • Boettcher, J., & K-L, V. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. [Link]

  • K-L, V., & Boettcher, J. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. National Institutes of Health. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Wu, G., Yuan, Y., & Li, H. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(7), 799–811. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Sygnature Discovery. [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist. [Link]

  • Kinase SubstrateFinder Assay Service. (n.d.). Reaction Biology. [Link]

  • K-L, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-174. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology. [Link]

  • Effect of DMSO on assay performance. (n.d.). ResearchGate. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2025). American Chemical Society. [Link]

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (n.d.). MDPI. [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? (2016). ResearchGate. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. [Link]

  • The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. (n.d.). PubMed. [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). PLOS One. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • The Problems Associated with Enzyme Purification. (2012). SciSpace. [Link]

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Technical Support Center: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the aqueous solubility of this compound. Given its heterocyclic nature with a bulky lipophilic benzyl group, this molecule is anticipated to exhibit poor aqueous solubility, a common challenge for new chemical entities.[1] This guide provides a logical workflow from initial characterization to advanced formulation strategies.

Part 1: Initial Solubility Assessment & Troubleshooting

This section addresses the foundational questions that arise during the initial handling and characterization of the compound. A clear understanding of its baseline solubility is critical before attempting enhancement.

FAQ 1: I have just synthesized/received this compound. How should I perform an initial solubility screen?

Answer:

A systematic initial solubility screen is the essential first step. The goal is to determine the compound's approximate solubility in a range of relevant aqueous and organic media. We recommend a tiered approach, starting with aqueous buffers and progressively moving to organic co-solvents if solubility is poor. This process helps classify the compound and informs the selection of an appropriate enhancement strategy.

Rationale: Understanding the baseline solubility in different media provides clues about the compound's physicochemical properties. For instance, poor solubility in aqueous buffers but good solubility in organic solvents is characteristic of lipophilic compounds, often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[2]

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation: Prepare stock solutions of your compound in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Solvent Plate: Dispense 198 µL of each test solvent (see table below) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 100 µM final concentration with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2-4 hours.

  • Analysis: Analyze the plate using a nephelometry or turbidimetry plate reader to detect precipitation. Wells that remain clear indicate that the compound is soluble at that concentration.

  • Confirmation: For key solvents, the supernatant can be analyzed by HPLC or LC-MS/MS to quantify the amount of dissolved compound.

Table 1: Recommended Solvents for Initial Screening

Solvent CategorySpecific SolventsPurpose
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological pH.
Citrate Buffer, pH 3.0Simulates gastric fluid conditions.
Bicarbonate Buffer, pH 8.0Simulates intestinal fluid conditions.
Organic Co-solvents Ethanol, Propylene Glycol (PG), PEG 400Commonly used, pharmaceutically acceptable co-solvents.[3]
Organic Solvents DMSO, Methanol, AcetonitrileUsed to establish maximum solubility and for creating stock solutions.
FAQ 2: The compound shows very poor solubility (<10 µg/mL) in all aqueous buffers. What is the most logical next step?

Answer:

The molecular structure, containing multiple nitrogen atoms within the pyrido-pyrimidine core, suggests it is likely a weak base. For weakly basic drugs, solubility is highly dependent on pH.[4] Therefore, the most logical next step is to investigate the compound's pH-solubility profile. Ionization of the molecule at lower pH can dramatically increase its interaction with water, thereby improving solubility.[5]

Rationale: By converting the neutral molecule into a charged salt form in situ, you can overcome the crystal lattice energy more easily, leading to a significant increase in aqueous solubility.[5][6] This is a fundamental principle used to enhance the dissolution of many marketed drugs.

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing each buffer. Ensure enough solid is present so that undissolved material remains at equilibrium.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, filter it (e.g., using a 0.22 µm syringe filter), and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer. This will reveal the pH range where solubility is maximized.

FAQ 3: pH adjustment helps, but not enough for my desired formulation concentration. What other simple techniques can I try?

Answer:

If pH modification alone is insufficient, the use of organic co-solvents is a common and effective technique to further enhance solubility.[3][7] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic solute, making solvation more favorable.[7]

Rationale: This approach is particularly useful for lipophilic compounds. Co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are widely used in pharmaceutical formulations.[8]

Experimental Protocol: Co-solvent Solubility Screening

  • System Preparation: Prepare binary solvent systems by mixing an aqueous buffer (choose a pH where solubility was optimal from your previous experiment) with a co-solvent at various ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Equilibration: Add an excess of your solid compound to each solvent system and equilibrate for 24-48 hours with shaking.

  • Analysis: Centrifuge, filter, and analyze the supernatant via HPLC to determine the saturation solubility in each co-solvent mixture.

  • Evaluation: This will help you identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Part 2: Advanced Solubility Enhancement Strategies

If the initial troubleshooting steps do not yield the desired solubility, more advanced formulation technologies are required. These methods involve altering the solid-state properties of the drug or utilizing sophisticated delivery systems.

G cluster_0 Systematic Solubility Enhancement Workflow cluster_1 Advanced Strategies Start Poorly Soluble API (6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-D]pyrimidin-4(4AH)-one) InitialScreen Initial Solubility Screen (Aqueous & Organic) Start->InitialScreen pHScreen pH-Solubility Profiling InitialScreen->pHScreen CoSolvent Co-solvent Screening pHScreen->CoSolvent Decision1 Solubility Goal Met? CoSolvent->Decision1 Salt Salt Formation Decision1->Salt No ASD Amorphous Solid Dispersion (ASD) Decision1->ASD No Nano Particle Size Reduction (Nano-milling) Decision1->Nano No End Proceed to Formulation Development Decision1->End Yes Decision2 Solubility Goal Met? Salt->Decision2 ASD->Decision2 Nano->Decision2 Decision2->End Yes

Caption: A systematic workflow for solubility enhancement.

FAQ 4: My compound is a weak base. Can I make a stable salt form to improve its solubility and dissolution rate?

Answer:

Yes, salt formation is one of the most common and effective methods for increasing the solubility of ionizable drugs, including weak bases.[9] Approximately 50% of marketed small molecule drugs are administered as salts.[2]

Rationale: A salt is a crystalline solid composed of the ionized drug and a counter-ion. This new solid form often has very different—and favorably higher—aqueous solubility and dissolution rates compared to the free base.[6] The selection of the right counter-ion is critical, as it influences not only solubility but also stability, hygroscopicity, and manufacturability.[2]

Experimental Protocol: Feasibility-Scale Salt Screening

  • Counter-ion Selection: Choose a set of pharmaceutically acceptable acidic counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • Stoichiometry: Dissolve the free base form of your compound in a suitable organic solvent (e.g., acetone, ethanol).

  • Reaction: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid to the solution.

  • Crystallization: Stir the mixture at room temperature or under gentle heating to encourage salt formation and precipitation. If no solid forms, cooling or the addition of an anti-solvent may be required.

  • Isolation & Analysis: Isolate any resulting solids by filtration. The solid should be analyzed by techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that a new crystalline salt has formed.

  • Solubility Testing: Measure the aqueous solubility of the new salt forms using the protocol described in FAQ 2 to determine the degree of improvement.

FAQ 5: What are Amorphous Solid Dispersions (ASDs) and are they suitable for this compound?

Answer:

Amorphous Solid Dispersions (ASDs) are a powerful formulation strategy for enhancing the oral bioavailability of poorly soluble drugs.[10][11] In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[11][12] This is a highly suitable approach for BCS Class II and IV compounds.[13]

Rationale: Crystalline materials have a highly ordered, stable structure that requires significant energy to break apart for dissolution. The amorphous form is a higher-energy, disordered state.[11] This lack of crystal lattice energy means the amorphous form is generally much more soluble than its crystalline counterpart. The polymer carrier serves two crucial roles: it stabilizes the drug in its amorphous form, preventing recrystallization, and can help maintain a supersaturated state of the drug during dissolution in the gastrointestinal tract.[11][14]

G cluster_0 Amorphous Solid Dispersion (ASD) Mechanism Crystalline Crystalline API (Low Energy, Low Solubility) Process Manufacturing Process (e.g., Spray Drying) Crystalline->Process ASD Amorphous Dispersion (API molecularly dispersed in Polymer) (High Energy, High Solubility) Process->ASD Dissolution Dissolution in Aqueous Media ASD->Dissolution Recrystallization Recrystallization (Inhibited by Polymer) ASD->Recrystallization Supersaturated Supersaturated Solution (High Concentration Driving Force for Absorption) Dissolution->Supersaturated Supersaturated->Recrystallization G cluster_0 Particle Size Reduction by Nano-milling cluster_1 Nanoparticles A Microparticle (Low Surface Area) B1 B2 B3 B4 B5 B6 B7 B8 B9 B10 B11 B12 B13 B14 B15 B16

Caption: Nano-milling increases surface area for faster dissolution.

When to Consider Nano-milling:

  • When the compound is highly crystalline with a high melting point, making amorphous conversion difficult.

  • For compounds that are sensitive to heat or solvents, as nano-milling is often performed in an aqueous vehicle at controlled temperatures.

  • When a high drug loading is required in the final formulation. [15]

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Stober, S. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. Altasciences.
  • Agno Pharmaceuticals. (n.d.). Nanomilling: A Key Option For Formulating Water-Insoluble APIs. Agno Pharmaceuticals.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Contract Pharma. (2022). Nanomilling: An Optimal Solution for Poorly Soluble, Challenging APIs. Contract Pharma.
  • Taylor & Francis Online. (n.d.). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
  • Outsourced Pharma. (2024). Nanomilling For Better Solubility And Improved Bioavailability. Outsourced Pharma.
  • Pharma Excipients. (2017). Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. Pharma Excipients.
  • Lubrizol. (n.d.).
  • BioPharma Dive. (2021). Nanomilling: an optimal solution for poorly soluble, challenging APIs. BioPharma Dive.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • National Institutes of Health (NIH). (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • (2022).
  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Merck Millipore. (n.d.).
  • (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • National Institutes of Health (NIH). (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • National Institutes of Health (NIH). (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central.
  • PubMed. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
  • National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF.
  • ResearchGate. (2025). Drug Absorption Interactions Between Oral Targeted Anticancer Agents and PPIs: Is pH-Dependent Solubility the Achilles Heel of Targeted Therapy? | Request PDF.
  • PubMed. (n.d.). Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant. PubMed.
  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry.

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Technical Support Center: Overcoming Resistance to Tetrahydropyridopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the emergence of resistance to this important class of therapeutic agents. Our goal is to equip you with the knowledge and experimental strategies to anticipate, diagnose, and overcome resistance in your preclinical research.

Introduction: The Challenge of Resistance

Tetrahydropyridopyrimidine-based compounds have emerged as a versatile scaffold for developing potent and selective inhibitors against various protein kinases, including but not limited to KRAS-G12C and Erk2.[1][2][3] These inhibitors often exhibit significant therapeutic promise in preclinical models. However, as with many targeted therapies, the development of drug resistance is a major clinical challenge that can limit their long-term efficacy.[4][5] Understanding the molecular underpinnings of resistance is therefore critical for developing next-generation inhibitors and effective combination therapies.[4][6][7]

This guide will delve into the common mechanisms of resistance observed with kinase inhibitors and provide actionable, step-by-step protocols to investigate and address these challenges in your own experimental systems.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when unexpected experimental results suggest the development of resistance to tetrahydropyridopyrimidine-based inhibitors.

Q1: My tetrahydropyridopyrimidine-based inhibitor is losing efficacy in my cell culture model over time. What are the likely causes?

A1: A gradual loss of inhibitor efficacy is a classic sign of acquired resistance. The most common underlying mechanisms can be broadly categorized as:

  • On-target modifications: These are genetic changes in the target protein itself that prevent the inhibitor from binding effectively. This can include secondary mutations in the kinase domain.[8][9][10][11][12]

  • Bypass signaling pathway activation: Cancer cells can adapt by upregulating parallel signaling pathways that compensate for the inhibition of the primary target, thereby restoring downstream signaling required for proliferation and survival.[13][14][15][16][17]

  • Increased drug efflux: Cells may overexpress transporter proteins, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[6][18][19][20][21][22]

  • Metabolic reprogramming: Tumor cells can alter their metabolic pathways to survive the stress induced by the inhibitor, for instance by shifting their energy source.[23][24][25][26][27]

Q2: How can I determine if my resistant cells have a mutation in the target kinase?

A2: The most direct way is to sequence the target kinase's gene from your resistant cell population.

  • Protocol: Isolate genomic DNA or RNA (for conversion to cDNA) from both the parental (sensitive) and resistant cell lines.

  • PCR and Sanger Sequencing: Amplify the coding region of the target kinase using PCR and then perform Sanger sequencing. Compare the sequences from the resistant and sensitive cells to identify any mutations.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider whole-exome or targeted panel sequencing, which can identify a broader range of mutations and other genetic alterations.[11]

Q3: What are the first steps to investigate bypass pathway activation?

A3: A good starting point is to perform a broad phosphoproteomic analysis or a targeted western blot analysis of key signaling nodes.

  • Western Blotting: Examine the phosphorylation status of key downstream effectors of the targeted pathway (e.g., p-ERK, p-AKT) and key proteins in common bypass pathways (e.g., p-MET, p-EGFR).[1][28] An increase in the phosphorylation of proteins in alternative pathways in your resistant cells, despite continued treatment with the inhibitor, is a strong indication of bypass signaling.[15][16][17]

  • Phospho-Kinase Antibody Arrays: These arrays allow for a broader, semi-quantitative screen of multiple phosphorylated kinases simultaneously, providing a good overview of which pathways may be hyperactivated in resistant cells.

Q4: My inhibitor works well in biochemical assays but has poor activity in cell-based assays. What could be the issue?

A4: This discrepancy often points to cell-specific factors that are not present in a purified, in vitro system. Potential causes include:

  • Poor cell permeability: The compound may not be efficiently crossing the cell membrane.

  • High protein binding: The inhibitor might be binding to proteins in the cell culture serum, reducing the free concentration available to enter the cells.[29]

  • Rapid metabolism: The cells may be metabolizing the inhibitor into an inactive form.

  • Active drug efflux: As mentioned previously, efflux pumps can prevent the inhibitor from reaching its intracellular target.[20][21][22]

Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific experimental problems related to inhibitor resistance.

Problem 1: Decreased Inhibitor Potency in Long-Term Cultures

Symptoms: The IC50 value of your tetrahydropyridopyrimidine-based inhibitor has significantly increased in a cell line after continuous culture in the presence of the compound.[30]

Diagnostic Workflow:

  • Confirm Resistance: Perform a dose-response curve with the inhibitor on the suspected resistant cell line and compare it to the parental, sensitive cell line. A rightward shift in the curve and a higher IC50 value confirms resistance.[30]

  • Investigate On-Target Mutations:

    • Action: Sequence the target kinase gene from both sensitive and resistant cells.

    • Expected Outcome: Identification of point mutations in the kinase domain, particularly in the ATP-binding pocket, that could sterically hinder inhibitor binding.[9][12]

  • Screen for Bypass Pathway Activation:

    • Action: Perform western blot analysis for key phosphorylated proteins in parallel signaling pathways (e.g., other receptor tyrosine kinases, PI3K/AKT pathway components).[16]

    • Expected Outcome: Increased phosphorylation of proteins in one or more alternative pathways in the resistant cells compared to the sensitive cells, even in the presence of the inhibitor.[14][15]

  • Assess Drug Efflux:

    • Action: Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-gp) and measure its intracellular accumulation with and without a known efflux pump inhibitor (e.g., verapamil). Compare the results between sensitive and resistant cells.

    • Expected Outcome: Lower accumulation of the fluorescent substrate in resistant cells, which is reversed by the efflux pump inhibitor, indicating increased efflux activity.

Solutions:

  • For On-Target Mutations:

    • Consider using a next-generation inhibitor designed to overcome the specific mutation, if available.[9]

    • Utilize structural biology (e.g., X-ray crystallography) to understand how the mutation affects inhibitor binding and to guide the design of new compounds.

  • For Bypass Pathways:

    • Employ a combination therapy approach by co-administering your tetrahydropyridopyrimidine-based inhibitor with an inhibitor of the identified bypass pathway.[4][6][7][31][32] For example, if the PI3K/AKT pathway is activated, combine your inhibitor with a PI3K or AKT inhibitor.[16]

  • For Drug Efflux:

    • Co-treat with a known efflux pump inhibitor to see if it restores sensitivity to your primary inhibitor.[6][19] Note that many efflux pump inhibitors have their own toxicities.

Problem 2: Heterogeneous Response to Treatment in a Cell Population

Symptoms: After treatment with the inhibitor, a subset of cells survives and eventually repopulates the culture.

Diagnostic Workflow:

  • Isolate and Characterize the Resistant Population:

    • Action: Use single-cell cloning or fluorescence-activated cell sorting (FACS) to isolate the surviving cells. Expand these clones and confirm their resistance with a dose-response assay.

  • Comparative Analysis:

    • Action: Perform a comprehensive molecular analysis (genomic, transcriptomic, and proteomic) comparing the resistant clones to the parental cell line.

    • Expected Outcome: This may reveal pre-existing subpopulations with resistance-conferring mutations or the emergence of new alterations in the resistant clones.

Solutions:

  • Combination Therapy: A heterogeneous population is less likely to be resistant to a combination of drugs that target different pathways.[4][6][7][31][32]

  • Adaptive Dosing Schedules: Intermittent or "drug holiday" dosing schedules can sometimes prevent the outgrowth of highly resistant clones.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line in vitro.[30][33][34]

  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of your tetrahydropyridopyrimidine-based inhibitor in the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing the inhibitor at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, there may be significant cell death. When the surviving cells reach about 80% confluency, passage them and continue to culture them in the presence of the inhibitor.

  • Dose Escalation: Once the cells are growing robustly at the initial concentration, gradually increase the inhibitor concentration in a stepwise manner. A common approach is to double the concentration at each step.

  • Characterization: After several months of continuous culture and dose escalation, the resulting cell line should exhibit a significantly higher IC50 than the parental line. This new line can then be used for mechanistic studies.[30]

ParameterRecommendation
Starting Cell LineA well-characterized line known to be sensitive to the inhibitor.
Initial Inhibitor Conc.IC50 of the parental line.
Dose Escalation StrategyStepwise increase (e.g., 2x) once cells are stably proliferating.
DurationTypically 6-12 months.[32]
ValidationRegular IC50 determination to track the evolution of resistance.
Protocol 2: Western Blot for Bypass Pathway Activation
  • Cell Lysis: Plate both parental and resistant cells and treat them with your inhibitor at a concentration that is effective in the parental line (e.g., 5x IC50) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT/Total AKT, p-ERK/Total ERK, p-MET/Total MET) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Resistance Mechanisms

The following diagrams illustrate the key concepts discussed in this guide.

Mechanisms of Acquired Resistance

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Inhibitor Tetrahydropyridopyrimidine Inhibitor Target Target Kinase Inhibitor->Target Inhibition Downstream Downstream Signaling (Proliferation, Survival) Target->Downstream Activation Mutation On-Target Mutation Mutation->Target Alters binding site Bypass Bypass Pathway Activation Bypass->Downstream Reactivates signaling Efflux Drug Efflux Pump Efflux->Inhibitor Pumps out inhibitor Metabolism Metabolic Reprogramming Metabolism->Downstream Provides alternative survival signals

Caption: Overview of major resistance mechanisms to targeted inhibitors.

Troubleshooting Workflow for Decreased Inhibitor Potency

TroubleshootingWorkflow Start Symptom: Decreased Inhibitor Potency Confirm Confirm Resistance (IC50 Shift) Start->Confirm Sequence Sequence Target Kinase Confirm->Sequence Yes Mutation Mutation Found? Sequence->Mutation WB Western Blot for Bypass Pathways Mutation->WB No Sol_Mutation Solution: Next-Gen Inhibitor Mutation->Sol_Mutation Yes Bypass Bypass Activated? WB->Bypass EffluxAssay Perform Efflux Assay Bypass->EffluxAssay No Sol_Bypass Solution: Combination Therapy Bypass->Sol_Bypass Yes Efflux Efflux Increased? EffluxAssay->Efflux Sol_Efflux Solution: Co-treat with Efflux Inhibitor Efflux->Sol_Efflux Yes End Further Investigation Needed Efflux->End No

Caption: A logical workflow for diagnosing the cause of acquired resistance.

References

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  • Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Broad Institute. Available at: [Link]

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  • Fernandes, M., et al. (2021). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Frontiers in Oncology. Available at: [Link]

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  • Khan, T., et al. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. Available at: [Link]

  • Vasan, N., et al. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Publications. Available at: [Link]

  • Liu, T., et al. (2020). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. Cells. Available at: [Link]

  • National Cancer Institute. (2023). Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. National Cancer Institute. Available at: [Link]

  • Morvan, D., & Demidem, A. (2020). Metabolic Reprogramming in Metastatic Melanoma with Acquired Resistance to Targeted Therapies: Integrative Metabolomic and Proteomic Analysis. PMC - NIH. Available at: [Link]

  • Hilaris Publisher. (n.d.). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Hilaris Publisher. Available at: [Link]

  • B-cell malignancies from a therapeutic perspective. PMC. Available at: [Link]

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  • Frontiers. (n.d.). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers. Available at: [Link]

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  • Zhang, D., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Available at: [Link]

  • Lito, P., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jiang, Z., et al. (2025). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Smith, C., et al. (2015). Secondary mutations as mediators of resistance to targeted therapy in leukemia. Blood Cancer Journal. Available at: [Link]

  • Prime Scholars. (2024). Genetic Mutations and their Role in Drug Resistance. Prime Scholars. Available at: [Link]

  • Bukowski, K., et al. (2019). Revisiting the role of efflux pumps in multidrug-resistant cancer. PMC. Available at: [Link]

  • Martínez-Reyes, I., & Chandel, N. S. (2021). Insights into Metabolic Reprogramming in Tumor Evolution and Therapy. PMC. Available at: [Link]

  • Matić, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. Available at: [Link]

  • Noetzel, M., et al. (2012). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available at: [Link]

  • ResearchGate. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ResearchGate. Available at: [Link]

  • Cancers. (2021). Tumor Metabolome: Therapeutic Opportunities Targeting Cancer Metabolic Reprogramming. MDPI. Available at: [Link]

  • Pollyea, D. A. (2024). Therapy-Induced Mitochondrial Dysfunction and Metabolic Plasticity in Myeloid Malignancies. MDPI. Available at: [Link]

  • Frontiers. (2024). Cancer metabolic reprogramming and precision medicine-current perspective. Frontiers. Available at: [Link]

  • Zhuang, H., et al. (2017). Increase of secondary mutations may be a drug-resistance mechanism for lung adenocarcinoma after radiation therapy combined with tyrosine kinase inhibitor. PMC - NIH. Available at: [Link]

  • Ughachukwu, P. O., & Unekwe, P. C. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research. Available at: [Link]

  • Dhillon, T., et al. (2010). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. PMC - NIH. Available at: [Link]

  • Unraveling the Impact of KRAS Accessory Proteins on Oncogenic Signaling Pathways. (n.d.). Available at: [Link]

  • The role of the efflux pump and its inhibitor in a drug-resistant cancer cell. (n.d.). ResearchGate. Available at: [Link]

  • Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]

  • Sharma, A., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. Available at: [Link]

  • Lin, L., & Bivona, T. G. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Ryan, M. B., et al. (2021). Mechanisms of resistance to KRASG12C-targeted therapy. PMC. Available at: [Link]

  • Besse, B., et al. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. Available at: [Link]

  • Dunnett-Kane, V., et al. (2021). Mechanisms of Resistance to KRAS G12C Inhibitors. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Dunnett-Kane, V., et al. (2021). Mechanisms of Resistance to KRAS G12C Inhibitors. MDPI. Available at: [Link]

  • Awad, M. M., et al. (2021). Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer. The ASCO Post. Available at: [Link]

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Stability issues of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one. This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. Understanding the stability profile of a molecule is critical for ensuring data integrity in biological assays and for developing robust formulations.[1][2] This guide provides field-proven insights and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for stock solutions of this compound?

A1: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO or Ethanol. They should be stored at -20°C or, preferably, -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light.

Q2: What are the primary degradation pathways I should be aware of?

A2: The core structure of this compound contains several moieties susceptible to degradation. The most likely pathways are:

  • Hydrolysis: The pyrimidinone ring, containing a lactam (amide) bond, is susceptible to cleavage under strongly acidic or basic conditions.[3][4]

  • Oxidation: The tertiary amine within the tetrahydropyridine ring and the benzylic carbon are potential sites for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.[5][6]

  • Photodegradation: The aromatic benzyl group and the pyrimidinone core can absorb UV-Vis light, potentially leading to decomposition.[7]

Q3: How does pH affect the stability of the compound in aqueous buffers?

A3: The compound is expected to be most stable in neutral to slightly acidic aqueous solutions (pH range 4-7).[3] Extreme pH conditions can catalyze degradation.[4]

  • Alkaline conditions (pH > 8): Can significantly accelerate the hydrolysis of the pyrimidinone ring.[3]

  • Acidic conditions (pH < 4): May also promote hydrolysis, although potentially at a slower rate than under alkaline conditions.[8] The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[4]

Q4: I see an increasing number of unknown peaks in my HPLC analysis over time. What is happening?

A4: The appearance of new peaks is a classic sign of chemical degradation. These peaks represent degradation products formed from the parent compound. To identify the cause, a systematic investigation, known as a forced degradation study, is required.[9][10] This process helps to identify the conditions (e.g., pH, light, oxygen) that are causing the instability and to characterize the resulting degradants.[1]

Q5: What is a "stability-indicating" analytical method and why do I need one?

A5: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the parent drug without interference from any potential degradation products, excipients, or impurities.[2][10] It is crucial because if your method cannot separate the degradants from the parent compound, you may overestimate the amount of active compound remaining, leading to inaccurate experimental results. Forced degradation studies are essential for developing and validating such a method.[1][9]

Part 2: Troubleshooting Guide for Stability Issues

This guide provides a structured workflow for identifying and resolving stability problems.

Problem Synopsis: Progressive loss of parent compound purity or concentration in prepared solutions.

This issue often manifests as decreasing peak area of the main compound in HPLC analysis, accompanied by the emergence of new, smaller peaks.

Logical Troubleshooting Workflow

To systematically diagnose the root cause, a forced degradation (stress testing) study is the recommended approach.[10] This involves subjecting the compound to a variety of harsh conditions to intentionally induce degradation and understand its liabilities.[1][2]

Stability_Workflow cluster_stress Stress Conditions start Start: Stability Issue Observed (e.g., Purity Loss) prep Prepare Solutions (Compound in proposed solvent/buffer) start->prep stress_conditions Expose to Stress Conditions (Parallel Experiments) prep->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation photolytic Photolytic (UV/Vis Light Exposure) stress_conditions->photolytic thermal Thermal (e.g., 60°C) stress_conditions->thermal control Control (Protected, RT/4°C) stress_conditions->control analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hr) Using Stability-Indicating HPLC-UV/MS hydrolysis->analysis oxidation->analysis photolytic->analysis thermal->analysis control->analysis evaluation Evaluate Data - % Degradation - Identify Degradants (MS) - Determine Degradation Pathway analysis->evaluation conclusion Conclusion & Action - Identify Critical Instability Factor(s) - Modify Solution Prep/Storage Protocol evaluation->conclusion

Caption: Workflow for investigating stability issues using forced degradation.

Interpreting the Results
  • If significant degradation occurs only in the "Base" or "Acid" sample: The compound is primarily susceptible to pH-catalyzed hydrolysis. Action: Ensure all solutions are buffered within a stable pH range (e.g., pH 5-7).

  • If degradation is highest in the "Oxidation" sample: The molecule is sensitive to oxidation. Action: Use high-purity, peroxide-free solvents. Consider de-gassing buffers and storing solutions under an inert atmosphere (e.g., Argon or Nitrogen).

  • If the "Photolytic" sample shows significant degradation compared to the light-protected control: The compound is photolabile. Action: Protect all solutions from light using amber vials or by wrapping containers in aluminum foil.

  • If all heated samples degrade faster than room temperature controls: The degradation is thermally accelerated. Action: Store solutions at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the intrinsic stability of the drug substance and reveal its degradation pathways.[10]

1. Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • For each condition below, dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the diluted solution.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the diluted solution.

  • Neutral Hydrolysis: Add an equal volume of purified water to the diluted solution.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the diluted solution.[2]

  • Thermal Degradation: Place sealed vials of the neutral, acidic, and basic solutions in an oven set to 60°C.

  • Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber with a light source that produces combined visible and UV outputs, as per ICH Q1B guidelines.[7] Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside the exposed sample.

  • Control Sample: Keep a diluted solution protected from light at 4°C.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours) until approximately 5-20% degradation of the parent compound is observed.

  • Calculate the percentage of degradation and identify major degradants by their mass-to-charge ratio (m/z).

Hypothetical Degradation Pathway

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Degradation_Pathway parent 6-Benzyl-tetrahydropyrido[4,3-D]pyrimidin-4-one (Parent Compound) hydrolysis_prod Ring-Opened Product (Amide bond cleavage) parent->hydrolysis_prod Hydrolysis oxidation_n_oxide N-Oxide Product (at tetrahydropyridine N) parent->oxidation_n_oxide Oxidation oxidation_benzyl Benzylic Hydroxylation Product parent->oxidation_benzyl Oxidation hydrolysis_cond H₂O (Acid/Base) oxidation_cond [O] (e.g., H₂O₂) hydrolysis_cond->hydrolysis_prod oxidation_cond->oxidation_n_oxide oxidation_cond->oxidation_benzyl

Caption: Plausible degradation pathways for the target molecule.

Part 4: Data Summary & Recommendations

Table 1: Recommended Solvent and Storage Conditions
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO or EthanolMinimizes risk of hydrolysis from residual water.
Aqueous Buffer pH 4.0 - 7.0 (e.g., Acetate, Phosphate)The compound is expected to have maximal stability in this pH range, avoiding accelerated acid/base hydrolysis.[3]
Storage Temp. -20°C to -80°CReduces the rate of all chemical degradation reactions.[11]
Vessel Type Amber glass or opaque polypropylene vialsProtects against photolytic degradation.[7]
Atmosphere Standard Air (or Inert Gas for high sensitivity)If oxidative degradation is confirmed, storing under Argon or Nitrogen is advised.
Handling Prepare fresh dilutions for experiments; avoid repeated freeze-thaw cycles of stock solutions.Minimizes introduction of moisture and thermal stress.
Table 2: Typical Conditions for Forced Degradation Studies[11]
Stress ConditionReagent / ConditionTypical DurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours5 - 20%
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hours5 - 20%
Oxidation 3 - 30% H₂O₂1 - 24 hours5 - 20%
Thermal 60 - 80°C24 - 72 hours5 - 20%
Photostability ICH Q1B Option 1 or 2Per guidelineCompare to dark control

References

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Vertex AI Search.
  • Zarzycki, P. K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International.
  • van Gennip, A. H., et al. (1994). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate.
  • Klick, S., et al. (2016). Forced degradation studies. MedCrave online.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Esteves, C. I. C., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
  • Douki, T. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed.
  • Singh, S., & Bakshi, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Gotor, R., et al. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules.
  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.
  • Frija, L. M. T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry.
  • Higuchi, M., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics.
  • Osae, R., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.

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Technical Support Center: Purification of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one. This molecule, a key heterocyclic scaffold in medicinal chemistry and drug discovery, presents unique purification challenges due to its structural characteristics.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common and complex purification issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or while troubleshooting your purification process.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A: The impurity profile depends heavily on the synthetic route. However, for common syntheses, such as the condensation of a 1-benzyl-4-oxo-3-piperidine-carboxylate derivative with urea[4], you should anticipate the following:

  • Unreacted Starting Materials: Incomplete reactions will leave residual piperidine derivatives and urea or related precursors.

  • Side-Reaction Products: Depending on the reagents, side-products like bis-pyrimidyl methanes can form, especially if formaldehyde is involved in related synthetic pathways.[5]

  • N-Debenzylation Product: The N-benzyl group can be labile under certain conditions. For instance, catalytic hydrogenation (e.g., Pd/C) used for deprotection in other steps, or strongly acidic/basic conditions, can lead to the formation of the debenzylated parent heterocycle.[6]

  • Solvent Adducts: If high-boiling point polar aprotic solvents like DMF or DMSO are used, they can be difficult to remove completely and may form adducts with the final compound.

Q2: My compound is only soluble in DMF and DMSO. How can I effectively crystallize it?

A: This is a frequent challenge with complex heterocyclic molecules. Standard single-solvent recrystallization is often not feasible. The recommended approach is anti-solvent diffusion crystallization . This technique involves dissolving your compound in a minimal amount of a "good" solvent (like DMF or DMSO) and then introducing a miscible "poor" solvent (an anti-solvent) in a way that allows for slow mixing. This gradual decrease in solubility promotes the formation of well-ordered crystals rather than an amorphous precipitate. A successful case of this method involved dissolving a poorly soluble compound in DMF and using dichloromethane (DCM) as the diffusing anti-solvent to obtain pure crystals.[7]

Q3: I'm observing significant tailing of my product spot on TLC and my column chromatography peaks are broad. What's causing this and how can I fix it?

A: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which for silica gel is acidic due to surface silanol (Si-OH) groups. The basic nitrogen atoms in the tetrahydropyrido[4,3-d]pyrimidine core can interact strongly with these acidic sites, causing poor chromatographic performance.

The Solution: To mitigate this, add a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or a dilute solution of ammonia in methanol to your eluent. This basic additive will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks and improved separation.

Q4: How stable is the this compound core during purification?

A: The tetrahydropyridopyrimidinone core is generally robust. It demonstrates greater stability, particularly against acidic degradation, compared to analogous structures containing more labile moieties like ribose.[8] However, it is not indestructible. You should avoid unnecessarily harsh conditions:

  • Strong Acids/Bases: Prolonged exposure can lead to hydrolysis or other forms of degradation.

  • Aggressive Heating: Avoid excessive temperatures during solvent removal or recrystallization to prevent thermal decomposition.

  • Reductive/Oxidative Conditions: As mentioned, the N-benzyl group is susceptible to certain reductive (hydrogenolysis) and oxidative conditions, which can lead to its cleavage.[6]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution format for specific experimental issues.

Problem: Low Purity After Initial Aqueous Work-up
  • Symptom: Your crude product shows multiple spots on the TLC plate, some of which are very close to the Rf value of the desired product.

  • Potential Cause: Formation of structurally similar byproducts or incomplete reaction, where starting materials have similar polarity to the product.

  • Solution: Optimized Silica Gel Column Chromatography. Standard chromatography is often the most effective method for separating these types of mixtures.[9] Success depends on a systematic approach.

    • Step 1: TLC Analysis. First, identify a solvent system that provides good separation (ΔRf > 0.15) between your product and the major impurities.

    • Step 2: Column Packing. Ensure your column is packed perfectly to avoid channeling. A slurry packing method is generally preferred.

    • Step 3: Elution. Use a gradient elution. Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to cleanly elute your product, leaving more polar impurities on the column. Remember to add a basic modifier (e.g., 0.5% TEA) to your eluent system.

    • Step 4: Fraction Analysis. Collect small fractions and analyze them meticulously by TLC before combining them. This prevents the cross-contamination of your pure product with adjacent impurities.

Problem: Product "Oils Out" or Precipitates as an Amorphous Solid During Crystallization
  • Symptom: When you attempt to recrystallize the compound, it separates from the solution as a liquid (oils out) or crashes out as a fine, non-crystalline powder.

  • Potential Cause: The solution is too supersaturated, often due to rapid cooling or the presence of impurities (like residual DMF) that inhibit the formation of an ordered crystal lattice.

  • Solutions:

    • Trituration: Before attempting recrystallization, "clean up" your crude solid. This involves stirring or grinding the solid in a solvent in which the desired compound is sparingly soluble, but the impurities are more soluble. This simple wash can significantly improve the success of subsequent crystallization.

    • Slower Cooling: If using a hot recrystallization method, allow the flask to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid crashing the solution in an ice bath immediately.

    • Use Anti-Solvent Diffusion: As detailed in the FAQs and Protocol 3.2, this is the most reliable method for stubborn compounds. It ensures a slow, controlled approach to supersaturation, which is ideal for crystal growth.[7]

Part 3: Protocols & Workflows

Protocol 3.1: High-Resolution Flash Column Chromatography

This protocol is designed for the purification of 1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.

  • Preparation:

    • Select a glass column with an appropriate diameter (e.g., 40 mm for 1 g scale).

    • Prepare approximately 40-60 g of silica gel (230-400 mesh).

    • Based on TLC analysis, prepare two solvent systems: Eluent A (e.g., 100% Dichloromethane) and Eluent B (e.g., 95:5 Dichloromethane:Methanol). Add 0.5% triethylamine to both.

  • Column Packing:

    • Create a slurry of the silica gel in Eluent A.

    • Pour the slurry into the column and use gentle pressure or tapping to create a firm, level bed of silica.

  • Sample Loading:

    • Dissolve the 1 g of crude product in a minimal amount of dichloromethane.

    • In a separate flask, add ~2 g of silica gel and concentrate the product solution onto this silica (dry loading). This prevents solvent from disrupting the top of the column.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with 100% Eluent A.

    • Gradually increase the percentage of Eluent B. A typical gradient might be: 0% B (2 column volumes), 0-2% B (2 CV), 2-5% B (5 CV), 5-10% B (5 CV).

    • Collect fractions (e.g., 10-15 mL each) and monitor by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum for several hours to remove residual solvents.

Protocol 3.2: Anti-Solvent Diffusion Crystallization

This protocol is ideal for compounds that are only soluble in high-boiling point solvents like DMF or DMSO.[7]

  • Dissolution: In a small vial (e.g., 4 mL), dissolve the purified but amorphous compound in the absolute minimum volume of warm DMF required for complete dissolution.

  • Setup: Place this open vial inside a larger, sealable jar (e.g., a 100 mL beaker or a crystallization dish).

  • Anti-Solvent Addition: Carefully pour the anti-solvent (e.g., Dichloromethane, Diethyl Ether, or Ethyl Acetate) into the larger jar, ensuring the level is below the opening of the inner vial. Do not allow the solvents to mix directly.

  • Sealing and Incubation: Seal the larger jar tightly with a lid or parafilm. Let it stand undisturbed at room temperature.

  • Crystal Growth: Over several hours to days, the more volatile anti-solvent will slowly diffuse into the DMF solution in the inner vial. This will gradually decrease the solubility of your compound, leading to the slow growth of crystals.

  • Isolation: Once a sufficient quantity of crystals has formed, carefully remove the inner vial. Decant the mother liquor and wash the crystals with a small amount of the anti-solvent. Dry the crystals under high vacuum.

Workflow 3.3: Purification Method Selection

The following diagram provides a logical decision-making process for purifying your crude product.

PurificationWorkflow start Crude Product Analysis (TLC, 1H NMR) purity_check Purity >95% by NMR? start->purity_check solubility_check Soluble in common recrystallization solvents (EtOAc, EtOH, MeCN)? purity_check->solubility_check No final_product Pure Crystalline Product purity_check->final_product Yes chromatography Perform Flash Column Chromatography (Protocol 3.1) solubility_check->chromatography No recrystallize Perform Standard Recrystallization solubility_check->recrystallize Yes triturate Triturate with Ether or Hexane to remove non-polar impurities chromatography->triturate Optional Pre-treatment post_chroma_check Amorphous Solid After Chromatography? chromatography->post_chroma_check recrystallize->final_product anti_solvent Use Anti-Solvent Diffusion Crystallization (Protocol 3.2) anti_solvent->final_product triturate->chromatography post_chroma_check->anti_solvent Yes post_chroma_check->final_product No (Solid)

Caption: Decision tree for selecting the optimal purification strategy.

Part 4: Data Summary Tables

Table 1: Recommended Solvent Systems for Chromatography

ApplicationStationary PhaseMobile Phase System (Starting Point)ModifierPurpose
TLC Analysis Silica Gel 60 F2549:1 Dichloromethane:Methanol0.5% TriethylamineGeneral purpose, good for resolving polar compounds.
TLC Analysis Silica Gel 60 F2541:1 Ethyl Acetate:Hexane0.5% TriethylamineGood for less polar impurities.
Column Chromatography Silica Gel (230-400 mesh)Gradient: Dichloromethane -> 95:5 DCM:MeOH0.5% TriethylamineStandard protocol for separating a wide range of impurities.
Reversed-Phase HPLC C18Gradient: Water (0.1% TFA) -> Acetonitrile (0.1% TFA)Trifluoroacetic AcidFor high-purity analysis or purification of polar compounds. Note: TFA is acidic.

Table 2: Troubleshooting Summary

SymptomProbable CauseRecommended Action
Product streak on TLC Compound is too concentrated or interacting with silica.Dilute the spotting solution. Add 0.5-1% TEA to the eluent.
No crystals form after cooling Solution is not supersaturated; compound is too soluble.Reduce solvent volume by evaporation. Add an anti-solvent.
Product appears as a gum/oil Presence of impurities; rapid precipitation.Purify further by chromatography. Use anti-solvent diffusion method.
Unexpected mass peak in MS Degradation (e.g., debenzylation) or stable solvent adduct.Check purification conditions for harsh reagents. Dry under high vacuum at a gentle temperature.

References

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • LookChem. Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. [Link]

  • Rewolinski, M., & Williams, T. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(43), 7551-7553. [Link]

  • Defense Technical Information Center. Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. [Link]

  • ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • ResearchGate. Investigation of the chromatographic regulation properties of benzyl groups attached to bridging nitrogen atoms in a calixtriazine-bonded stationary phase. [Link]

  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. [Link]

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]

  • National Institutes of Health. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • ACS Publications. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. [Link]

  • Rasayan Journal of Chemistry. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. [Link]

  • ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]

  • PubMed Central. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for pyridopyrimidine synthesis. This guide is meticulously crafted for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this vital heterocyclic scaffold. Pyridopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, ensuring you can optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during pyridopyrimidine synthesis.

Q1: What are the most common starting materials for pyridopyrimidine synthesis?

A1: The synthesis of pyridopyrimidines can be approached from various starting materials depending on the desired substitution pattern. Commonly employed precursors include 2-aminopyridines, aminopyrimidines, and various activated methylene compounds. For instance, 2-amino-3-cyanopyridines are versatile intermediates that can be cyclized with reagents like formamide to yield pyrido[2,3-d]pyrimidines.[3] Other frequently used starting materials include 6-aminouracil derivatives, which can undergo multicomponent reactions with aldehydes and active methylene compounds.[4][5][6] The choice of starting material is critical as it dictates the feasible reaction pathways and the ultimate substitution pattern of the pyridopyrimidine core.[2]

Q2: How does the choice of solvent impact the reaction outcome?

A2: Solvent selection is a critical parameter that can significantly influence reaction rates, yields, and even the product distribution.[7][8] High-boiling point aprotic polar solvents like dimethylformamide (DMF) are frequently used, especially in condensation reactions that require elevated temperatures.[9] In some cases, xylene has been found to be an ideal solvent for substitution reactions.[1] For greener synthesis approaches, ethanol or even water are being employed, often in conjunction with nanocatalysts.[4][5] It is crucial to screen a range of solvents with varying polarities and boiling points to determine the optimal conditions for a specific transformation.[7] Solvent-free conditions, particularly in mechanochemical approaches using ball milling, are also emerging as a sustainable and efficient alternative.[10]

Q3: What is the role of a catalyst in pyridopyrimidine synthesis, and how do I choose one?

A3: Catalysts are often essential for achieving efficient pyridopyrimidine synthesis by activating substrates and facilitating bond formation. The choice of catalyst is highly dependent on the specific reaction mechanism. Both acid and base catalysis are common. For instance, piperidine and glacial acetic acid mixtures are used in Knoevenagel condensations, a key step in many pyridopyrimidine syntheses.[1] Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) can also be effective.[8] In recent years, nanocatalysts, such as those based on metal oxides (e.g., nano-MgO, Fe₃O₄), have gained prominence due to their high efficiency, reusability, and environmentally friendly nature.[4][5] Screening different types of catalysts (acidic, basic, Lewis acid, or nanocatalyst) and optimizing their loading is a critical step in reaction development.[7][8]

Q4: My reaction is sluggish or not proceeding to completion. What should I do?

A4: A sluggish reaction can be due to several factors. First, reassess your reaction temperature. Many pyridopyrimidine syntheses require significant thermal energy, with temperatures ranging from reflux in ethanol to over 200°C in solvents like diphenyl ether.[1] Microwave-assisted synthesis can be a powerful tool to accelerate reactions, often dramatically reducing reaction times from hours to minutes and improving yields.[11] If increasing the temperature is not viable or does not improve the reaction rate, consider the catalyst's activity. Ensure your catalyst is not deactivated and consider screening other catalysts.[8][12] Finally, check the purity of your starting materials, as impurities can sometimes inhibit the reaction.[8][12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during pyridopyrimidine synthesis.

Issue 1: Low Yield of the Desired Product

Low yields are a frequent challenge in organic synthesis. The following decision tree can help diagnose and resolve this issue.

LowYieldTroubleshooting Start Low Yield Observed IncompleteConversion Incomplete Conversion? (Check TLC/LC-MS) Start->IncompleteConversion SideProducts Significant Side Products? Start->SideProducts PurificationLoss Loss During Purification? Start->PurificationLoss IncreaseTemp Increase Temperature or Use Microwave Irradiation IncompleteConversion->IncreaseTemp Yes ChangeCatalyst Optimize Catalyst (Type and Loading) IncompleteConversion->ChangeCatalyst Yes ChangeSolvent Screen Different Solvents IncompleteConversion->ChangeSolvent Yes IncreaseTime Increase Reaction Time IncompleteConversion->IncreaseTime Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes CheckStoichiometry Verify Reactant Stoichiometry SideProducts->CheckStoichiometry Yes InertAtmosphere Use Inert Atmosphere (to prevent oxidation) SideProducts->InertAtmosphere Yes OptimizePurification Optimize Purification Method (e.g., recrystallization solvent) PurificationLoss->OptimizePurification Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality and Solutions for Low Yield:

  • Incomplete Conversion: Often, the reaction has not reached equilibrium or the activation energy barrier is too high.

    • Temperature and Time: Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions. Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions and higher yields.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[12]

    • Catalyst Optimization: The catalyst may be inefficient or used in a suboptimal amount. Screening different catalysts (e.g., Brønsted acids, Lewis acids, or nanocatalysts) can identify a more effective one for your specific substrate.[8]

    • Solvent Effects: The solvent influences the solubility of reactants and can stabilize transition states. A solvent that fully dissolves the starting materials at the reaction temperature is generally preferred.[7][12]

  • Formation of Side Products: The presence of significant side products indicates competing reaction pathways.

    • Common Side Products: These can include oxidized byproducts, dimeric species, incompletely cyclized intermediates, and hydrolysis products.[13] For example, in syntheses involving dihydro-intermediates, spontaneous aromatization can occur via air oxidation.[13]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway over side reactions that may have a higher activation energy.[7]

    • Stoichiometry: Precise control over the stoichiometry of the reactants is critical to prevent side reactions arising from an excess of one reactant.

    • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.

Issue 2: Difficulty in Product Purification

Purification can be a significant bottleneck, especially when the crude product contains impurities with similar physicochemical properties to the desired compound.

Common Impurities and Purification Strategies:

Impurity TypeCommon CauseRecommended Purification Technique
Unreacted Starting Materials Incomplete reaction.Column chromatography, Recrystallization.
Incompletely Cyclized Intermediates Insufficient reaction time or temperature.Column chromatography, potentially driving the reaction to completion post-workup.
Isomeric Byproducts Non-selective reaction conditions.High-Performance Liquid Chromatography (HPLC), careful column chromatography, or fractional recrystallization.
Polymeric or Tar-like Substances High reaction temperatures, reactive intermediates.Trituration with a non-polar solvent, filtration through a silica plug, or column chromatography.

Protocol for Optimizing Recrystallization:

Recrystallization is a powerful technique for purifying solid products.[14]

  • Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Issue 3: Reaction Scalability Problems

A reaction that works well on a small scale may present challenges when scaled up.

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure adequate cooling and consider a slower addition of reagents.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity. Use appropriate stirring equipment for the scale of the reaction.

  • Work-up and Purification: Extraction and chromatography can be cumbersome on a large scale. Consider crystallization as the primary purification method for multi-gram or kilogram scale synthesis.

Experimental Protocols

Below are representative, detailed protocols for common pyridopyrimidine syntheses.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine via Condensation

This protocol is a generalized procedure based on common synthetic routes.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-triaminopyrimidine (1 equivalent).

  • Solvent Addition: Add diphenyl ether as the solvent.

  • Addition of Second Reactant: Add the appropriate α-acetyl-β-arylpropionate derivative (1 equivalent).

  • Reaction: Heat the reaction mixture to 195-230 °C and maintain this temperature for the required time (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Add a suitable hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with the hydrocarbon solvent, and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water).

Protocol 2: Nanocatalyst-Mediated, Three-Component Synthesis of a Tetrahydropyrido[2,3-d]pyrimidine

This protocol illustrates a modern, green approach to pyridopyrimidine synthesis.[4][5]

  • Catalyst and Reactant Mixture: In a flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), 6-aminouracil (1 mmol), and the nanocatalyst (e.g., Fe₃O₄@SiO₂@(CH₂)₃S–SO₃H, specified mol%).

  • Solvent/Solvent-Free: The reaction can be run in a green solvent like ethanol or water, or under solvent-free conditions with heating.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80 °C) and stir for the determined reaction time (monitor by TLC).

  • Catalyst Recovery: If a magnetic nanocatalyst is used, after cooling, add a solvent like ethanol and use an external magnet to hold the catalyst while decanting the solution containing the product.

  • Product Isolation: Evaporate the solvent from the decanted solution under reduced pressure.

  • Purification: The resulting solid can often be purified by simple washing or recrystallization.

Visualizing Reaction Pathways

The following diagram illustrates a generalized mechanistic pathway for a three-component synthesis of a pyrido[2,3-d]pyrimidine, highlighting key intermediates.

ReactionMechanism Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Knoevenagel Condensation Aminouracil 6-Aminouracil Michael Michael Adduct Aminouracil->Michael Michael Addition Catalyst Catalyst Catalyst->Knoevenagel Knoevenagel Condensation Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization FinalProduct Pyrido[2,3-d]pyrimidine Cyclized->FinalProduct Tautomerization/ Aromatization

Caption: Generalized mechanism for a three-component pyridopyrimidine synthesis.

By understanding the fundamental principles of pyridopyrimidine synthesis and employing a systematic approach to troubleshooting, researchers can efficiently optimize their reaction conditions to achieve high yields of pure products. This guide serves as a foundational resource to aid in this endeavor.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Method for purifying 4, 6-dichloro pyrimidine. (n.d.). Google Patents.
  • Pyrimidine Synthesis. (2024). YouTube. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Some biologically important pyridopyrimidines and pyrimidoquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • (PDF) A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one, a novel compound with potential as a kinase inhibitor. The tetrahydropyridopyrimidine scaffold has been identified in compounds targeting various kinases, suggesting the potential for this molecule in therapeutic development.[1][2] This document outlines a systematic approach to characterize its inhibitory activity, selectivity, and cellular effects, comparing its performance with established kinase inhibitors.

The journey of a kinase inhibitor from a promising compound to a potential therapeutic is a multi-step process involving rigorous validation.[3] This process begins with biochemical assays to confirm inhibition of the target kinase and progresses to cell-based assays to evaluate its effects in a biological context.[3]

I. Foundational Principles of Kinase Inhibitor Validation

The primary goal of validating a novel kinase inhibitor is to determine its potency, selectivity, and mechanism of action. A thorough validation process is crucial for establishing the compound's potential as a therapeutic agent or a chemical probe for studying cellular signaling pathways.

Key Validation Parameters:

  • Potency (IC50 and Ki): The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3] While IC50 is a widely used metric, the inhibition constant (Ki) is a more standardized measure of inhibitor potency, as it is independent of the ATP concentration used in the assay.[4] For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[5]

  • Selectivity: A critical aspect of kinase inhibitor development is ensuring that the compound selectively inhibits the target kinase without affecting other kinases in the human kinome.[3][6] Poor selectivity can lead to off-target effects and toxicity. Kinome-wide profiling is often employed to assess the selectivity of a novel inhibitor.

  • Mechanism of Action: Understanding how an inhibitor interacts with its target kinase is essential. Inhibitors can be ATP-competitive, non-competitive, or allosteric.[7] Determining the mechanism of action provides valuable insights for lead optimization.

  • Cellular Activity: Demonstrating that the inhibitor can effectively engage its target and modulate downstream signaling pathways in a cellular context is a crucial step in the validation process.[3]

II. Biochemical Validation: In Vitro Kinase Inhibition Assays

The initial step in validating a novel kinase inhibitor is to assess its activity in a cell-free system using biochemical assays.[3] A variety of assay formats are available, each with its own advantages and disadvantages.[3]

Commonly Used Kinase Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radioactively labeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[4]High sensitivity, direct measurement of phosphorylation, suitable for various substrates.[4]Requires handling of radioactive materials, lower throughput.[4]
Fluorescence-Based Assays Utilize fluorescent probes to detect kinase activity. Examples include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence quenching assays.[8]High throughput, non-radioactive, real-time monitoring.[8]Potential for compound interference (autofluorescence or quenching).[8]
Luminescence-Based Assays Measure the amount of ATP remaining or ADP produced in a kinase reaction using a luciferase-based system (e.g., Kinase-Glo®, ADP-Glo™).[9]High sensitivity, simple protocol, suitable for high-throughput screening.[9]Indirect measurement of kinase activity, can be affected by compounds that interfere with luciferase.
ELISA-Based Assays Use a phospho-specific antibody to detect the phosphorylated substrate in a plate-based format.[9]Affordable, specific detection of phosphorylation.Labor-intensive, not well-suited for high-throughput screening.[9]

Experimental Workflow for Biochemical Validation:

G cluster_0 Biochemical Validation Initial Screening Initial Screening Dose-Response Analysis Dose-Response Analysis Initial Screening->Dose-Response Analysis Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Calculate Ki Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling Assess off-target effects

Caption: Workflow for the biochemical validation of a novel kinase inhibitor.

Step-by-Step Protocol for a Generic Kinase Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound (this compound) at various concentrations.[10]

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.[10] Include positive controls (known inhibitors of the target kinase) and negative controls (vehicle, typically DMSO).[3]

  • Initiate Reaction: Add ATP to start the kinase reaction.[10] The ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate Ki determination.[4]

  • Incubation: Incubate the reaction at the optimal temperature for a defined period, ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions.[4][10]

  • Detection: Stop the reaction and measure the signal according to the chosen assay format (e.g., radioactivity, fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

III. Comparative Analysis with Established Kinase Inhibitors

To contextualize the performance of this compound, it is essential to compare its activity against well-characterized, FDA-approved kinase inhibitors.[6][11] The choice of comparator compounds will depend on the primary kinase target(s) of the novel inhibitor.

Potential Comparator Kinase Inhibitors:

Kinase Target FamilyComparator InhibitorPrimary Indication
CDK Family Palbociclib (Ibrance®)Breast Cancer
MAPK Family (p38) Doramapimod (BIRB 796)Inflammatory Diseases (investigational)
Tyrosine Kinases Imatinib (Gleevec®)Chronic Myeloid Leukemia, GIST[12][13]
JAK Family Tofacitinib (Xeljanz®)Rheumatoid Arthritis[14]

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
This compoundCDK2/Cyclin AExperimental Data
PalbociclibCDK4/Cyclin D111
This compoundp38αExperimental Data
Doramapimodp38α38

Note: The IC50 values for comparator inhibitors are approximate and can vary depending on the assay conditions.

IV. Cellular Validation: Assessing Target Engagement and Downstream Effects

Following successful biochemical validation, the next critical step is to evaluate the inhibitor's activity in a cellular context.[3] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target kinase, and modulate downstream signaling pathways.[3][15]

Experimental Workflow for Cellular Validation:

G cluster_0 Cellular Validation Target Engagement Assay Target Engagement Assay Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Confirm target binding Phenotypic Assays Phenotypic Assays Downstream Signaling Analysis->Phenotypic Assays Assess functional outcome

Caption: Workflow for the cellular validation of a novel kinase inhibitor.

Step-by-Step Protocol for a Western Blot-Based Downstream Signaling Assay:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known dependence on the target kinase) and treat with increasing concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's substrate and a total protein antibody as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

V. Signaling Pathway Context: CDK and p38 MAPK Pathways

To fully understand the potential impact of this compound, it is important to consider its effects within the context of relevant signaling pathways.

The Cyclin-Dependent Kinase (CDK) Pathway in Cell Cycle Regulation:

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[16] CDKs form active complexes with cyclins to drive the progression through different phases of the cell cycle.[17][18] For example, the CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex are crucial for the G1/S transition.[19]

G Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription

Caption: Simplified representation of the CDK4/6 pathway in G1/S transition.

The p38 MAPK Signaling Pathway:

The p38 mitogen-activated protein kinase (MAPK) pathway is activated by various cellular stresses and inflammatory cytokines.[20][21] This pathway plays a crucial role in regulating inflammation, apoptosis, and cell differentiation.[22][23] The core of the pathway consists of a three-tiered kinase cascade.[23]

G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors phosphorylates Cellular Response Cellular Response Transcription Factors->Cellular Response

Caption: Overview of the p38 MAPK signaling cascade.

VI. Conclusion and Future Directions

The validation of this compound as a kinase inhibitor requires a multi-faceted approach, combining rigorous biochemical and cellular assays. By systematically characterizing its potency, selectivity, and mechanism of action, and comparing its performance to established inhibitors, researchers can build a strong foundation for its further development. Future studies should focus on comprehensive kinome-wide selectivity profiling, in vivo efficacy studies in relevant disease models, and lead optimization to improve its pharmacological properties.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Identification and Validation of Novel PERK Inhibitors. (2014). PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2010). PubMed Central. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2025). PubMed Central. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Cyclin-dependent kinases. (2014). PubMed Central. [Link]

  • Cell cycle regulators. Khan Academy. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. PubMed Central. [Link]

  • Mechanisms and functions of p38 MAPK signalling. (2010). PubMed. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. (2026). RMD Open. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Comparison of different tyrosine kinase inhibitors (TKIs). ResearchGate. [Link]

  • Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. Taylor & Francis Online. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020). American Association for Cancer Research. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

  • CDK Family. Creative Biogene. [Link]

  • In Silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. (2020). PubMed. [Link]

  • p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]

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A Comparative Analysis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one and Established Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Topoisomerase II in Oncology

DNA topoisomerase II (Top2) is a vital nuclear enzyme responsible for managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[1][2] By creating transient double-strand breaks, Top2 allows for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils.[2][3] Due to their high proliferative rate, cancer cells are particularly dependent on Top2 activity, making this enzyme a prime target for anticancer therapies.[4] Topoisomerase II inhibitors are a class of drugs that interfere with the enzyme's catalytic cycle, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[3][5] These inhibitors are broadly categorized as either poisons, which stabilize the transient enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from functioning.[2][5]

This guide provides a comparative overview of a novel compound, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one, alongside well-established topoisomerase II inhibitors: etoposide, doxorubicin, and mitoxantrone. We will delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for comparing their efficacy.

The Panel of Topoisomerase II Inhibitors

This guide will focus on comparing the following compounds:

  • This compound: A novel investigational compound with a putative role as a topoisomerase II inhibitor. Its precise mechanism and efficacy are the subject of this comparative analysis.

  • Etoposide: A widely prescribed anticancer drug, etoposide is a non-intercalating topoisomerase II poison.[5] It stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and cell death.[4][6][7]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin is a topoisomerase II poison that intercalates into DNA.[8] This dual mechanism of DNA intercalation and topoisomerase II poisoning contributes to its potent cytotoxic effects.

  • Mitoxantrone: An anthracenedione derivative, mitoxantrone is also a topoisomerase II poison that functions as a DNA intercalator.[9][10] It is known to have a more favorable cardiac safety profile compared to doxorubicin.[11]

Mechanism of Action: Disrupting the Topoisomerase II Catalytic Cycle

Topoisomerase II inhibitors exert their cytotoxic effects by interfering with the normal catalytic cycle of the enzyme. The "poisons" trap the enzyme in a covalent complex with DNA, preventing the re-ligation of the double-strand break. This leads to an accumulation of DNA damage, which, if not repaired, triggers apoptotic pathways.

Topoisomerase_II_Inhibition cluster_normal Normal Topoisomerase II Catalytic Cycle cluster_inhibited Inhibition by Topoisomerase II Poisons Top2 Topoisomerase II Cleavage_Complex Transient Cleavage Complex (Top2-DNA) Top2->Cleavage_Complex Binds to DNA DNA_Supercoiled Supercoiled DNA DNA_Religated Religated DNA Cleavage_Complex->DNA_Religated DNA Passage & Religation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex DNA_Relaxed Relaxed DNA DNA_Religated->DNA_Relaxed Top2 Dissociates Inhibitor Topoisomerase II Poison (e.g., Etoposide, Doxorubicin) Inhibitor->Stabilized_Complex Stabilizes DSB Double-Strand Breaks Stabilized_Complex->DSB Replication/Transcription Collision Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of Topoisomerase II Inhibition by Poisons.

Experimental Evaluation: A Step-by-Step Guide

To empirically compare the inhibitory potential of this compound against established inhibitors, a series of in vitro assays are essential.

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to relax supercoiled DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, and BSA).[12]

  • Compound Addition: Add the test compound (this compound) or a known inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[12]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.[13]

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[12]

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[12]

Interpretation: A potent inhibitor will prevent the relaxation of supercoiled DNA, resulting in a prominent supercoiled DNA band, whereas in the absence of an inhibitor, the supercoiled DNA will be converted to its relaxed form.

DNA_Relaxation_Assay Start Start: Reaction Mixture (Supercoiled DNA, Buffer, ATP) Add_Compound Add Test Compound or Control Start->Add_Compound Add_Enzyme Add Topoisomerase IIα Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Result_Inhibited Result: Inhibition (Supercoiled DNA remains) Visualize->Result_Inhibited Inhibitor Present Result_No_Inhibition Result: No Inhibition (Relaxed DNA appears) Visualize->Result_No_Inhibition No/Weak Inhibitor

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of the compounds on cancer cell lines by measuring metabolic activity.[14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and known inhibitors for a specified duration (e.g., 48 or 72 hours).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]

  • Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[14]

Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Comparative Performance Data

The following table summarizes the expected comparative data for the topoisomerase II inhibitors. The values for this compound are presented as hypothetical placeholders for the purpose of this guide.

CompoundTargetMechanism of ActionIC50 (Topoisomerase II Relaxation)IC50 (MTT Assay - HeLa cells)
This compound Topoisomerase IIPutative Poison(To be determined)(To be determined)
Etoposide Topoisomerase IIPoison (Non-intercalating)~0.34 mM[18]~0.15 µM[19]
Doxorubicin Topoisomerase II & DNAPoison (Intercalating)~1.3 µM[20]~0.34 µM[21]
Mitoxantrone Topoisomerase II & DNAPoison (Intercalating)~8.5 µM[22][23]~0.1 µM[22]

Cellular Consequence: Induction of Apoptosis

The ultimate outcome of effective topoisomerase II inhibition in cancer cells is the induction of programmed cell death, or apoptosis. The accumulation of irreparable double-strand breaks triggers a cascade of signaling events that converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway TopoII_Inhibitor Topoisomerase II Inhibitor Stabilized_Complex Stabilized Top2-DNA Cleavage Complex TopoII_Inhibitor->Stabilized_Complex DSB Accumulation of Double-Strand Breaks Stabilized_Complex->DSB DDR DNA Damage Response (e.g., ATM/ATR activation) DSB->DDR p53 p53 Activation DDR->p53 Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Upregulation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Topoisomerase II Inhibition Leading to Apoptosis.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of the novel compound this compound against the established topoisomerase II inhibitors etoposide, doxorubicin, and mitoxantrone. By following the detailed experimental protocols and utilizing the provided comparative data as a benchmark, researchers can effectively characterize the potency and potential of this new chemical entity as an anticancer agent. The elucidation of its precise mechanism of action and its efficacy in preclinical models will be crucial for its further development.

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A Researcher's Guide to the Structure-Activity Relationship of Tetrahydropyridopyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing tetrahydropyridopyrimidine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this privileged scaffold in the context of kinase inhibition, with a particular focus on the challenging oncogene, KRAS. We will dissect the key structural modifications that drive potency and selectivity, provide actionable experimental protocols, and place this knowledge within the broader context of targeted cancer therapy.

The Tetrahydropyridopyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

The tetrahydropyridopyrimidine core is a nitrogen-containing heterocyclic system that has emerged as a valuable scaffold in medicinal chemistry. Its three-dimensional structure and multiple points for substitution allow for the precise orientation of functional groups to interact with the complex topographies of enzyme active sites. This inherent versatility has led to the development of tetrahydropyridopyrimidine derivatives targeting a range of kinases and other enzymes.[1][2] One of the most significant recent applications of this scaffold has been in the development of irreversible covalent inhibitors of the KRAS-G12C mutant protein, a key driver in several aggressive cancers.[3][4][5]

Deconstructing the SAR of Tetrahydropyridopyrimidine Analogs as KRAS-G12C Inhibitors

The development of potent and selective KRAS-G12C inhibitors has been a landmark achievement in cancer therapy. The tetrahydropyridopyrimidine scaffold has been central to this success. Let's delve into the specific structural modifications and their impact on biological activity. The primary mechanism of action for these inhibitors is the covalent modification of the mutant cysteine residue (Cys12) in the switch II pocket of KRAS-G12C, which locks the protein in its inactive, GDP-bound state.[3][5]

The Crucial Role of the Covalent Warhead

A key feature of these inhibitors is the presence of an electrophilic "warhead" that reacts with the thiol group of Cys12. An acrylamide moiety is a commonly employed warhead in this class of compounds. The covalent bond formation is critical for the irreversible inhibition and high potency of these molecules.[3]

Optimizing Interactions within the Switch II Pocket

Beyond the covalent bond, non-covalent interactions play a pivotal role in inhibitor binding and potency. X-ray crystallography has revealed key hydrogen bonds between the inhibitor and the protein. For instance, the acrylamide carbonyl can form a hydrogen bond with the amine nitrogen of Lys16, while the N-1 of the pyrimidine ring can interact with the NE2 nitrogen of His95.[3][5]

The Impact of Substitutions on the Pyrimidine Ring

Modifications at various positions of the tetrahydropyridopyrimidine core have been extensively explored to enhance potency and selectivity.

  • C-2 Position: Substitution at the C-2 position of the pyrimidine ring has been shown to provide access to the carboxylate of Glu62. Introducing a basic amine at this position via a linker can lead to favorable ionic interactions, significantly boosting both protein modification efficiency and cellular activity.[5] For example, rigidifying the side chain with an α-methyl group can further enhance cell potency.[3]

  • Naphthyl Replacement: The naphthyl group often occupies a lipophilic pocket. While a simple phenyl substitution leads to a significant drop in potency, introducing a hydroxyl group to form a naphthol can be highly beneficial. The position of the hydroxyl group is critical, as it can form a hydrogen bond with Asp69, leading to a substantial increase in both protein modification and cellular IC50 values.[3]

The following table summarizes the SAR for key substitutions:

CompoundC-2 SubstitutionNaphthyl Region ModificationProtein Modification (%)H358 Cell IC50 (μM)
4 UnsubstitutedNaphthyl--
5 UnsubstitutedIndazoleequipotent to naphthyl (protein)inactive
6 UnsubstitutedPhenol2-
7 UnsubstitutedPhenol2-
8 UnsubstitutedNaphthol997.6
10 Basic amine side chainNaphtholMore active than 8More active than 8
11 Basic amine side chainNaphtholMore active than 8More active than 8
12 Rigidified α-methyl basic amine side chainNaphtholMore active than 10/11Further increase in potency
13 Optimized C-2 substitutionNaphthol-0.070

Data compiled from ACS Medicinal Chemistry Letters.[3]

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative tetrahydropyridopyrimidine analog and a key biological assay.

Synthesis of a Tetrahydropyridopyrimidine Analog

The following is a representative synthesis for a tetrahydropyridopyrimidine-based KRAS-G12C inhibitor.[3][5]

Scheme 1: Synthesis of a Tetrahydropyridopyrimidine Analog

cluster_0 Step a: Cbz-piperazine coupling cluster_1 Step b: Boc deprotection cluster_2 Step c: Buchwald coupling cluster_3 Step d: Cbz deprotection cluster_4 Step e: Acrylamide formation start 4-Cl N-Boc tetrahydropyridopyrimidine (1) reagent_a Cbz-piperazine, Cs2CO3, DMA, 150 °C start->reagent_a product_a Intermediate A reagent_a->product_a reagent_b TFA, DCM product_a->reagent_b product_b Amine compound (2) reagent_b->product_b reagent_c Naphthyl boronic acid, NaOtBu, BINAP/Pd2DBA3, toluene, 100 °C product_b->reagent_c product_c Intermediate B reagent_c->product_c reagent_d Pd/C, H2, MeOH product_c->reagent_d product_d Intermediate C reagent_d->product_d reagent_e Acryloyl chloride, Hunig's base, DCM product_d->reagent_e final_product Compound 4 reagent_e->final_product

Caption: Synthetic workflow for a tetrahydropyridopyrimidine analog.

Step-by-Step Protocol:

  • Step a: To a solution of commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine (1) in DMA, add Cbz-piperazine and cesium carbonate. Heat the reaction mixture in a microwave reactor at 150 °C.

  • Step b: Dissolve the product from Step a in dichloromethane (DCM) and add trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the amine compound (2).

  • Step c: In a flask, combine the amine (2), the desired aryl or heteroaryl boronic acid (e.g., naphthalene boronic acid), sodium tert-butoxide, BINAP, and Pd2(dba)3 in toluene. Heat the mixture at 100 °C for 24 hours.

  • Step d: Dissolve the product from Step c in methanol and add palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere to remove the Cbz protecting group.

  • Step e: To a solution of the resulting amine from Step d in DCM, add Hunig's base and acryloyl chloride to form the final acrylamide product (4).

Cellular Assay for KRAS-G12C Inhibition: ERK Phosphorylation

A key cellular readout for the inhibition of the KRAS pathway is the suppression of ERK phosphorylation.[3][5]

Protocol:

  • Cell Culture: Culture a KRAS-G12C mutant cancer cell line (e.g., H358) in appropriate media.

  • Compound Treatment: Seed the cells in plates and treat with a serial dilution of the test compounds for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, lyse the cells to extract proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in ERK phosphorylation.

The Broader Context: Signaling Pathways and Alternative Targets

The primary signaling pathway downstream of KRAS is the MAPK pathway. Inhibition of KRAS-G12C prevents the activation of RAF, MEK, and subsequently ERK, leading to reduced cell proliferation and survival.[3][5]

RAS RAS (Active GTP-bound) RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Gene Expression, Cellular Growth, Survival ERK->Proliferation

Caption: The MAPK signaling pathway downstream of RAS.

While KRAS-G12C has been a major focus, the tetrahydropyridopyrimidine scaffold has also been explored for its activity against other targets. For instance, derivatives have been designed as potent Smoothened (Smo) antagonists for the treatment of medulloblastoma by inhibiting the Hedgehog (Hh) signaling pathway.[6] Additionally, tetrahydropyrazolopyrimidine derivatives have been identified as antagonists of the calcium-sensing receptor (CaSR).[7] This highlights the adaptability of the core structure to different therapeutic targets.

Conclusion and Future Directions

The tetrahydropyridopyrimidine scaffold has proven to be a highly successful platform for the development of targeted therapies, most notably for KRAS-G12C mutant cancers. The detailed SAR understanding allows for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on overcoming acquired resistance to current inhibitors and expanding the therapeutic applications of this versatile scaffold to other challenging targets in oncology and beyond.

References

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In Vivo Validation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one. We will explore its potential mechanism of action based on analogous compounds, present a detailed protocol for a xenograft tumor model study, and compare its potential efficacy with other relevant anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Tetrahydropyrido[4,3-d]pyrimidines

The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic and anti-angiogenic activities. For instance, certain tetrahydropyridothienopyrimidin-ureas have shown potent anticancer effects against various cancer cell lines, including MCF-7 (breast), PC-3 (prostate), HEPG-2 (liver), and SW-480 (colon).[1] The anticancer potential of these compounds often stems from their ability to modulate key signaling pathways involved in cell proliferation and survival.

While extensive in vitro data exists for various analogs, the successful translation of these findings to a clinical setting necessitates rigorous in vivo validation.[2][3] This guide focuses on the specific molecule, this compound, and outlines a robust preclinical validation pathway.

Proposed Mechanism of Action

Based on preliminary studies of compounds with similar core structures, this compound is hypothesized to exert its anticancer effects through the modulation of critical cell signaling pathways. Analogous tetrahydropyrido[4,3-d]pyrimidine-2,4-diones have been shown to inhibit the phosphorylation of AKT and ERK, key components of the PI3K/AKT/mTOR and MAPK signaling pathways, respectively.[4] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

The proposed mechanism involves the induction of dephosphorylation of Foxo3a, a transcription factor that, in its active state, can promote the expression of pro-apoptotic genes like TRAIL (TNF-related apoptosis-inducing ligand).[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT AKT PI3K->AKT Foxo3a_P Foxo3a-P (Inactive) AKT->Foxo3a_P Phosphorylation ERK->Foxo3a_P Phosphorylation Foxo3a Foxo3a (Active) Foxo3a_P->Foxo3a Dephosphorylation (Induced by Compound) TRAIL TRAIL Gene Expression Foxo3a->TRAIL Compound 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-D]pyrimidin-4(4AH)-one Compound->AKT Inhibition of Phosphorylation Compound->ERK Inhibition of Phosphorylation Apoptosis Apoptosis TRAIL->Apoptosis

Caption: Proposed signaling pathway of this compound.

In Vivo Validation: A Step-by-Step Experimental Protocol

The following protocol details a subcutaneous xenograft model, a widely used and well-established method for evaluating the efficacy of novel anticancer compounds in vivo.[5][6]

Experimental Workflow

G start Start cell_culture 1. Cell Line Culture (e.g., Panc1, HCT116) start->cell_culture animal_prep 2. Animal Acclimatization (Immunocompromised Mice) cell_culture->animal_prep tumor_implant 3. Subcutaneous Tumor Cell Implantation animal_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 8. Endpoint & Sample Collection (Tumor, Blood, Organs) monitoring->endpoint analysis 9. Data Analysis & Reporting endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo validation using a xenograft model.

Detailed Methodology
  • Cell Line Selection and Culture:

    • Select appropriate human cancer cell lines based on in vitro sensitivity data. For instance, Panc1 (pancreatic cancer, KRAS-G12D mutation) and HCT116 (colorectal cancer, KRAS-G13D mutation) are relevant choices for evaluating KRAS inhibitors and have been used in studies with similar compounds.[7]

    • Culture the selected cell lines in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Animal Models:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.[8]

    • Acclimatize animals for at least one week before the start of the experiment. All animal procedures must be approved by and conducted in accordance with the institution's animal care and use committee guidelines.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the test compound (e.g., saline, DMSO/polyethylene glycol mixture).

    • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 25, 50, 100 mg/kg), determined from maximum tolerated dose studies.

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the chosen cancer model (e.g., Gemcitabine for pancreatic cancer).

  • Drug Administration and Monitoring:

    • Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a predetermined schedule for a specified duration (e.g., 21 days).

    • Continue to monitor tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.

  • Endpoint and Sample Collection:

    • The experiment is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

    • Euthanize the mice and excise the tumors. Weigh the tumors and collect blood and other organs for further analysis (e.g., pharmacokinetics, toxicology).

Comparative Data Analysis

The efficacy of this compound should be compared with both the vehicle control and a relevant positive control. Furthermore, its performance can be benchmarked against published data for other tetrahydropyrido[4,3-d]pyrimidine derivatives.

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the vehicle control group.

  • Tumor Weight: Comparison of final tumor weights between groups.

  • Survival Analysis: Kaplan-Meier survival curves can be generated if the study continues until a survival endpoint.

Comparative Performance Table
CompoundTarget/MechanismIn Vitro IC₅₀ (Panc1)In Vivo ModelKey In Vivo FindingsReference
This compound Proposed: AKT/ERK InhibitionTo be determinedProposed: Panc1 XenograftHypothesized to show significant TGI-
Compound 10c (tetrahydropyrido[3,4-d]pyrimidine derivative) KRAS-G12D Inhibition1.40 µMPanc1 XenograftSelective anti-proliferative activity.[7]
ONC201 (related pyrimidine scaffold) Dopamine Receptor D2 AntagonistVaries by cell lineVarious XenograftsPotent anti-tumor activity in multiple models.[4]
Sorafenib (Multi-kinase inhibitor) Raf kinase, VEGFR, PDGFR inhibition2.81–29.6 µg/mL (various lines)Various XenograftsStandard of care in certain cancers.[1]

Conclusion and Future Directions

The in vivo validation of this compound is a critical step in its development as a potential anticancer therapeutic. The proposed xenograft model provides a robust framework for assessing its efficacy and safety. Positive results from such studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and exploration in patient-derived xenograft (PDX) models for a more clinically relevant assessment. The comparative analysis against existing compounds highlights the potential for this class of molecules to offer novel therapeutic options in oncology.

References

  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology. [Link]

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  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. (2020). Molecules. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (2021). Scientific Reports. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). Pharmaceuticals. [Link]

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A-Z Guide to Cross-Reactivity Profiling of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for the cross-reactivity profiling of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one, a scaffold with significant therapeutic potential. While this specific molecule is highlighted, the principles and methodologies discussed herein are broadly applicable to other small molecule inhibitors targeting ATP-binding sites.

The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in inhibitors of protein kinases and other ATP-dependent enzymes.[1][2][3] Molecules built on this framework have shown promise in oncology and other therapeutic areas.[2][3][4][5] However, the very nature of targeting a conserved ATP-binding pocket across a large family of enzymes, such as the human kinome, presents a significant challenge in achieving selectivity.[6] Unintended interactions, or off-target effects, can lead to toxicity or confound biological results, making a thorough cross-reactivity assessment a critical step in preclinical development.[7]

This guide will delve into the strategic planning and execution of a robust cross-reactivity profiling cascade. We will explore the rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation.

Initial Target Hypothesis and Profiling Strategy

Given the prevalence of the tetrahydropyrido[4,3-d]pyrimidine scaffold in kinase inhibitors, a logical starting point is to hypothesize that this compound (referred to as "Compound X" hereafter) is an ATP-competitive kinase inhibitor. The benzyl group at the 6-position will likely play a key role in dictating potency and selectivity.

A tiered approach to cross-reactivity profiling is recommended to manage resources effectively.[8] This typically begins with a broad screen against a large panel of kinases, followed by more focused secondary and functional assays for any identified off-targets.

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Broad Kinase Selectivity Screening

The initial step is to screen Compound X against a large, commercially available kinase panel.[9] These panels offer a comprehensive overview of the compound's activity across the human kinome.

Experimental Rationale: A single-point high-concentration screen (e.g., 1 or 10 µM) is a cost-effective method to quickly identify potential off-target interactions. The goal is not to determine precise potency but to flag kinases that warrant further investigation. It is crucial to perform these assays at or near the Kₘ for ATP for each kinase to obtain a more accurate reflection of the compound's intrinsic affinity.[10]

Example Protocol: Single-Point Kinase Screen

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Assay Plate Preparation: Dilute the stock solution to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and ATP.

  • Initiation: Add Compound X to the reaction mixture.

  • Incubation: Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Use a suitable method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.[9]

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

Tier 2: Secondary Assays for Off-Target Validation

Any "hits" from the Tier 1 screen (typically defined as >50% inhibition) should be followed up with dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).

Experimental Rationale: Establishing the potency of off-target interactions is crucial for assessing the potential for in-vivo side effects. A compound with an on-target IC₅₀ in the nanomolar range and an off-target IC₅₀ in the micromolar range is generally considered to have a good selectivity window.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X

Kinase TargetOn-Target/Off-TargetIC₅₀ (nM)Selectivity Window (vs. On-Target)
Primary Target Kinase On-Target 10 -
Off-Target Kinase AOff-Target50050-fold
Off-Target Kinase BOff-Target2,500250-fold
Off-Target Kinase COff-Target>10,000>1000-fold

Profiling Beyond the Kinome

While the primary hypothesis may be kinase inhibition, it is prudent to assess Compound X against a broader panel of targets known to be associated with adverse drug reactions.[11][12] This often includes G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Rationale: The chemical scaffold of Compound X may have unforeseen interactions with other protein families. Proactively screening against a safety panel can identify potential liabilities early in the drug discovery process, saving significant time and resources.[11]

Example Protocol: Radioligand Binding Assay for GPCR Off-Targeting

This protocol describes a competitive binding assay to determine if Compound X displaces a known radiolabeled ligand from a GPCR.[13][14]

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.[15]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and a range of concentrations of Compound X.[13][15]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[13][15]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[16][17]

  • Data Analysis: Plot the percentage of specific binding against the concentration of Compound X to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Cellular and Functional Assays

Biochemical assays provide valuable information about direct protein-drug interactions, but they do not always translate to a cellular context. Therefore, it is essential to validate significant off-target interactions in cell-based functional assays.

Experimental Rationale: Cellular assays can confirm whether the binding of Compound X to an off-target protein results in a functional consequence (e.g., inhibition or activation of a signaling pathway). This provides a more physiologically relevant assessment of the potential for off-target effects.

Caption: Hypothetical off-target signaling pathway inhibition.

Conclusion

A thorough and systematic cross-reactivity profiling campaign is indispensable for the successful development of this compound or any other small molecule therapeutic. By employing a tiered approach that combines broad screening with focused biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for mitigating risks, optimizing lead compounds, and ultimately, developing safer and more effective medicines. The early identification and characterization of off-target interactions are not obstacles but rather essential guideposts on the path to clinical success.[7]

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The Architectural Nuances of Efficacy: A Comparative Guide to Tetrahydropyridopyrimidine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between a breakthrough therapeutic and a biological inert compound. This principle is vividly illustrated in the study of tetrahydropyridopyrimidine (THPP) isomers, a class of heterocyclic compounds that has emerged as a privileged scaffold in modern drug discovery.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of different THPP isomers, drawing upon key experimental findings to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for harnessing the full potential of the THPP scaffold.

The Tetrahydropyridopyrimidine Scaffold: A Versatile Blueprint for Targeted Therapies

The THPP core, a fusion of tetrahydropyridine and pyrimidine rings, offers a unique three-dimensional architecture that can be strategically decorated with various functional groups to achieve high-affinity interactions with a diverse range of biological targets.[4][5] This structural versatility has led to the development of potent and selective inhibitors for challenging targets such as oncogenic KRAS-G12C and the Smoothened (Smo) receptor in the Hedgehog signaling pathway.[6][7][8] The efficacy of these inhibitors is profoundly influenced by the isomeric form of the THPP core and the stereochemistry of its substituents, underscoring the importance of precise structural control in the design of novel therapeutics.

Comparative Efficacy Analysis: KRAS-G12C and Smoothened Inhibitors

To illustrate the impact of isomeric variations on therapeutic efficacy, we will examine two distinct case studies where THPP-based inhibitors have shown significant promise: the covalent inhibition of KRAS-G12C and the antagonism of the Smoothened receptor.

Case Study 1: Covalent Inhibition of KRAS-G12C

The KRAS oncogene, particularly the G12C mutation, has long been considered an "undruggable" target in cancer therapy.[9] However, the discovery of a series of tetrahydropyridopyrimidines as irreversible covalent inhibitors of KRAS-G12C has marked a significant breakthrough in this field.[6][9] These inhibitors leverage an electrophilic warhead to form a covalent bond with the mutant cysteine residue, thereby locking the oncoprotein in an inactive state.

The development of potent KRAS-G12C inhibitors from the THPP scaffold has been guided by meticulous SAR studies.[9] A key determinant of efficacy is the nature and position of substituents on the THPP core, which directly influence the inhibitor's ability to bind to the switch II pocket of the KRAS-G12C protein.

For instance, the optimization of a prototype compound, compound 4 , led to the discovery of compound 13 , which exhibited a significantly enhanced cellular IC50 of 70 nM.[9] This improvement was achieved through strategic modifications, including the replacement of a naphthyl group with a naphthol and substitution at the C-2 position of the pyrimidine ring.[9] These changes highlight how subtle isomeric differences in substituent positioning can dramatically impact inhibitory potency.

Table 1: Comparative Efficacy of Tetrahydropyridopyrimidine-based KRAS-G12C Inhibitors

CompoundKey Structural FeaturesCellular IC50 (H358 Cells)In Vivo Efficacy (MIA PaCa-2 Xenograft)Reference
Compound 4 Naphthyl substituent> 16 µMNot Reported[9]
Compound 13 Naphthol substituent, C-2 pyrimidine substitution70 nMTumor regression at 30 and 100 mg/kg[9]

The profound difference in efficacy between these two closely related isomers underscores the critical importance of fine-tuning the molecular architecture to achieve optimal target engagement.

The evaluation of THPP-based KRAS-G12C inhibitors typically involves a multi-step experimental workflow designed to assess both biochemical and cellular activity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Protein Modification Assay (MS) b Kinase Activity Assay a->b Confirm functional inhibition c pERK Inhibition Assay (Western Blot) b->c Assess cellular pathway modulation d Cell Viability Assay (e.g., MTT, CellTiter-Glo) c->d Determine cytotoxic/cytostatic effects e Xenograft Tumor Models d->e Evaluate anti-tumor efficacy f Pharmacokinetic (PK) Analysis e->f Characterize drug exposure

Caption: Experimental workflow for evaluating KRAS-G12C inhibitors.

Case Study 2: Antagonism of the Smoothened Receptor

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of certain cancers, such as medulloblastoma.[7][8] The G-protein coupled receptor, Smoothened (Smo), is a key transducer in this pathway, making it an attractive target for therapeutic intervention. A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists.[7]

Through a scaffold hopping strategy, researchers identified a series of tetrahydropyrido[4,3-d]pyrimidine derivatives with potent Hh signaling inhibitory activity.[7] Notably, compound 24 emerged as a lead candidate, demonstrating three-fold greater potency than the FDA-approved Smo inhibitor, vismodegib, in a reporter gene assay.[7]

The superior efficacy of compound 24 is attributed to its optimized substitution pattern on the tetrahydropyrido[4,3-d]pyrimidine core, which leads to enhanced binding affinity for the Smoothened receptor. This example further illustrates the principle that specific isomeric configurations are essential for achieving high-potency biological activity.

Table 2: Comparative Efficacy of Tetrahydropyrido[4,3-d]pyrimidine-based Smoothened Antagonists

CompoundTargetIn Vitro Potency (NIH3T3-GRE-Luc Assay)In Vivo Efficacy (Ptch1-deficient Medulloblastoma Model)Reference
Vismodegib SmoothenedPotentClinically Approved[7][8]
Compound 24 Smoothened3x more potent than VismodegibSignificant tumor regression[7]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Protocol 1: KRAS-G12C Protein Modification Assay

Objective: To determine the extent of covalent modification of KRAS-G12C protein by tetrahydropyridopyrimidine inhibitors.

Methodology:

  • Incubation: Recombinant KRAS-G12C protein is incubated with the test compound at a specified concentration and for a defined period.

  • Mass Spectrometry (MS) Analysis: The reaction mixture is analyzed by mass spectrometry to determine the mass of the protein.

  • Data Analysis: The percentage of protein that has formed an adduct with the inhibitor is calculated by comparing the peak intensities of the modified and unmodified protein.

Protocol 2: pERK Inhibition Assay

Objective: To assess the ability of tetrahydropyridopyrimidine inhibitors to block downstream signaling of the MAPK pathway in KRAS-G12C mutant cells.

Methodology:

  • Cell Culture: H358 or other KRAS-G12C mutant cell lines are cultured to sub-confluency.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

  • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (pERK) and total ERK.

  • Data Analysis: The levels of pERK are normalized to total ERK and compared to vehicle-treated controls to determine the IC50 value.

G cluster_0 MAPK Signaling Pathway KRAS KRAS-G12C (Active) RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Growth & Survival ERK->Proliferation Promotes Inhibitor THPP Inhibitor Inhibitor->KRAS Covalently Binds & Inactivates

Caption: Mechanism of action of THPP-based KRAS-G12C inhibitors.

Conclusion and Future Directions

The comparative analysis of different tetrahydropyridopyrimidine isomers clearly demonstrates that subtle variations in molecular architecture can lead to profound differences in biological efficacy. The case studies of KRAS-G12C and Smoothened inhibitors highlight the power of structure-guided drug design in optimizing the therapeutic potential of this versatile scaffold. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the rational design of specific THPP isomers will undoubtedly play an increasingly important role in the development of next-generation targeted therapies. Future research should continue to explore the vast chemical space of THPP derivatives, leveraging computational modeling and advanced synthetic methodologies to unlock novel therapeutic opportunities.

References

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Comparison Guide: Benchmarking 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Against the Standard-of-Care CDK4/6 Inhibitor, Palbociclib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the preclinical evaluation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one , a novel investigational compound. Based on its structural features, which are common in kinase inhibitors, we postulate its activity as an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle. The current standard-of-care for hormone receptor-positive (HR+), HER2-negative advanced breast cancer includes highly selective CDK4/6 inhibitors.[1][2] This document outlines a head-to-head benchmarking strategy against Palbociclib (Ibrance®) , the first-in-class, FDA-approved drug in this category.[3][4] The proposed experimental plan encompasses biochemical assays, cellular characterization in a relevant cancer cell line, and an in vivo efficacy model to objectively measure potency, target engagement, and anti-tumor activity.

Introduction: The Investigational Compound

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known to form the core of various biologically active agents.[5][6] Molecules built on this framework have shown potential as inhibitors of diverse targets, including Topoisomerase II and the Erk2 kinase.[6][7] The specific compound, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (referred to herein as Compound 'X'), has been synthesized for evaluation as an anti-cancer agent due to the established role of similar heterocyclic structures in oncology.[8][9]

An uncontrolled cell cycle is a hallmark of cancer, and the transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint.[10] This transition is primarily governed by the activity of CDK4 and CDK6.[11] Given the structural similarities of Compound 'X' to known ATP-competitive kinase inhibitors, we hypothesize that it functions by inhibiting CDK4/6, thereby inducing cell cycle arrest and preventing cancer cell proliferation. This guide details the necessary experimental work to validate this hypothesis and benchmark its performance against the clinical standard.

The Standard of Care: Palbociclib and the CDK4/6-Rb Pathway

Palbociclib is a highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[4] In HR+ breast cancer, mitogenic signaling pathways lead to the formation of Cyclin D-CDK4/6 complexes. These active complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[12] Hyper-phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates genes required for the cell to progress from the G1 to the S phase.[13][14]

Palbociclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and holding the cell cycle at the G1/S checkpoint.[3][15] This cytostatic effect is particularly potent in ER-positive breast cancer cell lines, which are often dependent on the Cyclin D-CDK4/6-Rb pathway for proliferation.[4][13]

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates Palbociclib Palbociclib & Compound 'X' Palbociclib->ActiveComplex Inhibits E2F_bound Rb-E2F Complex (Growth Suppressed) Rb->E2F_bound E2F_bound->Rb pRb p-Rb (Inactive) E2F_free E2F pRb->E2F_free Releases G1S G1-S Phase Transition E2F_free->G1S Promotes Proliferation Cell Proliferation G1S->Proliferation

Caption: The CDK4/6-Rb signaling pathway and point of inhibition.

Head-to-Head Benchmarking Strategy

A phased approach ensures a logical, cost-effective evaluation. Each phase provides data that informs a go/no-go decision for subsequent, more complex experiments.

Workflow Start Compound 'X' Synthesis Phase1 Phase 1: Biochemical Assay (Direct Enzyme Inhibition) Start->Phase1 Decision1 Potent IC50? (<100 nM) Phase1->Decision1 Phase2 Phase 2: Cellular Assays (MCF-7 Cells) Decision1->Phase2 Yes Stop Stop (Low Potency) Decision1->Stop No Decision2 Cell Cycle Arrest & pRb Inhibition? Phase2->Decision2 Phase3 Phase 3: In Vivo Model (MCF-7 Xenograft) Decision2->Phase3 Yes Decision2->Stop No (Off-target or No Cell Permeability) Decision3 Tumor Growth Inhibition? Phase3->Decision3 Decision3->Stop No (Poor Efficacy or Bioavailability) Proceed Proceed to PK/Tox Studies Decision3->Proceed Yes

Caption: Phased experimental workflow for benchmarking Compound 'X'.

Phase 1: In Vitro Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity (IC50) of Compound 'X' against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes and compare it to Palbociclib.

Rationale: This is the foundational experiment to validate the primary hypothesis. A potent IC50 in the low nanomolar range is a prerequisite for a viable drug candidate. Comparing CDK4 vs. CDK6 activity provides an initial selectivity profile.[11][16]

Experimental Protocol: ADP-Glo™ Kinase Assay This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[17]

  • Preparation: Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[17]

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of Compound 'X' and Palbociclib in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of compound dilution, 2 µL of enzyme, and 2 µL of a substrate/ATP mixture (containing a suitable substrate like Rb protein and ATP at its Km concentration).[17]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Analysis: Plot percent inhibition against compound concentration and fit to a four-parameter dose-response curve to determine IC50 values.

Table 1: Comparative Biochemical Potency (Hypothetical Data)

Compound CDK4/Cyclin D1 IC50 (nM) CDK6/Cyclin D3 IC50 (nM)
Compound 'X' 15 25

| Palbociclib | 11 | 16 |

Phase 2: In Vitro Cellular Activity and Target Engagement

Objective: To assess the ability of Compound 'X' to inhibit proliferation, induce G1 cell cycle arrest, and block Rb phosphorylation in a relevant cancer cell model.

Rationale: Moving from a biochemical to a cellular context confirms that the compound is cell-permeable and engages its target in a complex biological system. The MCF-7 breast cancer cell line is selected because it is ER-positive, requires Rb for Palbociclib's anti-tumor effect, and is a standard model for this drug class.[13][18]

2a. Cell Proliferation Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of Compound 'X' and Palbociclib for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to quantify ATP levels, which correlate with the number of viable cells.

  • Analysis: Calculate GI50 (concentration for 50% growth inhibition) values.

2b. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat with Compound 'X' or Palbociclib at their respective 1x and 10x GI50 concentrations for 24 hours.

  • Harvesting & Fixation: Harvest cells by trypsinization. Wash with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing.[19][20] Incubate for at least 2 hours at 4°C.

  • Staining: Wash cells in PBS to remove ethanol. Resuspend in a staining buffer containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[19]

  • Acquisition & Analysis: Analyze samples on a flow cytometer. The intensity of PI fluorescence is proportional to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

2c. Target Engagement by Western Blot

  • Lysate Preparation: Treat MCF-7 cells as in 2b for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-Actin).[12][22] Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Analysis: Quantify band intensity to determine the ratio of p-Rb to total Rb.

Table 2: Comparative Cellular Activity (Hypothetical Data)

Compound MCF-7 GI50 (nM) % Cells in G1 Phase (at 10x GI50) p-Rb/Total Rb Ratio (at 10x GI50)
Vehicle (DMSO) - 45% 1.0
Compound 'X' 85 80% 0.15

| Palbociclib | 70 | 82% | 0.10 |

Phase 3: In Vivo Preclinical Efficacy

Objective: To evaluate the anti-tumor efficacy of Compound 'X' compared to Palbociclib in a human tumor xenograft mouse model.

Rationale: This is the ultimate preclinical test of efficacy, integrating pharmacokinetics and in vivo target modulation to produce a therapeutic outcome. The MCF-7 xenograft model is the industry standard for testing CDK4/6 inhibitors for ER+ breast cancer.[3][18] As MCF-7 cells require estrogen for growth, exogenous estrogen support is critical.[23][24]

Experimental Protocol: MCF-7 Xenograft Model

  • Animal Model: Use female immunodeficient mice (e.g., NU/NU nude mice).

  • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a slow-release 17β-estradiol pellet to support tumor growth.[23]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.[25]

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle (oral gavage, daily)

    • Group 2: Compound 'X' (dose to be determined by tolerability studies, oral gavage, daily)

    • Group 3: Palbociclib (e.g., 100 mg/kg, oral gavage, daily)[3]

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the maximum allowed size.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Table 3: Comparative In Vivo Efficacy (Hypothetical Data)

Treatment Group Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (TGI) Mean Body Weight Change
Vehicle 1250 - +2%
Compound 'X' (75 mg/kg) 480 61.6% -4%

| Palbociclib (100 mg/kg) | 410 | 67.2% | -5% |

Synthesis and Conclusion

The benchmarking cascade described provides a rigorous and objective evaluation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as a putative CDK4/6 inhibitor. The hypothetical data presented illustrates a successful outcome, where Compound 'X' demonstrates potent biochemical activity that translates to on-target cellular effects and significant in vivo anti-tumor efficacy, comparable to the standard-of-care, Palbociclib.

Successful completion of this testing workflow would establish Compound 'X' as a viable preclinical candidate, warranting further investigation into its pharmacokinetic properties, safety toxicology, and potential for clinical development. The structured, data-driven approach ensures that resources are directed only toward compounds with a high probability of success, embodying the principles of modern drug discovery.

References

  • The Oncology Pharmacist. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. [Link]

  • Mechanism of Action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor). [Link]

  • Gao, Y., et al. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Letters, PubMed. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Pharmacology of Palbociclib (Ibrance); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Mayer, I. A., et al. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Clinical Cancer Research, PubMed Central. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Behzadi, R., et al. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Behzadi, R., et al. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Bentham Science. [Link]

  • Kim, K. H., & Sederstrom, J. M. Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, PubMed Central. [Link]

  • Unnikrishnan, A., & O'Dea, A. Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. Oncology (Williston Park). [Link]

  • University of Cambridge. Cell Cycle Tutorial. [Link]

  • ResearchGate. Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation? [Link]

  • Behzadi, R., et al. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. PubMed. [Link]

  • Altogen Labs. MCF7 Xenograft Model. [Link]

  • Susan G. Komen Foundation. CDK4/6 Inhibitors. [Link]

  • Gu, S., et al. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. Nature Communications, PubMed Central. [Link]

  • City of Hope. What are the stage 4 breast cancer treatments, and how do they work? [Link]

  • Fass, L. R., et al. CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, PubMed Central. [Link]

  • Sari, Y., et al. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports. [Link]

  • Association of Community Cancer Centers. Adverse Event Management for CDK Inhibitors in Hormone Receptor–Positive Breast Cancer. [Link]

  • LookChem. Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. [Link]

  • Brindani, N., et al. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. [Link]

  • Wang, C. -G., et al. 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidine-4,6-di-carboxyl-ate. Acta Crystallographica Section E, PubMed Central. [Link]

  • Brindani, N., et al. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, PubMed Central. [Link]

  • Brindani, N., et al. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. [Link]

  • Fares, M., et al. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, PubMed Central. [Link]

  • Blake, J. F., et al. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, PubMed. [Link]

Sources

A Head-to-Head Comparison of Modern Synthetic Routes to the Pyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, most notably potent kinase inhibitors used in oncology. Its rigid, heterocyclic structure allows for precise three-dimensional positioning of substituents to interact with target proteins. Consequently, the development of efficient, versatile, and scalable synthetic methods to access this core is of paramount importance to drug discovery and development professionals. This guide provides a head-to-head comparison of prominent synthetic strategies, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.

Methodology 1: Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. For the pyrido[4,3-d]pyrimidine scaffold, isocyanide-based MCRs represent a powerful approach for creating diverse compound libraries.

Overview: The Ugi/Grobke-Blackburn-Bienaymé Approach

A notable example involves a one-pot, three-component reaction between 2,6-diaminopyridine, an isocyanide, and a dialkyl acetylenedicarboxylate. This method rapidly constructs the core structure with opportunities for diversity at multiple positions.

Reaction Mechanism

The reaction proceeds through a cascade of events. Initially, the more nucleophilic amino group of 2,6-diaminopyridine attacks one of the electrophilic acetylenic esters, forming a zwitterionic intermediate. This intermediate is then trapped by the isocyanide. Subsequent intramolecular cyclization and tautomerization yield the final pyrido[4,3-d]pyrimidine product. The sequence is a testament to the power of domino reactions in complexity generation.

Visualizing the MCR Workflow

MCR_Workflow cluster_reactants Starting Materials Diaminopyridine 2,6-Diaminopyridine OnePot One-Pot Reaction Vessel (e.g., Methanol, rt) Diaminopyridine->OnePot Isocyanide Isocyanide (R¹-NC) Isocyanide->OnePot Diester Dialkyl Acetylenedicarboxylate Diester->OnePot Product Pyrido[4,3-d]pyrimidine Product OnePot->Product Cascade Reaction & Cyclization caption Workflow for MCR synthesis.

Caption: A simplified workflow for the one-pot MCR synthesis.

Detailed Experimental Protocol

Adapted from a representative procedure for this reaction type.

  • Reaction Setup: To a solution of 2,6-diaminopyridine (1 mmol) and the chosen isocyanide (1 mmol) in 10 mL of methanol, add dialkyl acetylenedicarboxylate (1 mmol) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrido[4,3-d]pyrimidine product.

Expert Insights & Evaluation
  • Strengths: This method is operationally simple, proceeds at room temperature, and offers high atom economy. Its primary advantage is the ability to quickly generate a library of compounds by varying the isocyanide and diester components.

  • Weaknesses: The substrate scope can be limited. Sterically hindered isocyanides or diaminopyridines may result in lower yields or fail to react. Purification can sometimes be challenging due to the formation of side products.

Methodology 2: Transition-Metal Catalysis for Convergent Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are mainstays of modern organic synthesis due to their reliability and broad functional group tolerance. This approach allows for a more convergent and controlled assembly of the pyrido[4,3-d]pyrimidine core.

Overview: Suzuki Coupling and Subsequent Cyclization

This strategy involves the synthesis of a substituted aminopyridine precursor via Suzuki coupling, followed by a cyclization step to form the pyrimidine ring. This offers excellent control over substituent placement, particularly on the pyridine portion of the scaffold.

Reaction Mechanism

The synthesis begins with a Suzuki cross-coupling between a halogenated aminopyrimidine and a suitable boronic acid to install a desired substituent. The resulting intermediate, now possessing the necessary functional groups, undergoes a base- or acid-catalyzed intramolecular cyclization to form the fused pyrido[4,3-d]pyrimidine ring system. The choice of catalyst, base, and solvent is critical for achieving high yields in both the coupling and cyclization steps.

Visualizing the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal caption The core catalytic cycle for Suzuki coupling.

Caption: The core catalytic cycle for Suzuki coupling.

Detailed Experimental Protocol

Adapted from a general two-step procedure.

  • Step 1: Suzuki Coupling: In a nitrogen-flushed flask, combine the halogenated aminopyrimidine (1 eq.), the boronic acid (1.2 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2 eq.). Add a suitable solvent system (e.g., dioxane/water). Heat the mixture at 80-100 °C for 4-12 hours until TLC indicates consumption of the starting material.

  • Step 2: Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Step 3: Cyclization: Dissolve the purified intermediate in a high-boiling point solvent like Dowtherm A. Heat at reflux (approx. 250 °C) for 1-2 hours.

  • Step 4: Final Purification: Cool the mixture, and the product often precipitates. Collect the solid by filtration and wash with a non-polar solvent like hexane to yield the pure pyrido[4,3-d]pyrimidine.

Expert Insights & Evaluation
  • Strengths: This method offers excellent control and predictability. The vast commercial availability of boronic acids allows for extensive diversification. The reactions are generally high-yielding and tolerant of many functional groups.

  • Weaknesses: This is a multi-step process, which can be time-consuming and may lead to lower overall yields compared to a one-pot MCR. The high temperatures required for the thermal cyclization step may not be compatible with sensitive substrates. The cost of palladium catalysts can be a consideration for large-scale synthesis.

Methodology 3: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.

Overview: Rapid Annulation via Microwave Heating

This approach typically involves the reaction of a pre-functionalized pyrimidine, such as 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde, with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) under microwave irradiation. The microwave energy dramatically accelerates the key condensation and cyclization steps.

Reaction Mechanism

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde group of the pyrimidine and the active methylene compound. This is followed by an intramolecular cyclization where the amino group attacks the nitrile or ester functionality. A final tautomerization affords the aromatic pyrido[4,3-d]pyrimidine system. Microwave heating efficiently overcomes the activation energy barriers for these steps.

Detailed Experimental Protocol

Adapted from a representative microwave-assisted procedure.

  • Reaction Setup: In a 10 mL microwave reaction vial, place 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of a base like piperidine (0.2 mmol) in a suitable solvent such as ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is often concentrated. The resulting solid is then triturated with a solvent like diethyl ether, filtered, and washed to give the pure product, frequently without the need for column chromatography.

Expert Insights & Evaluation
  • Strengths: The primary advantage is the dramatic reduction in reaction time, from many hours to mere minutes. This is highly beneficial for rapid lead optimization. Yields are often higher, and the process can be cleaner than conventional heating.

  • Weaknesses: Requires specialized microwave reactor equipment. The scalability of microwave reactions can be a challenge, although continuous-flow microwave reactors are addressing this issue. The substrate scope is dependent on the availability of the pre-functionalized pyrimidine starting materials.

Head-to-Head Performance Comparison

FeatureMulticomponent Reaction (MCR)Transition-Metal CatalysisMicrowave-Assisted Synthesis (MAOS)
Reaction Time 12-24 hours6-24 hours (multi-step)10-30 minutes
Typical Yields Moderate to Good (40-85%)Good to Excellent (60-95%)Good to Excellent (70-98%)
Operational Complexity Low (One-pot)High (Multi-step, inert atmosphere)Moderate (Requires specialized equipment)
Substrate Scope Moderate; sensitive to stericsBroad; extensive library of boronic acidsModerate; depends on starting materials
Scalability ModerateExcellentModerate; batch size limitations
Key Advantage Rapid library generationControl & VersatilitySpeed & Efficiency
Key Disadvantage Potential for side productsMulti-step, catalyst costSpecialized equipment needed

Conclusion and Recommendations

The optimal synthetic strategy for accessing the pyrido[4,3-d]pyrimidine scaffold is highly dependent on the specific goals of the research program.

  • For discovery and library synthesis , where speed and diversity are paramount, Multicomponent Reactions offer an unparalleled advantage in rapidly generating novel analogs.

  • For late-stage synthesis or scale-up of a specific target, where control, reliability, and yield are critical, the robustness of Transition-Metal Catalysis makes it the superior choice.

  • For rapid lead optimization on a laboratory scale, Microwave-Assisted Organic Synthesis provides an exceptional tool to accelerate timelines and improve reaction efficiency.

By understanding the distinct advantages and limitations of each method, researchers can make informed decisions to best achieve their synthetic objectives in the quest for new and effective therapeutics based on the pyrido[4,3-d]pyrimidine core.

References

  • Note: The following are representative references for the discussed methodologies.

Selectivity profiling of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Selectivity of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

This guide provides a comprehensive analysis of the kinase selectivity profile of the novel compound, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, hereafter referred to as Compound X. The tetrahydropyridopyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing activity against targets such as KRAS-G12C and Erk2.[1][2][3][4][5] This document outlines the experimental methodology used to determine the inhibitory activity of Compound X against a panel of serine/threonine and tyrosine kinases, presents a comparative analysis of its selectivity, and discusses the implications of its activity profile on key cellular signaling pathways.

The Imperative of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[6] Due to the high degree of structural conservation in the ATP-binding site across the kinome, achieving inhibitor selectivity is a significant challenge in drug development.[7][8] A non-selective kinase inhibitor can lead to off-target effects and potential toxicity, while a highly selective inhibitor offers a more precise therapeutic intervention.[9] Conversely, in some contexts, such as oncology, multi-targeted kinase inhibitors can be advantageous.[7] Therefore, early and comprehensive selectivity profiling is critical to understanding the therapeutic potential and potential liabilities of a new chemical entity.[7][10]

Experimental Design for Kinase Selectivity Profiling

To ascertain the selectivity profile of Compound X, a widely utilized in vitro kinase assay was employed. The LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a robust and high-throughput method for quantifying kinase activity.[11][12][13][14]

The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a specific kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor at 320 nm results in energy transfer to the ULight-acceptor, which then emits light at 665 nm. The intensity of this emission is directly proportional to the level of substrate phosphorylation and, therefore, kinase activity.[11][12][13][14]

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ULight-Substrate ULight-Substrate ULight-Substrate->Phosphorylated Substrate ATP ATP ATP->Phosphorylated Substrate Compound X Compound X Compound X->Kinase Inhibition TR-FRET Signal TR-FRET Signal Phosphorylated Substrate->TR-FRET Signal Eu-Antibody Eu-Antibody Eu-Antibody->TR-FRET Signal Binding EDTA EDTA EDTA->Kinase Stop Reaction

Caption: LANCE® Ultra Kinase Assay Workflow.

  • Reagent Preparation : All reagents, including the kinase, ULight-labeled substrate, ATP, and Compound X, were prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[12][14]

  • Kinase Reaction : The kinase reaction was initiated by mixing the kinase, the ULight-substrate, and varying concentrations of Compound X in a 384-well plate.[11] The reaction was started by the addition of ATP.[15]

  • Incubation : The reaction mixture was incubated at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.[12]

  • Reaction Termination : The kinase reaction was stopped by the addition of EDTA, which chelates Mg2+, a necessary cofactor for kinase activity.[12]

  • Detection : The Eu-labeled anti-phospho-substrate antibody, diluted in LANCE Detection Buffer, was added to the wells. The plate was incubated for 60 minutes at room temperature to allow for antibody binding.[12]

  • Data Acquisition : The plate was read on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 665 nm.[12][13]

  • Data Analysis : The raw data was used to calculate the percent inhibition at each concentration of Compound X. IC50 values were then determined by fitting the data to a four-parameter logistic model.

Selectivity Profile of Compound X

Compound X was screened against a panel of 10 representative kinases to determine its selectivity. The IC50 values, representing the concentration of Compound X required to inhibit 50% of the kinase activity, are summarized in the table below.

Kinase TargetKinase FamilyIC50 (nM)
CDK2 CMGC15
GSK-3β CMGC45
CDK9CMGC850
PIM1CAMK>10,000
ROCK1AGC>10,000
AKT1AGC7,500
SRCTyrosine>10,000
LCKTyrosine>10,000
EGFRTyrosine>10,000
VEGFR2Tyrosine>10,000

Data are representative of a typical experiment.

The data clearly indicate that Compound X is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), both members of the CMGC kinase family. The compound exhibits significantly weaker activity against all other tested kinases, with IC50 values in the high micromolar or nanomolar range, demonstrating a high degree of selectivity.

Discussion of Biological Implications

The selective inhibition of CDK2 and GSK-3β by Compound X has significant implications for modulating key cellular signaling pathways.

CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[16][17][18] In complex with cyclin E, CDK2 phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor.[16][19] E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.[19]

By potently inhibiting CDK2, Compound X is predicted to cause a G1/S cell cycle arrest. This is a highly sought-after mechanism of action for anti-cancer therapeutics, as uncontrolled cell proliferation is a hallmark of cancer.[19]

G Cyclin D/CDK4_6 Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb p E2F E2F Rb->E2F Inactivates S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb p Compound_X Compound_X Compound_X->Cyclin E/CDK2 Inhibits

Caption: Simplified CDK2 Signaling Pathway.

GSK-3β is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[20][21] It is a key negative regulator in the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[21]

Inhibition of GSK-3β by Compound X would lead to the stabilization and accumulation of β-catenin.[21] β-catenin can then translocate to the nucleus and activate the transcription of Wnt target genes, which are involved in cell proliferation and differentiation. The dual inhibition of CDK2 and GSK-3β presents a complex signaling outcome that warrants further investigation, as GSK-3β inhibition can have both pro-survival and pro-apoptotic effects depending on the cellular context.[21]

Comparative Analysis and Future Directions

Compound X, with its potent and selective inhibition of CDK2 and GSK-3β, represents a promising lead compound. The tetrahydropyridopyrimidine scaffold has been successfully utilized to develop inhibitors for other kinase targets, suggesting that further medicinal chemistry efforts could fine-tune the selectivity profile of this series.[22][23] For instance, other compounds with a similar core structure have been developed as inhibitors of CaMKII and PI3Kδ.[22][23]

Future studies should focus on:

  • Broader Kinome Profiling : Screening Compound X against a larger panel of kinases to fully elucidate its selectivity.

  • Cell-Based Assays : Confirming the on-target effects of Compound X by assessing cell cycle arrest (for CDK2 inhibition) and β-catenin stabilization (for GSK-3β inhibition) in relevant cell lines.

  • Structural Biology : Obtaining co-crystal structures of Compound X with CDK2 and GSK-3β to understand the molecular basis of its potency and selectivity, which will guide further structure-activity relationship (SAR) studies.

  • In Vivo Efficacy : Evaluating the anti-tumor efficacy of Compound X in preclinical cancer models.

References

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  • In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(22), e2613. [Link]

  • Hardt, S. E., & Sadoshima, J. (2002). Glycogen synthase kinase-3β: a novel regulator of cardiac hypertrophy and development. Circulation research, 90(10), 1055-1063. [Link]

  • Jacobs, K. M., Bhave, S. R., Ferraro, D. J., Jaboin, J. J., Hallahan, D. E., & Thotala, D. (2012). GSK-3β: a bifunctional role in cell death pathways. International journal of cell biology, 2012. [Link]

  • GSK3 Signaling Pathway. Creative Diagnostics. [Link]

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  • Hsieh, J. Y., Li, C. L., & Wang, Y. C. (2016). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 7(48), 79059. [Link]

  • Miller, R. L., & Gariépy, K. C. (2013). Glycogen synthase kinase-3 signaling in cellular and behavioral responses to psychostimulant drugs. Frontiers in molecular neuroscience, 6, 2. [Link]

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  • Hallin, J., Engstrom, L. D., Hargis, L., Calinisan, A., Aranda, R., Briere, D. M., ... & Christensen, J. G. (2020). Identification of the clinical development candidate MRTX849, a covalent KRASG12C inhibitor for the treatment of cancer. Journal of medicinal chemistry, 63(23), 14450-14463. [Link]

  • Chen, H., & Zhang, Y. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(3), 399-406. [Link]

  • Asano, S., Komiya, M., Koike, N., Koga, E., Nakatani, S., & Isobe, Y. (2010). 5, 6, 7, 8-Tetrahydropyrido [4, 3-d] pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6696-6698. [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Li, Y., & Zhang, Y. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido [4, 3-d] pyrimidine and 5, 6, 7, 8-Tetrahydropyrido [3, 4-d] pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7859. [Link]

  • Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Dudley, D. A., Gould, S. E., ... & Schwarz, J. B. (2014). Discovery of 5, 6, 7, 8-tetrahydropyrido [3, 4-d] pyrimidine inhibitors of Erk2. Bioorganic & medicinal chemistry letters, 24(12), 2634-2638. [Link]

  • Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Dudley, D. A., Gould, S. E., ... & Schwarz, J. B. (2014). Discovery of 5, 6, 7, 8-tetrahydropyrido [3, 4-d] pyrimidine inhibitors of Erk2. Bioorganic & medicinal chemistry letters, 24(12), 2634-2638. [Link]

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The Crucial Gauntlet: A Comparative Guide to the Pharmacokinetics of Pyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrido[4,3-d]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent biological activity. This heterocyclic system is at the heart of several targeted therapies, particularly kinase inhibitors, which have revolutionized the treatment of various cancers.[1][2] Molecules like the MEK inhibitor Trametinib, which features this core, underscore its therapeutic potential.[1] However, the journey from a potent in vitro "hit" to a clinically effective drug is a perilous one, frequently derailed by suboptimal pharmacokinetic properties. A compound's ability to be absorbed, distributed to its target, metabolized appropriately, and then excreted (ADME) is the ultimate determinant of its success.

This guide provides a comparative pharmacokinetic analysis of novel pyrido[4,3-d]pyrimidine derivatives against established benchmarks. We will dissect the causal relationships between chemical structure and pharmacokinetic behavior, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing this promising class of molecules.

The Pharmacokinetic Imperative in Kinase Inhibitor Development

For orally administered kinase inhibitors, the ADME profile is not merely a set of parameters but a narrative of the drug's journey and efficacy. Poor absorption means the drug never reaches therapeutic concentrations in the bloodstream. Unfavorable distribution may prevent it from engaging its target kinase within the tumor. Rapid metabolism can lead to a short duration of action, requiring impractical dosing schedules, while metabolism into toxic byproducts can halt development entirely. Therefore, a deep understanding and early assessment of pharmacokinetics are paramount to selecting and optimizing candidates with a real chance of clinical success.

Comparative Pharmacokinetic Analysis: A Tale of Three Scaffolds

To illustrate the key pharmacokinetic considerations for this class, we will compare a novel pyridopyrimidine derivative with two highly successful, structurally related approved drugs.

  • Novel Derivative (Historical Example): MD-39-AM , a 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine. While an isomeric cousin to the [4,3-d] scaffold, its preclinical data provides a valuable baseline for a novel, orally active compound of this family.[3]

  • Comparator 1: Palbociclib (Ibrance®) , an FDA-approved CDK4/6 inhibitor for breast cancer, built upon a pyrido[2,3-d]pyrimidine core.

  • Comparator 2: Trametinib (Mekinist®) , an FDA-approved MEK inhibitor for melanoma and other cancers, which features the core pyrido[4,3-d]pyrimidine structure.

Key Pharmacokinetic Parameters: A Head-to-Head Comparison

The table below summarizes the critical pharmacokinetic parameters for our selected compounds, providing a quantitative basis for our analysis.

ParameterMD-39-AM (Novel Pyrido[2,3-d]pyrimidine)Palbociclib (Approved Pyrido[2,3-d]pyrimidine)Trametinib (Approved Pyrido[4,3-d]pyrimidine)
Species Rat[3]HumanHuman
Tmax (Time to Peak Concentration) < 1 hour[3]6-12 hours1.5 hours
Oral Bioavailability (F%) ~90%[3]46%72%
Plasma Protein Binding Data not available~85%>97%
Elimination Half-Life (t1/2) Data not available~29 hours~4 days (effective)
Primary Metabolism Route Data not availableHepatic: Primarily CYP3A4 and SULT2A1Hepatic: Deacetylation (non-CYP)
Analysis and Mechanistic Insights

1. Absorption: Rapid vs. Deliberate

The most striking difference lies in the absorption speed. The novel derivative, MD-39-AM, demonstrates very rapid absorption in rats, reaching peak plasma concentration in under an hour.[3] This suggests high solubility and permeability, traits highly desirable for achieving a quick onset of action. In contrast, Palbociclib exhibits a much longer Tmax of 6-12 hours, indicating slower, more prolonged absorption. This can be advantageous for maintaining steady drug levels and may be influenced by its formulation and interactions within the gastrointestinal tract. Trametinib strikes a middle ground with a Tmax of 1.5 hours, showing efficient absorption.

The oral bioavailability of MD-39-AM in rats is impressively high at approximately 90%, suggesting minimal first-pass metabolism in this species.[3] Trametinib also shows high bioavailability in humans at 72%. Palbociclib's bioavailability is moderate at 46%, which is still considered effective for an oral anticancer agent and points to more significant metabolism in either the gut wall or the liver before reaching systemic circulation.

Expert Insight: The high bioavailability of MD-39-AM is a promising feature often sought in early development. However, the slower absorption of Palbociclib is not necessarily a flaw; for a drug with a long half-life, it contributes to a stable pharmacokinetic profile with once-daily dosing, which is excellent for patient compliance. The key is the interplay between absorption rate, elimination half-life, and the desired therapeutic window.

2. Distribution: The Impact of Protein Binding

Both Palbociclib and Trametinib are significantly bound to plasma proteins (85% and >97%, respectively). High protein binding restricts the amount of free drug available to exert its pharmacological effect and can limit its distribution into tissues. The very high binding of Trametinib contributes to its long effective half-life, as plasma proteins act as a reservoir for the drug.

Expert Insight: While high protein binding can sometimes be a liability, it is a manageable characteristic. The critical factor is the consistency of this binding between individuals and the maintenance of a therapeutic concentration of unbound drug. For novel derivatives, determining the fraction unbound (fu) early is essential for interpreting in vitro potency data and predicting in vivo efficacy.

3. Metabolism: CYP vs. Non-CYP Pathways

Metabolism is a critical juncture that defines a drug's half-life and its potential for drug-drug interactions (DDIs). Palbociclib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This reliance on a single, major CYP isozyme makes Palbociclib susceptible to DDIs with strong CYP3A4 inhibitors or inducers, which can alter its plasma concentration and lead to toxicity or loss of efficacy.

Conversely, Trametinib is cleared predominantly through non-CYP pathways, specifically deacetylation. This is a highly advantageous property, as it significantly reduces the risk of CYP-mediated DDIs, simplifying its use in combination therapies—a common paradigm in oncology.

Expert Insight: The metabolic pathway of a novel pyrido[4,3-d]pyrimidine is a pivotal consideration. Designing compounds that are cleared by multiple enzymes or by non-CYP pathways (like hydrolysis or UGT-conjugation) can be a deliberate strategy to build a more robust and "interaction-proof" drug candidate. Early reaction phenotyping studies are essential to identify the enzymes responsible for a compound's metabolism.

4. Excretion and Half-Life: Sustaining the Effect

The long elimination half-lives of Palbociclib (~29 hours) and Trametinib (~4 days) are cornerstones of their clinical success, allowing for convenient once-daily dosing. This sustained exposure ensures that the target kinases remain inhibited over the dosing interval, which is crucial for suppressing cancer cell proliferation.

Experimental Protocols: A Self-Validating System

To generate the kind of comparative data discussed above, rigorous and standardized experimental protocols are essential. Below are representative methodologies for a preclinical in vivo pharmacokinetic study and the subsequent bioanalysis.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol is designed to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Objective: To assess the pharmacokinetic profile of a novel pyrido[4,3-d]pyrimidine derivative following intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.

  • Dosing:

    • IV Group: Administer the compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via a single bolus injection into the tail vein at a dose of 1-2 mg/kg.

    • PO Group: Administer the compound suspended in a vehicle (e.g., 0.5% methylcellulose in water) via oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points.

    • IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO time points: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, Clearance, Volume of Distribution). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Causality Explanation: The inclusion of an IV group is critical. It provides the "true" systemic exposure (AUC_IV) when the drug is delivered directly into circulation, bypassing any absorption barriers. This value is the benchmark against which the oral exposure (AUC_PO) is compared to calculate the absolute oral bioavailability, a key measure of absorption efficiency. The sparse sampling method is an ethical refinement that minimizes blood loss from any single animal.

Protocol 2: Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentration of the novel pyrido[4,3-d]pyrimidine derivative in rat plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for analysis.

  • Chromatography (LC):

    • System: A UHPLC system (e.g., Waters Acquity).

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer (e.g., Sciex 6500).

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard samples of known concentrations.

    • Quantify the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Trustworthiness by Design: This method is self-validating. The use of a stable isotope-labeled internal standard is the gold standard; because the SIL-IS is chemically identical to the analyte but mass-shifted, it co-elutes and experiences the exact same ionization effects in the mass spectrometer. Any sample-to-sample variation in extraction recovery or matrix effects is normalized, ensuring highly accurate and precise quantification. The MRM detection provides exceptional selectivity, ensuring that only the compound of interest is being measured.

Visualizing the Workflow

In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Dose_PO Oral Dosing (PO) (n=3-5 rats) Blood_Collection Serial Blood Collection (Defined Time Points) Dose_PO->Blood_Collection Dose_IV Intravenous Dosing (IV) (n=3-5 rats) Dose_IV->Blood_Collection Plasma_Separation Centrifugation to Isolate Plasma Blood_Collection->Plasma_Separation Storage Store Plasma @ -80°C Plasma_Separation->Storage Bioanalysis LC-MS/MS Bioanalysis (Quantification) Storage->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Non-Compartmental) Bioanalysis->PK_Analysis Report Calculate Cmax, Tmax, AUC, t1/2, F% PK_Analysis->Report

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Bioanalytical LC-MS/MS Workflow

G Plasma_Sample Plasma Sample (50 µL) Add_IS Add Acetonitrile + Internal Standard Plasma_Sample->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into UHPLC System Supernatant->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation MS_Detection Mass Spectrometry Detection (MRM) Separation->MS_Detection Quant Quantification vs. Calibration Curve MS_Detection->Quant

Caption: Standard workflow for plasma sample bioanalysis via LC-MS/MS.

Conclusion

The pharmacokinetic profile of a novel pyrido[4,3-d]pyrimidine derivative is not a hurdle to be cleared at the end of discovery, but rather a critical set of properties that must be engineered into the molecule from the outset. By comparing novel candidates to established drugs like Palbociclib and Trametinib, researchers can set realistic benchmarks for success. This analysis reveals that while rapid absorption and high bioavailability are excellent starting points, a balanced profile including a long half-life and a clean metabolic pathway free of major DDI liabilities is ultimately what defines a clinically viable candidate. Employing rigorous, self-validating experimental protocols is the only way to generate the high-quality data needed to make informed decisions, ensuring that the most promising derivatives of this privileged scaffold successfully navigate the gauntlet of drug development.

References

  • Pérez MJ, Roch MJ, Ochoa MC. Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. 1991;41(6):640-644. [Link]

  • Novartis. MEKINIST® (trametinib) tablets, for oral use. [Link]

  • Flaherty KT, Infante JR, Daud A, et al. Combined BRAF and MEK inhibition in melanoma with BRAF V600 mutations. N Engl J Med. 2012;367(18):1694-1703. [Link]

  • Turner NC, Ro J, André F, et al. Palbociclib in Hormone-Receptor-Positive Advanced Breast Cancer. N Engl J Med. 2015;373(3):209-219. [Link]

  • U.S. Food and Drug Administration. IBRANCE (palbociclib) Clinical Pharmacology and Biopharmaceutics Review. [Link]

  • Coulon, J.-F.; Besson, T.; Bénéteau, S. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals2022 , 15, 352. [Link]

  • Shord SS, Orbach RC, Pacanowski MA. Trametinib (Mekinist, GSK1120212B) Clinical Pharmacology Review. [Link]

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  • de Vries-van der Weij, J., et al. A rapid and sensitive bioanalytical LC-MS/MS method for the quantitation of a novel CDK5 inhibitor 20-223 (CP668863) in plasma: Application to in vitro metabolism and plasma protein-binding studies. Biomedical Chromatography. 2020;34(8):e4859. [Link]

  • Susam, M. M., et al. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. 2019;1124:234-241. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one represents a focal point of interest in medicinal chemistry and drug development. Its structural motifs, combining a benzyl group with a pyridopyrimidinone core, suggest significant biological activity. Indeed, related pyridopyrimidinone derivatives are explored for their therapeutic potential, including as SOS1 inhibitors.[1] This inherent bioactivity necessitates a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. The procedures outlined below are based on an analysis of the compound's constituent chemical groups and data from structurally related molecules.

Hazard Assessment: A Precautionary Approach
  • The Benzyl Moiety: The benzyl group is associated with a range of potential health effects. For instance, benzyl alcohol is harmful if swallowed or inhaled and causes serious eye irritation.[2] Other benzyl-containing compounds can cause skin irritation, allergic skin reactions, and may have more severe long-term effects.

  • The Pyridopyrimidinone Core: This heterocyclic system is found in various biologically active molecules. A related compound, 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, is noted for its analgesic, antifungal, and anticancer properties, indicating that this class of compounds can interact with biological systems.[3]

Inferred Hazard Profile:

Potential Hazard Rationale based on Structural Analogs Primary Safety Concern
Acute Toxicity (Oral, Inhalation) Benzyl alcohol and other benzylated compounds are harmful if swallowed or inhaled.[2]Accidental ingestion or inhalation during handling.
Eye and Skin Irritation Benzyl alcohol is a known eye irritant.[2] Other related compounds can cause skin irritation.[4]Direct contact with skin or eyes.
Unknown Chronic Effects The novelty of the compound means long-term exposure effects are uncharacterized. Related structures have shown varied toxicities.Long-term or repeated exposure.
Environmental Hazard Structurally similar compounds like 6-Benzylaminopurine are very toxic to aquatic life with long-lasting effects.[5]Improper disposal leading to environmental contamination.

Given these potential hazards, it is imperative to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, ensure you are equipped with the appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before and during use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a certified respirator with a particulate filter.[2]

Spill Management: A Plan for the Unexpected

Accidental spills should be managed promptly and safely.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[6][7] It must be treated as hazardous chemical waste.

Workflow for Proper Disposal

cluster_prep Preparation cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A Don appropriate PPE B Segregate waste: - Pure compound - Contaminated labware - Contaminated solvents A->B Handle with care C Place in a designated, sealed, and clearly labeled hazardous waste container B->C Ensure proper containment D Arrange for pickup by your institution's certified hazardous waste disposal service C->D Follow institutional protocols E Recommended disposal method: Incineration D->E Consult with EHS for specifics

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Identification and Segregation:

    • Solid Waste: Any remaining solid this compound should be collected in a designated hazardous waste container.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a separate, clearly labeled hazardous waste bag or container.

    • Solutions: Solutions containing the compound should be collected in a designated hazardous waste container for organic or halogenated waste, depending on the solvent used. Do not mix incompatible waste streams.

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

    • Sealing: Ensure that waste containers are securely sealed to prevent leaks or spills.

    • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Final Disposal:

    • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.

    • Recommended Disposal Method: High-temperature incineration is the preferred method for the destruction of organic compounds of this nature.[7] This ensures complete breakdown and minimizes the risk of environmental release.

Decision Tree for Waste Segregation

start Waste Generated is_solid Is the waste solid? start->is_solid is_sharp Is it a sharp? is_solid->is_sharp Yes is_liquid Is it a liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste Container is_sharp->solid_waste No sharps_waste Contaminated Sharps Container is_sharp->sharps_waste Yes liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes lab_trash Non-hazardous lab trash is_liquid->lab_trash No (Uncontaminated)

Caption: Decision-making for waste segregation.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. The principles of proactive hazard assessment, diligent use of PPE, and compliant waste management are the cornerstones of safe and ethical research.

References

  • Redox. (2022). Safety Data Sheet Benzyl Alcohol.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 6-Benzylaminopurine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemical Suppliers. SAFETY DATA SHEET BENZYL ALCOHOL TECH.
  • LookChem. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE.
  • Carl ROTH. Safety Data Sheet: Benzyl alcohol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • 6-Benzylaminopurine - SAFETY DATA SHEET. (2010).
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  • WIPO Patentscope. WO/2022/166974 PYRIDOPYRIMIDINONE DERIVATIVE, PREPARATION METHOD THEREFOR, AND USE THEREOF.

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Navigating the Safe Handling of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

Given the chemical structure of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one, it is prudent to anticipate potential hazards based on related compounds. For instance, a similar compound, 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, is associated with hazard statements indicating skin irritation, eye irritation, and respiratory irritation[1]. Another related molecule, 4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, is classified as a combustible solid. Therefore, we must assume that this compound may present similar risks.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.

  • Respiratory Tract Irritation: Inhalation of the powdered form could lead to irritation of the nose, throat, and lungs.

  • Combustibility: As a solid, there is a potential for flammability under certain conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, powder-free. Double gloving is recommended.To prevent skin contact. Nitrile and neoprene offer good chemical resistance. Powder-free gloves are essential to avoid aerosolization of the compound[2][3].
Eye Protection Chemical safety goggles or a face shield.To protect against splashes, dust, and aerosols. Standard safety glasses are insufficient[4].
Body Protection A disposable, long-sleeved gown with knit cuffs that closes in the back.To protect skin and clothing from contamination. The back closure and tight cuffs provide a more complete barrier[4].
Respiratory Protection An N95 respirator or higher.Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation[4][5].
Foot Protection Closed-toe shoes.To protect feet from spills.

Step-by-Step PPE Protocols

Adherence to proper procedures for donning and doffing PPE is as critical as the selection of the equipment itself.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash Wash and dry hands thoroughly Inspect->Wash Gown 1. Don Gown Respirator 2. Don N95 Respirator (if required) Gown->Respirator Goggles 3. Don Goggles/Face Shield Respirator->Goggles Gloves 4. Don Gloves (cuffs over gown) Goggles->Gloves

Caption: Workflow for the correct sequence of donning PPE.

Doffing PPE Protocol

To prevent cross-contamination, PPE must be removed in a specific order:

  • Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair by peeling them off from the cuff, turning them inside out.

  • Gown: Untie the gown and peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove by touching only the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.

Disposal Plan: Responsible Waste Management

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Solid Waste: Place all used gloves, gowns, and other disposable materials into a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of the compound and any solutions containing it in accordance with your institution's chemical waste management guidelines.

By implementing these comprehensive safety measures, you can confidently and safely advance your research while ensuring a secure laboratory environment.

References

  • LookChem. Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. [Link]

  • Google Patents. WO1997041115A1 - 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES.
  • WIPO Patentscope. WO/2022/166974 PYRIDOPYRIMIDINONE DERIVATIVE, PREPARATION METHOD THEREFOR, AND USE THEREOF. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

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